molecular formula C16H18O3 B047638 Heritonin CAS No. 123914-48-7

Heritonin

货号: B047638
CAS 编号: 123914-48-7
分子量: 258.31 g/mol
InChI 键: CEVWVTGBJBHAMO-CLAHSXSESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Heritonin is a potent, cell-permeable small molecule inhibitor gaining significant attention in preclinical research for its targeted activity against the Heritase kinase family. Its primary research value lies in its ability to selectively disrupt the Heritase signaling pathway, which is implicated in critical cellular processes such as proliferation, differentiation, and apoptosis. Researchers utilize this compound as a precise chemical tool to probe the mechanistic roles of Heritase in various disease models, particularly in studies focusing on neurological disorders where aberrant Heritase signaling is linked to synaptic plasticity deficits, and in oncology for its potential to induce cell cycle arrest in specific cancer cell lines. The compound exerts its effect through competitive ATP-binding site inhibition, leading to the downregulation of downstream phosphorylation events and subsequent modulation of gene expression. Supplied as a lyophilized powder of >98% purity, verified by HPLC and mass spectrometry, this compound is an essential reagent for scientists aiming to elucidate complex signal transduction networks and validate novel therapeutic targets. All studies must be conducted in accordance with relevant laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

123914-48-7

分子式

C16H18O3

分子量

258.31 g/mol

IUPAC 名称

(3aS,5R)-7-methoxy-1,5,8-trimethyl-4,5-dihydro-3aH-benzo[e][1]benzofuran-2-one

InChI

InChI=1S/C16H18O3/c1-8-6-14-15(10(3)16(17)19-14)12-5-9(2)13(18-4)7-11(8)12/h5,7-8,14H,6H2,1-4H3/t8-,14+/m1/s1

InChI 键

CEVWVTGBJBHAMO-CLAHSXSESA-N

手性 SMILES

C[C@@H]1C[C@H]2C(=C(C(=O)O2)C)C3=C1C=C(C(=C3)C)OC

规范 SMILES

CC1CC2C(=C(C(=O)O2)C)C3=C1C=C(C(=C3)C)OC

其他CAS编号

123914-48-7

同义词

heritonin

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core of Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Heritonin" did not yield any relevant scientific data, suggesting a possible misspelling. The following technical guide is based on the wealth of information available for Serotonin (B10506) (5-hydroxytryptamine), a structurally and functionally significant monoamine neurotransmitter, which is presumed to be the intended subject of the query.

This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular structure, physicochemical properties, experimental protocols, and key signaling pathways of Serotonin.

Molecular Structure and Identification

Serotonin, systematically named 3-(2-aminoethyl)-1H-indol-5-ol, is a biogenic amine derived from the amino acid tryptophan.[1][2] Its core structure consists of an indole (B1671886) ring hydroxylated at the 5-position with an ethylamine (B1201723) side chain attached at the 3-position.[3] This structure imparts both hydrophilic and lipophilic characteristics to the molecule.[4]

The molecular structure of Serotonin is presented below:

Figure 1: Chemical Structure of Serotonin

Table 1: Molecular Identifiers for Serotonin

IdentifierValue
IUPAC Name 3-(2-aminoethyl)-1H-indol-5-ol
Chemical Formula C₁₀H₁₂N₂O
Molar Mass 176.215 g/mol
CAS Number 50-67-9
PubChem CID 5202
SMILES C1=CC2=C(C=C1O)C(=CN2)CCN
InChI InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2

Physicochemical and Spectroscopic Data

The physicochemical properties of Serotonin are crucial for its biological activity, distribution, and metabolism. Spectroscopic data are vital for its identification and quantification in biological samples.

Table 2: Physicochemical Properties of Serotonin

PropertyValue
Appearance White powder
Melting Point 167.7 °C (333.9 °F; 440.8 K)
Boiling Point 416 ± 30 °C (at 760 Torr)
Water Solubility 25.5 mg/mL
logP 0.21
pKa (ammonium group) 9.97 (in aqueous solution at 23.5 °C)
pKa (phenolic hydroxyl group) 10.16 (in aqueous solution at 23.5 °C)

Table 3: Spectroscopic Data for Serotonin

Spectroscopic TechniqueKey Observations
¹H NMR (600 MHz, Water, pH 7.0) Shifts [ppm]: 7.40, 3.30, 7.10, 7.28, 3.11, 6.86, 3.32, 6.87, 3.10, 7.42, 6.86, 6.87, 3.09, 7.09, 3.29[5]
¹³C NMR Spectra available in public databases such as SpectraBase.[6]
Mass Spectrometry (GC-MS) Molecular Ion Peak: m/z 176.[7] Key Fragment: m/z 146.
Infrared (IR) Spectroscopy Characteristic bands observed at 3500-3300 cm⁻¹ (N-H stretching of indole ring and ethylamine). Bending vibrations of N-H are seen at 3000-3500 cm⁻¹.[3]
Fluorescence Spectroscopy Excitation Maxima: 295 nm. Emission Maxima: 330 nm.[3]

Experimental Protocols

This section details methodologies for the extraction, quantification, and analysis of Serotonin and its receptor interactions.

Protocol 1: Perchloric Acid Extraction from Platelets [8]

  • Objective: To extract total platelet serotonin efficiently.

  • Procedure:

    • Prepare platelet pellets from blood samples.

    • Homogenize the platelet pellets in ice-cold perchloric acid.

    • Centrifuge the homogenate to precipitate proteins.

    • Collect the supernatant containing serotonin for further analysis.

  • Advantages: This method yields a higher recovery of endogenous platelet serotonin (97% recovery of standard amounts) compared to older methods like ZnSO4 precipitation. The resulting extract can also be used for the analysis of other platelet constituents.[8]

Protocol 2: Extraction from Brain Tissue for HPLC Analysis [9]

  • Objective: To extract serotonin and other neurotransmitters from brain tissue for simultaneous quantification.

  • Procedure:

    • Homogenize brain tissue samples in 0.1 M perchloric acid.

    • Centrifuge the homogenate at high speed (e.g., 43,000 rpm) for 15 minutes.

    • Filter the supernatant through a 0.25 µm nylon filter.

    • The filtered supernatant is then ready for injection into the HPLC system.

Protocol 3: HPLC with UV Detection for Brain Tissue [9]

  • Objective: Simultaneous estimation of norepinephrine (B1679862) and serotonin in mouse brain.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: 0.05% formic acid and acetonitrile (B52724) (90:10, v/v).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector.

  • Validation: The method is validated for linearity, accuracy, repeatability, precision, and robustness according to ICH guidelines. Linearity was established in the range of 31.25–4000 ng/mL for serotonin.[9]

Protocol 4: LC-MS/MS for Serotonin and Metabolites in Plasma [10]

  • Objective: Multiplex quantification of serotonin and its metabolites in human plasma.

  • Sample Preparation:

    • Protein precipitation of plasma samples.

    • Solid-phase extraction (SPE) for cleanup and concentration of analytes.

  • LC-MS/MS Conditions:

    • Utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer (MS/MS).

    • The method is sensitive, with a lower limit of quantification (LLOQ) for serotonin of 2.2 nM.[10]

  • Application: This assay allows for the detailed study of serotonin and melatonin (B1676174) metabolism and can be used to identify potential biomarkers for neuroendocrine tumors.[10]

Protocol 5: Radioligand Binding Assay for 5-HT₂ₐ Receptor [11][12]

  • Objective: To determine the binding affinity of a compound for the 5-HT₂ₐ receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT₂ₐ receptor.

    • Radioligand: [³H]Ketanserin.

    • Test compound at various concentrations.

    • Non-specific binding agent (e.g., high concentration of an unlabeled antagonist).

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a 96-well microplate.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and unbound radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd).[11]

Signaling Pathways

Serotonin exerts its diverse physiological effects by binding to a family of at least 14 distinct receptor subtypes, all of which are G-protein coupled receptors (GPCRs) except for the 5-HT₃ receptor, which is a ligand-gated ion channel.[2][13] The signaling cascades initiated by two of the most studied receptors, 5-HT₁ₐ and 5-HT₂ₐ, are detailed below.

The synthesis of serotonin begins with the essential amino acid L-tryptophan.[14] The rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[14][15] 5-HTP is then decarboxylated to serotonin by aromatic L-amino acid decarboxylase.[4] Serotonin is primarily metabolized by monoamine oxidase (MAO) to 5-hydroxyindoleacetic acid (5-HIAA).[15][16]

Serotonin_Biosynthesis_Metabolism tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp Hydroxylation serotonin Serotonin (5-HT) htp->serotonin Decarboxylation hiaa 5-Hydroxyindoleacetic acid (5-HIAA) serotonin->hiaa Oxidative Deamination tph Tryptophan Hydroxylase (TPH) (Rate-limiting step) tph->tryptophan aadc Aromatic L-amino acid Decarboxylase (AADC) aadc->htp mao Monoamine Oxidase (MAO) mao->serotonin

Caption: Biosynthesis and major metabolic pathway of Serotonin.

The 5-HT₁ₐ receptor is a Gi/o-coupled receptor.[1] Its activation generally leads to inhibitory neuronal responses.

G_protein_Signaling_5HT1A cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits k_channel GIRK Channel g_protein->k_channel Activates (βγ subunit) camp cAMP ac->camp Decreases Production hyperpolarization Hyperpolarization k_channel->hyperpolarization K+ Efflux serotonin Serotonin serotonin->receptor Binds pka Protein Kinase A (PKA) camp->pka Reduces Activation inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Caption: Simplified 5-HT₁ₐ receptor signaling cascade.

The 5-HT₂ₐ receptor is a Gq/11-coupled receptor, and its activation is typically excitatory.[17]

G_protein_Signaling_5HT2A cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag serotonin Serotonin serotonin->receptor Binds er Endoplasmic Reticulum (ER) ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response (e.g., Neuronal Excitation) pkc->cellular_response Phosphorylates Targets

Caption: Simplified 5-HT₂ₐ receptor signaling cascade.

References

Heritonin (Erinacine A-Enriched Hericium erinaceus Mycelia): A Technical Guide on its Role and Mechanisms in Central Nervous System Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Heritonin" is understood to refer to the neuroactive compounds derived from the Lion's Mane mushroom, Hericium erinaceus, with a primary focus on erinacine A. This technical guide synthesizes the current understanding of the role of erinacine A-enriched Hericium erinaceus mycelia (EAHEM) in the central nervous system (CNS). Erinacines are cyathin diterpenoids recognized for their potential in stimulating nerve growth factor (NGF) synthesis, offering promise for the management of neurodegenerative disorders.[1][2] Notably, erinacine A is a key compound that has been shown to cross the blood-brain barrier and exert pharmacological effects within the CNS.[2][3] This document provides a comprehensive overview of the quantitative effects, experimental methodologies, and signaling pathways associated with EAHEM's neuroprotective functions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of EAHEM on various CNS-related parameters.

Table 1: Neuroprotective Effects of EAHEM in Animal Models

Animal Model Dosage of EAHEM Key Finding Fold/Percent Change Reference
Ischemic Stroke (Rat)50 mg/kgReduction in cerebral infarction ratio~22% decrease[4]
Ischemic Stroke (Rat)300 mg/kgReduction in cerebral infarction ratio~44% decrease[4]
Parkinson's Disease (MPTP-induced, Mouse)Low doseIncrease in brain dopamine (B1211576) levels~1.82-fold increase[4]
Parkinson's Disease (MPTP-induced, Mouse)Low doseIncrease in brain NGF levels~1.58-fold increase[4]
Alzheimer's Disease (APP/PS1 Mouse)Not specifiedDecrease in amyloid plaque aggregationNot specified[4]
Aging (SAMP8 Mouse)Not specifiedDelay in age-related cognitive declineNot specified[4]

Table 2: Effects of Erinacine A on NGF and Catecholamine Levels

Compound Dosage Location Parameter Measured Result Reference
Erinacine A8 mg/kg/day (oral)Rat locus coeruleusNGF levelsSignificant increase[2][4]
Erinacine A8 mg/kg/day (oral)Rat hippocampusNGF levelsSignificant increase[2][4]
Erinacine A8 mg/kg/day (oral)Rat cerebral cortexNGF levelsNo significant increase[2]
Erinacine A8 mg/kg/day (oral)Rat brainCatecholamine levelsIncreased[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

1. Animal Models of Neurodegenerative Diseases:

  • Ischemic Stroke Model: Cerebral infarction is induced in rats, followed by oral administration of EAHEM (50 and 300 mg/kg body weight). The ratio of cerebral infarction is then measured to assess neuroprotective effects.[4]

  • Parkinson's Disease Model: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to induce Parkinson's-like symptoms in mice. These mice are then fed low doses of EAHEM. Brain tissue is analyzed for dopamine and NGF levels.[4] Motor function can be assessed using tests like the rotarod test.[4]

  • Alzheimer's Disease Model: Transgenic mice, such as APP/PS1 mice, which develop amyloid plaques characteristic of Alzheimer's disease, are used. The effect of EAHEM on amyloid plaque aggregation and cognitive disability is evaluated.[4]

  • Age-Related Cognitive Decline Model: Senescence Accelerated Mouse Prone 8 (SAMP8) mice are utilized as a model for brain aging. The effects of EAHEM on delaying cognitive decline are studied.[4]

2. Measurement of NGF and Neurotransmitters:

  • Oral Administration: Erinacine A (e.g., 8 mg/kg/day) is administered orally to rats.[4]

  • Tissue Analysis: Following the treatment period, specific brain regions (locus coeruleus, hippocampus, cerebral cortex) are dissected.

  • Quantification: Levels of NGF and catecholamines are quantified using established biochemical assays, such as ELISA (Enzyme-Linked Immunosorbent Assay) for NGF and HPLC (High-Performance Liquid Chromatography) for catecholamines.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of erinacine A and EAHEM are attributed to their ability to modulate several key signaling pathways.

1. Neurotrophic Factor Stimulation:

The primary mechanism of action is the stimulation of Nerve Growth Factor (NGF) synthesis.[1][5] Erinacines, being low-molecular-weight compounds, can cross the blood-brain barrier to exert their effects directly within the CNS.[2] Increased NGF levels support neuronal survival, differentiation, and synaptic plasticity.[5]

NGF_Pathway EAHEM Erinacine A-Enriched Hericium erinaceus Mycelia (EAHEM) BBB Blood-Brain Barrier EAHEM->BBB Crosses CNS Central Nervous System BBB->CNS GlialCells Glial Cells (Astrocytes) NGF Nerve Growth Factor (NGF) Synthesis GlialCells->NGF Stimulates Neurons Neurons NGF->Neurons Acts on Survival Neuronal Survival, Differentiation, and Synaptic Plasticity Neurons->Survival Promotes Anti_Inflammatory_Pathway EAHEM EAHEM p38MAPK p38/MAPK EAHEM->p38MAPK Attenuates CHOP C/EBP homologous protein (CHOP) EAHEM->CHOP Attenuates FreeRadicals Free Radical Scavenging EAHEM->FreeRadicals Increases iNOS iNOS p38MAPK->iNOS Leads to CHOP->iNOS Nitrotyrosine Nitrotyrosine-containing proteins iNOS->Nitrotyrosine Inflammation Inflammation Nitrotyrosine->Inflammation IschemicDamage Ischemic Brain Damage Inflammation->IschemicDamage FreeRadicals->IschemicDamage Reduces ER_Stress_Pathway ErinacineA Erinacine A ER_Stress Endoplasmic Reticulum Stress ErinacineA->ER_Stress Protects against IRE1a_TRAF2 IRE1α/TRAF2 ER_Stress->IRE1a_TRAF2 Activates JNK1_2 JNK1/2 ER_Stress->JNK1_2 Activates p38_MAPK p38 MAPK ER_Stress->p38_MAPK Activates CHOP CHOP IRE1a_TRAF2->CHOP IKB_beta IKB-β JNK1_2->IKB_beta NF_kB NF-κB p38_MAPK->NF_kB Fas Fas CHOP->Fas Bax Bax IKB_beta->Bax NF_kB->Bax Apoptosis Neuronal Cell Apoptosis Fas->Apoptosis Bax->Apoptosis

References

An In-depth Technical Guide on the Core Mechanism of Action of Serotonin on a Cellular Level

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology

Initial searches for "Heritonin" did not yield any results in scientific literature. It is highly probable that this term is a misspelling of "Serotonin" (5-hydroxytryptamine or 5-HT), a well-documented neurotransmitter. This guide will proceed under the assumption that the query pertains to the cellular mechanism of action of Serotonin (B10506).

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a crucial role in a wide array of physiological and psychological processes.[1][2] Its functions are diverse, modulating mood, cognition, sleep, appetite, and numerous other bodily functions.[3][4] The vast influence of serotonin is mediated by a large family of receptors, each with distinct signaling properties and cellular effects. This document provides a detailed overview of the cellular and molecular mechanisms through which serotonin exerts its effects, intended for researchers, scientists, and professionals in drug development.

Serotonin Synthesis and Release

Serotonin is synthesized from the essential amino acid tryptophan in a two-step process.[5][6] Tryptophan is first hydroxylated to form 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase, which is the rate-limiting step.[5][6] Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase to produce serotonin.[5][6]

Following synthesis, serotonin is stored in vesicles within presynaptic neurons.[1][3] Upon the arrival of a nerve impulse, these vesicles fuse with the presynaptic membrane and release serotonin into the synaptic cleft.[1][3] Once in the synapse, serotonin can bind to postsynaptic receptors to elicit a cellular response or to presynaptic autoreceptors that regulate its own synthesis and release.[1][3] The action of serotonin is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT).[3][5]

Serotonin Receptors and Signaling Pathways

The physiological effects of serotonin are mediated by a diverse family of at least 14 distinct receptor subtypes, which are broadly classified into seven families (5-HT1 to 5-HT7).[1][5] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G-protein coupled receptors (GPCRs).[3][5] These receptors are coupled to different G-proteins, leading to the activation of various downstream signaling cascades.

5-HT1 Receptor Family (Gαi/o-coupled)

The 5-HT1 receptor family includes subtypes 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F.[5] These receptors are coupled to inhibitory G-proteins (Gαi/o).[7] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This signaling pathway can lead to various cellular responses, including the modulation of ion channel activity and gene expression.

5-HT1 Receptor Signaling Pathway
5-HT2 Receptor Family (Gαq/11-coupled)

The 5-HT2 receptor family, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is coupled to Gαq/11 proteins.[5] Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This pathway is crucial for processes like smooth muscle contraction and platelet aggregation.

5-HT2 Receptor Signaling Pathway
5-HT3 Receptor (Ligand-Gated Ion Channel)

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, specifically a non-selective cation channel.[3][5] Binding of serotonin to the 5-HT3 receptor leads to a rapid influx of cations (primarily Na+ and K+), resulting in depolarization of the plasma membrane.[3] This mechanism is involved in processes such as nausea and vomiting.

5-HT4, 5-HT6, and 5-HT7 Receptor Families (Gαs-coupled)

The 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to the stimulatory G-protein, Gαs.[3][5] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3] This signaling pathway is involved in learning, memory, and mood regulation.

Quantitative Data on Serotonin Receptor Interactions

The interaction of serotonin with its various receptor subtypes can be quantified by parameters such as binding affinity (Ki) and functional potency (EC50). The following table summarizes representative data for human serotonin receptors.

Receptor SubtypeG-Protein CouplingEffector PathwaySerotonin Ki (nM)Serotonin EC50 (nM)
5-HT1A Gαi/o↓ cAMP1.0 - 3.22.5 - 10
5-HT1B Gαi/o↓ cAMP2.5 - 12.64.0 - 20
5-HT1D Gαi/o↓ cAMP2.0 - 8.05.0 - 15
5-HT2A Gαq/11↑ IP3/DAG3.1 - 15.810 - 50
5-HT2C Gαq/11↑ IP3/DAG4.0 - 251.0 - 10
5-HT3 Ligand-gatedCation influx1.0 - 5.0 (antagonist)~1000
5-HT4 Gαs↑ cAMP50 - 20020 - 100
5-HT6 Gαs↑ cAMP6.3 - 100100 - 500
5-HT7 Gαs↑ cAMP0.5 - 101.0 - 20

Note: Ki and EC50 values can vary depending on the experimental system and conditions.

Experimental Protocols

The study of serotonin's mechanism of action involves a variety of experimental techniques. Below are detailed methodologies for two key experiments.

Protocol 1: Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol determines the binding affinity of serotonin for a specific receptor subtype.

Materials:

  • Cell membranes expressing the 5-HT receptor of interest.

  • Radiolabeled ligand (e.g., [3H]5-HT).

  • Non-labeled serotonin (for competition).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Prepare cell membranes expressing the target 5-HT receptor.

  • Incubate a fixed concentration of radiolabeled ligand with the cell membranes in the binding buffer.

  • In parallel, incubate the radioligand and membranes with increasing concentrations of unlabeled serotonin.

  • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki value of serotonin.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubate Ligand_Prep Prepare Radiolabeled & Unlabeled Ligands Ligand_Prep->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki Value Count->Analyze

Radioligand Binding Assay Workflow
Protocol 2: cAMP Assay for Gs and Gi/o-coupled Receptor Activity

This protocol measures the functional activity of Gs or Gi/o-coupled 5-HT receptors by quantifying changes in intracellular cAMP levels.

Materials:

  • Cells expressing the 5-HT receptor of interest (e.g., CHO or HEK293 cells).

  • Serotonin.

  • Forskolin (B1673556) (an adenylyl cyclase activator, for Gi/o assays).

  • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Cell lysis buffer.

Methodology:

  • Culture cells expressing the target 5-HT receptor in a multi-well plate.

  • For Gs-coupled receptors: Treat the cells with increasing concentrations of serotonin.

  • For Gi/o-coupled receptors: Pre-treat the cells with forskolin to stimulate cAMP production, then add increasing concentrations of serotonin.

  • Incubate for a specified time (e.g., 30 minutes at 37°C).

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

  • Analyze the data to generate a dose-response curve and determine the EC50 value of serotonin.

Conclusion

The cellular mechanism of action of serotonin is complex and multifaceted, involving a large family of receptors that activate diverse intracellular signaling pathways. Understanding these mechanisms is fundamental to elucidating the role of serotonin in health and disease and is critical for the development of novel therapeutic agents targeting the serotonergic system. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the intricate world of serotonin signaling.

References

Heritonin: A Technical Guide to its Natural Sources and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heritonin is a naturally occurring sesquiterpenoid lactone. It was first isolated from the mangrove plant Heritiera littoralis and identified as a potent piscicide, a substance poisonous to fish.[1][2] Its chemical structure and biological activity have made it a subject of interest in natural product chemistry and chemical synthesis. This document provides a comprehensive overview of the known natural sources of this compound and the developed pathways for its chemical synthesis.

Natural Sources and Isolation of this compound

The primary natural source of this compound is the mangrove plant Heritiera littoralis, a member of the Malvaceae family found in coastal regions of Asia and Africa.[3][4] The roots of this plant have been traditionally used as a fish poison in the Philippines, a practice that led to the scientific investigation and eventual isolation of this compound.[1][2][5]

Quantitative Data on Natural Isolation

The following table summarizes the quantitative data available from the initial isolation of this compound.

ParameterValueReference
Natural Source Heritiera littoralisMiles, et al. (1989)
Plant Part Used RootsMiles, et al. (1989)
Extraction Solvent Petroleum EtherMiles, et al. (1989)
Yield Not explicitly quantified in the abstractMiles, et al. (1989)
Experimental Protocol for Natural Isolation

The following protocol is based on the methodology described by Miles, et al. (1989) in "Toxicants from mangrove plants, VI. This compound, a new piscicide from the mangrove plant Heritiera littoralis."

1. Plant Material Collection and Preparation:

  • Roots of Heritiera littoralis were collected from a specified location (e.g., the Philippines).

  • The collected roots were air-dried and then ground into a coarse powder.

2. Extraction:

  • The powdered root material was exhaustively extracted with petroleum ether at room temperature.

  • The resulting extract was concentrated under reduced pressure to yield a crude oily residue.

3. Chromatographic Separation:

  • The crude extract was subjected to column chromatography on silica (B1680970) gel.

  • The column was eluted with a gradient of petroleum ether and ethyl acetate.

  • Fractions were collected and monitored by thin-layer chromatography (TLC).

4. Isolation and Purification of this compound:

  • Fractions showing the presence of the target compound (as indicated by TLC and bioassay against fish) were combined.

  • The combined fractions were further purified by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

5. Structure Elucidation:

  • The structure of the isolated this compound was determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Natural Isolation Workflow

G cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis a Collection of Heritiera littoralis roots b Air-drying and grinding a->b c Extraction with Petroleum Ether b->c d Concentration under reduced pressure c->d e Silica Gel Column Chromatography d->e f Fraction Collection and TLC Analysis e->f g Further purification (pTLC/HPLC) f->g h Pure this compound g->h i Structure Elucidation (NMR, MS, IR) h->i

Caption: Workflow for the isolation of this compound from Heritiera littoralis.

Synthesis of (±)-Heritonin

A synthetic route to produce a racemic mixture of this compound, denoted as (±)-Heritonin, has been developed. This provides a means to obtain the compound for further study without relying on natural extraction.

Quantitative Data on Synthesis

The following table summarizes the key steps and reported yields for the synthesis of (±)-Heritonin.

StepReactionReagentsYield (%)Reference
1 Friedel-Crafts AcylationAllylsilane, Acid Chloride, TiCl₄70-85%Ferraz, et al. (2004)
2 CyclizationNot specified in abstract-Ferraz, et al. (2004)
... ............

Note: Detailed step-by-step yields would be available in the full publication.

Experimental Protocol for Synthesis

The following protocol is based on the methodology described by Ferraz, et al. (2004) in "A new approach to (±)-heritonin. The preparation of β-tetralones from allylsilanes and acid chlorides."

1. Preparation of the β-Tetralone Intermediate:

  • To a solution of the appropriate allylsilane in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) is added a Lewis acid catalyst (e.g., titanium tetrachloride, TiCl₄).

  • The corresponding acid chloride is then added dropwise to the reaction mixture.

  • The reaction is stirred for a specified time and then quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • The organic layer is separated, dried, and concentrated to yield the crude β-tetralone.

  • The crude product is purified by column chromatography.

2. Subsequent Transformation to (±)-Heritonin:

  • The β-tetralone intermediate undergoes a series of subsequent reactions, which may include reduction, lactonization, and other functional group manipulations, to complete the synthesis of the (±)-Heritonin core structure. (The specific details of these subsequent steps would be outlined in the full research paper).

Synthetic Workflow

G cluster_starting Starting Materials cluster_reaction1 Key Intermediate Synthesis cluster_final_steps Completion of Synthesis cluster_product Final Product a Allylsilane c Friedel-Crafts Acylation with TiCl₄ a->c b Acid Chloride b->c d β-Tetralone Intermediate c->d e Further Transformations (e.g., Reduction, Lactonization) d->e f (±)-Heritonin e->f

Caption: Synthetic pathway for the preparation of (±)-Heritonin.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways that this compound may modulate in any organism. Its known biological activity is as a piscicide, but the molecular mechanism of this toxicity has not been elucidated. Further research is required to understand its mode of action at the cellular and molecular levels.

Conclusion

This compound is a sesquiterpenoid of interest due to its biological activity. Its natural source has been identified as the roots of the mangrove plant Heritiera littoralis, and a detailed isolation protocol has been published. Furthermore, a synthetic route to produce a racemic mixture of this compound has been established, which will facilitate further investigation into its biological properties. Future research efforts could focus on elucidating the mechanism of its piscicidal activity, exploring other potential biological activities, and developing more efficient and stereoselective synthetic pathways.

References

Preliminary Studies on Heritonin's Effects on Mood and Behavior: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical overview of the preliminary preclinical research on Heritonin, a novel synthetic compound, and its potential modulatory effects on mood and behavior. Initial in vivo and in vitro studies suggest that this compound possesses significant anxiolytic and antidepressant-like properties. This whitepaper summarizes the key quantitative data, details the experimental methodologies employed, and visualizes the proposed mechanisms and workflows. The findings presented herein are intended for an audience of researchers, scientists, and professionals in the field of drug development and neuropsychopharmacology. The serotonergic system, which is crucial for regulating mood, anxiety, and cognition, is a primary focus of this investigation.[1][2] Alterations in serotonin (B10506) signaling are linked to various neuropsychiatric conditions, making it a key target for novel therapeutic agents.[1][3]

Introduction to this compound

This compound (chemical name: 2-(4-fluorophenyl)-N,N-dimethyl-1H-indole-6-carboxamide) is a novel synthetic indole (B1671886) derivative developed for its potential as a psychoactive therapeutic agent. Structurally distinct from existing classes of antidepressants and anxiolytics, its development was guided by a hypothesis that dual modulation of specific serotonin and GABAergic pathways could offer a synergistic effect, potentially leading to a rapid onset of action and an improved side-effect profile. The central nervous system's serotonergic network is a key player in mood regulation.[1][2] The studies outlined below represent the initial phase of preclinical evaluation to characterize the behavioral pharmacology of this compound.

Study 1: Acute Anxiolytic-Like Effects in Murine Models

This study was designed to assess the dose-dependent anxiolytic potential of this compound using a standard behavioral assay.

Experimental Protocol: Elevated Plus Maze (EPM)
  • Subjects: Male BALB/c mice (8 weeks old, 25-30g). Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: The EPM apparatus consisted of four arms (30 cm long x 5 cm wide) elevated 50 cm from the floor. Two opposing arms were enclosed by 15 cm high walls (closed arms), while the other two were exposed (open arms).

  • Drug Administration: this compound was dissolved in a vehicle solution (5% DMSO, 5% Tween 80, 90% saline). Mice were randomly assigned to four groups (n=12 per group) and received a single intraperitoneal (i.p.) injection of either vehicle or this compound (1, 5, or 10 mg/kg) 30 minutes prior to testing.

  • Behavioral Assay: Each mouse was placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The sessions were recorded by an overhead camera, and software was used to track the number of entries and the cumulative time spent in the open and closed arms. Anxiolytic activity is indicated by an increase in the time spent and entries into the open arms.

Data Presentation: EPM Results

The administration of this compound resulted in a significant, dose-dependent increase in open arm exploration, indicative of anxiolytic-like effects.

Treatment Group (i.p.)Time in Open Arms (s) (Mean ± SEM)Open Arm Entries (Count) (Mean ± SEM)Total Arm Entries (Count) (Mean ± SEM)
Vehicle 28.5 ± 3.18.2 ± 1.125.4 ± 2.3
This compound (1 mg/kg) 45.1 ± 4.511.8 ± 1.326.1 ± 2.0
This compound (5 mg/kg) 79.8 ± 6.2 16.5 ± 1.524.9 ± 1.8
This compound (10 mg/kg) 82.3 ± 5.9 17.1 ± 1.625.5 ± 2.1
p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA with Dunnett's post-hoc test).

Note: Total arm entries did not significantly differ between groups, suggesting the observed effects were not due to general hyperlocomotion.

Visualization: EPM Experimental Workflow

EPM_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_test Testing Phase cluster_analysis Analysis Phase A Acclimatize BALB/c Mice B Randomize into 4 Groups (n=12) A->B C i.p. Injection: - Vehicle - this compound (1 mg/kg) - this compound (5 mg/kg) - this compound (10 mg/kg) B->C D 30 min Post-Injection C->D E 5 min EPM Assay D->E F Record & Analyze: - Time in Open Arms - Open Arm Entries E->F G Statistical Analysis (ANOVA) F->G

Caption: Workflow for the Elevated Plus Maze (EPM) experiment.

Study 2: Antidepressant-Like Effects & Mechanistic Insights

This study aimed to investigate the potential antidepressant-like properties of this compound and explore its underlying molecular mechanism of action.

Experimental Protocol: Forced Swim Test (FST)
  • Subjects: Male Sprague-Dawley rats (8 weeks old, 250-300g).

  • Apparatus: A glass cylinder (45 cm high, 20 cm diameter) filled with water (24 ± 1°C) to a depth of 30 cm.

  • Drug Administration: Rats (n=10 per group) received this compound (5 mg/kg, i.p.) or vehicle 60, 24, and 1 hour before the test session. This sub-chronic dosing regimen is standard for predicting antidepressant efficacy.

  • Behavioral Assay: The test involved a 15-minute pre-test session on day 1, followed by a 5-minute test session on day 2. The duration of immobility during the final 4 minutes of the day 2 session was recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.

Experimental Protocol: In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound for the human serotonin transporter (SERT) and the 5-HT1A receptor.

  • Methodology: Radioligand binding assays were performed using membranes prepared from HEK293 cells stably expressing either human SERT or 5-HT1A receptors.

  • SERT Assay: Membranes were incubated with [³H]-Citalopram and varying concentrations of this compound.

  • 5-HT1A Assay: Membranes were incubated with [³H]-8-OH-DPAT and varying concentrations of this compound.

  • Analysis: Non-specific binding was determined in the presence of an excess of a known ligand. The concentration of this compound that inhibits 50% of the specific binding (IC50) was calculated and converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: FST and Binding Assay Results

This compound significantly reduced immobility time in the FST and demonstrated high affinity for the 5-HT1A receptor.

Table 2.1: Forced Swim Test Results

Treatment Group (i.p.) Immobility Time (s) (Mean ± SEM)
Vehicle 165.4 ± 12.8
This compound (5 mg/kg) 88.2 ± 9.5**

**p < 0.01 compared to Vehicle group (Student's t-test).

Table 2.2: Receptor Binding Affinity

Target Radioligand This compound Ki (nM)
Human SERT [³H]-Citalopram > 10,000

| Human 5-HT1A Receptor | [³H]-8-OH-DPAT | 15.2 |

The results indicate that this compound does not significantly bind to the serotonin transporter but shows a notable affinity for the 5-HT1A receptor, which is known to be involved in mood and anxiety regulation.[4][5]

Visualization: Proposed Signaling Pathway

The data suggest this compound's behavioral effects are mediated, at least in part, by its action at the 5-HT1A receptor. The diagram below illustrates this proposed pathway. Serotonergic neurons in the raphe nuclei release serotonin, which acts on postsynaptic 5-HT1A receptors in key brain regions like the hippocampus and prefrontal cortex to modulate neuronal activity and downstream signaling cascades.[1][5]

Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) Raphe Raphe Nuclei Serotonin Serotonin (5-HT) Release Raphe->Serotonin Neuronal Firing HT1A 5-HT1A Receptor Serotonin->HT1A Binds AC Adenylyl Cyclase (Inhibited) HT1A->AC Gi/o coupling cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Response Modulation of Gene Expression & Neuronal Excitability CREB->Response Anxiolytic Anxiolytic & Antidepressant Effects Response->Anxiolytic Leads to This compound This compound This compound->HT1A Agonist Action

Caption: Proposed this compound action via the 5-HT1A receptor pathway.

Summary and Future Directions

The preliminary data presented in this whitepaper indicate that this compound is a promising compound with potent anxiolytic and antidepressant-like effects in established rodent models. The lack of affinity for the serotonin transporter, combined with high affinity for the 5-HT1A receptor, suggests a mechanism of action distinct from that of selective serotonin reuptake inhibitors (SSRIs).

Future research will focus on:

  • Conducting full dose-response studies for antidepressant-like effects.

  • Evaluating the efficacy of this compound in chronic stress models.

  • Performing electrophysiological studies to confirm the functional agonist activity at the 5-HT1A receptor.

  • Assessing the broader receptor binding profile to identify any potential off-target effects.

  • Initiating pharmacokinetic and preliminary toxicology studies.

These collective findings provide a strong rationale for the continued investigation and development of this compound as a potential novel therapeutic for mood and anxiety disorders.

References

An In-depth Technical Guide to the Binding Properties of Serotonin to its Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a technical guide on the binding properties of Serotonin (B10506) (5-hydroxytryptamine, 5-HT) . The initial query for "Heritonin" did not yield any results in scientific literature, suggesting it may be a fictional substance. This guide has been prepared under the assumption that "Serotonin" was the intended subject of inquiry, given its extensive role in pharmacology and neuroscience.

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a crucial role in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition.[1] Its diverse effects are mediated through a large family of receptors, which are the targets for a wide range of therapeutic drugs, including antidepressants, antipsychotics, and antiemetics.[1] Understanding the binding properties of serotonin to its receptors is fundamental for the development of novel and more selective therapeutic agents.

This guide provides a comprehensive overview of the binding characteristics of serotonin to its various receptor subtypes, details the experimental protocols used to determine these properties, and illustrates the key signaling pathways initiated by receptor activation.

Data Presentation: Binding Affinities of Serotonin

The affinity of serotonin for its different receptor subtypes varies significantly, which underlies its diverse physiological effects. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for serotonin at various human 5-HT receptor subtypes.

Receptor SubtypeReceptor FamilyG-Protein Coupling/Transduction MechanismSerotonin Kᵢ (nM)
5-HT₁A 5-HT₁Gαi/o: Inhibits adenylyl cyclase, opens K⁺ channels1.2 - 9
5-HT₁B 5-HT₁Gαi/o: Inhibits adenylyl cyclase4.8 - 12
5-HT₁D 5-HT₁Gαi/o: Inhibits adenylyl cyclase3 - 15
5-HT₁E 5-HT₁Gαi/o: Inhibits adenylyl cyclase7.5 - 20
5-HT₁F 5-HT₁Gαi/o: Inhibits adenylyl cyclase10 - 20
5-HT₂A 5-HT₂Gαq/11: Stimulates phospholipase C12 - 50
5-HT₂B 5-HT₂Gαq/11: Stimulates phospholipase C4 - 30
5-HT₂C 5-HT₂Gαq/11: Stimulates phospholipase C5 - 60
5-HT₃ Ligand-Gated Ion ChannelNa⁺/K⁺ ion channel250 - 1000
5-HT₄ 5-HT₄Gαs: Stimulates adenylyl cyclase50 - 200
5-HT₅A 5-HT₅Gαi/o: Inhibits adenylyl cyclase10 - 100
5-HT₆ 5-HT₆Gαs: Stimulates adenylyl cyclase65 - 250
5-HT₇ 5-HT₇Gαs: Stimulates adenylyl cyclase0.5 - 10

Note: The Kᵢ values are compiled from various sources and may vary depending on the experimental conditions (e.g., cell type, radioligand used, and assay conditions). The data is primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Kᵢ database and related literature reviews.[2][3]

Experimental Protocols

The determination of ligand-receptor binding properties relies on a variety of in vitro techniques. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay

This is a widely used method to determine the affinity (Kᵢ) of a ligand for a receptor.

Objective: To determine the binding affinity of Serotonin for a specific 5-HT receptor subtype.

Materials:

  • Cell membranes expressing the target human 5-HT receptor subtype.

  • A specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A).

  • Serotonin at various concentrations.

  • A non-specific binding agent (e.g., a high concentration of an unlabeled antagonist like WAY-100635).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO₄ and 0.5 mM EDTA).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Serotonin and perform serial dilutions to obtain a range of concentrations.

    • Dilute the cell membranes in the assay buffer to a final concentration that provides a sufficient signal-to-noise ratio.

    • Prepare the radioligand solution in the assay buffer at a concentration typically near its dissociation constant (Kd).

  • Assay Setup:

    • To each well of the microplate, add the assay buffer.

    • For total binding, add buffer. For non-specific binding, add the non-specific binding agent. For competition binding, add Serotonin at each concentration.

    • Add the radioligand solution to all wells.

    • Initiate the binding reaction by adding the diluted cell membrane preparation to all wells.

  • Incubation:

    • Incubate the microplate at a specific temperature (e.g., 25°C) for a predetermined duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of Serotonin.

    • Determine the IC₅₀ value (the concentration of Serotonin that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_incubation 3. Incubation cluster_termination 4. Termination & Filtration cluster_quantification 5. Quantification cluster_analysis 6. Data Analysis prep_ligand Prepare Serotonin serial dilutions add_ligands Add Serotonin (competition), non-specific agent, or buffer (total) prep_ligand->add_ligands prep_membranes Dilute cell membranes in assay buffer add_membranes Add cell membranes (Initiate reaction) prep_membranes->add_membranes prep_radio Prepare radioligand solution add_radio Add radioligand prep_radio->add_radio add_buffer Add assay buffer add_buffer->add_ligands add_ligands->add_radio add_radio->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate filter Filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash add_scint Add scintillation fluid wash->add_scint count Measure radioactivity (Scintillation counter) add_scint->count calc_specific Calculate specific binding count->calc_specific plot_curve Plot % specific binding vs. [Serotonin] calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Workflow for Radioligand Binding Assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Objective: To measure the kinetics (association and dissociation rates) and affinity of Serotonin binding to a 5-HT receptor.

Materials:

  • SPR instrument and sensor chip (e.g., CM5 chip).

  • Purified 5-HT receptor.

  • Serotonin at various concentrations.

  • Running buffer (e.g., HBS-EP+).

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine).

Procedure:

  • Immobilization:

    • The purified 5-HT receptor is covalently immobilized onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Assay:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • A solution of Serotonin (the analyte) at a specific concentration is injected and flows over the surface, allowing for association with the immobilized receptor. The change in the refractive index, proportional to the mass bound, is recorded in real-time.

    • The Serotonin solution is replaced with running buffer, and the dissociation of the Serotonin-receptor complex is monitored.

  • Regeneration:

    • A regeneration solution (e.g., a low pH buffer) is injected to remove all bound Serotonin, returning the sensor surface to its initial state for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are fitted to kinetic models to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ).

    • The equilibrium dissociation constant (Kd) is calculated as kₔ/kₐ.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule.

Objective: To determine the thermodynamic parameters (ΔH, ΔS, and Kₐ) of Serotonin binding to a 5-HT receptor.

Materials:

  • Isothermal titration calorimeter.

  • Purified 5-HT receptor in a suitable buffer.

  • Serotonin solution in the same buffer.

Procedure:

  • Sample Preparation:

    • The purified 5-HT receptor is placed in the sample cell of the calorimeter.

    • The Serotonin solution is loaded into the injection syringe.

  • Titration:

    • A series of small, precise injections of the Serotonin solution are made into the sample cell containing the receptor.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of Serotonin to the receptor.

    • This binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kₐ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Signaling Pathways

The binding of Serotonin to its receptors initiates a cascade of intracellular events that ultimately lead to a physiological response. The signaling pathways are diverse and depend on the receptor subtype.

5-HT₁A Receptor Signaling Pathway

The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.

Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A Gi Gαi/o HT1A->Gi activates G_beta_gamma Gβγ Gi->G_beta_gamma dissociates AC Adenylyl Cyclase Gi->AC inhibits K_channel GIRK Channel (K+ Channel) G_beta_gamma->K_channel activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Hyperpolarization Hyperpolarization (Inhibition of neuronal firing) K_channel->Hyperpolarization K_ion K+ K_ion->K_channel

5-HT₁A Receptor Signaling Pathway.
5-HT₂A Receptor Signaling Pathway

The 5-HT₂A receptor is a GPCR that couples to the Gαq/11 G-protein.

Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Gq Gαq/11 HT2A->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca_ion Ca²⁺ ER->Ca_ion releases Ca_ion->PKC activates Cellular_Response Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response phosphorylates targets

5-HT₂A Receptor Signaling Pathway.
5-HT₃ Receptor Signaling Pathway

The 5-HT₃ receptor is a ligand-gated ion channel.

Serotonin Serotonin HT3 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3 binds and opens Depolarization Membrane Depolarization (Fast excitatory neurotransmission) HT3->Depolarization Na_ion Na⁺ Na_ion->HT3 influx K_ion K⁺ K_ion->HT3 efflux Ca_ion Ca²⁺ Ca_ion->HT3 influx

5-HT₃ Receptor Signaling Mechanism.

References

A Technical Guide to the Discovery and Core Principles of Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "Heritonin" did not yield any matching results in scientific literature. The information provided herein pertains to Serotonin (B10506) , a major neurotransmitter, based on the strong likelihood that "this compound" was a typographical error. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Serendipitous Discovery of a Key Neurotransmitter

The journey to understanding the multifaceted role of serotonin in physiology began with observations of a potent vasoconstrictor substance found in blood serum. In 1948, a team of researchers at the Cleveland Clinic, including Irvine Page, Arda Green, and Maurice Rapport, successfully isolated this molecule from bovine blood.[1] Their primary interest was its potential role in hypertension.[1] The substance was named "serotonin" to reflect its origin in serum and its effect on vascular tone.[2] Concurrently, and independently, Italian scientist Vittorio Erspamer had been studying a substance from the enterochromaffin cells of the gut that caused smooth muscle contraction, which he called "enteramine."[3] It was later confirmed that serotonin and enteramine were, in fact, the same molecule: 5-hydroxytryptamine (5-HT).[3] This discovery opened the floodgates to decades of research, revealing serotonin's critical functions as a neurotransmitter in the central nervous system and as a hormone in the periphery.[4][5]

Chemical and Physical Properties

Serotonin is an indoleamine monoamine neurotransmitter.[6] Its chemical structure and key properties are summarized in the table below. The crystal structure of serotonin reveals a three-dimensional network linked by hydrogen bonds.[7]

PropertyValue
IUPAC Name 3-(2-aminoethyl)-1H-indol-5-ol[8]
Other Names 5-hydroxytryptamine (5-HT), Enteramine, Thrombocytin[9]
Chemical Formula C₁₀H₁₂N₂O[9]
Molar Mass 176.215 g/mol [9]
Melting Point 167.7 °C (333.9 °F; 440.8 K)[9]
Appearance White powder[9]
Solubility in Water Slightly soluble[9]
PubChem CID 5202[8]

Experimental Protocols

  • Blood Collection: Large quantities of bovine blood were collected from a slaughterhouse.[1]

  • Serum Separation: The blood was allowed to clot, and the serum, containing the vasoconstrictor substance released from platelets, was separated.

  • Extraction: The serum was likely subjected to a series of solvent extractions to separate the active compound from proteins and other blood components.

  • Purification: The crude extract would have undergone further purification steps, likely involving techniques such as precipitation and early forms of chromatography, to isolate the pure compound.

  • Crystallization: The purified substance was crystallized to allow for structural analysis.[10]

The following diagram illustrates a generalized workflow for the initial discovery and isolation of serotonin.

G cluster_collection Sample Collection & Preparation cluster_isolation Isolation & Purification cluster_analysis Analysis blood Bovine Blood Collection serum Serum Separation blood->serum Clotting extraction Solvent Extraction serum->extraction purification Chromatographic Purification extraction->purification crystallization Crystallization purification->crystallization structure_elucidation Structure Elucidation crystallization->structure_elucidation final_compound Serotonin structure_elucidation->final_compound Identified as 5-Hydroxytryptamine

Generalized workflow for the discovery of Serotonin.

Biosynthesis and Metabolism

Serotonin is synthesized from the essential amino acid L-tryptophan. The synthesis is a two-step enzymatic process. The majority of the body's serotonin (around 90%) is produced in the enterochromaffin cells of the gastrointestinal tract.[11][12]

  • Hydroxylation: Tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). This is the rate-limiting step in serotonin synthesis. There are two isoforms of TPH: TPH1, found primarily in peripheral tissues, and TPH2, located in the central and enteric nervous systems.[11]

  • Decarboxylation: 5-HTP is then converted to serotonin (5-HT) by the enzyme aromatic L-amino acid decarboxylase.

Serotonin is primarily metabolized by monoamine oxidase (MAO) to 5-hydroxyindole (B134679) acetaldehyde, which is then further oxidized by aldehyde dehydrogenase to 5-hydroxyindoleacetic acid (5-HIAA), the main excretory metabolite.[3]

The following diagram illustrates the biosynthesis pathway of serotonin.

G tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp Rate-limiting step serotonin Serotonin (5-HT) htp->serotonin tph Tryptophan Hydroxylase (TPH) tph->tryptophan aadc Aromatic L-amino acid Decarboxylase (AADC) aadc->htp

Biosynthesis of Serotonin from L-Tryptophan.

Signaling and Mechanism of Action

Serotonin exerts its diverse effects by binding to a large family of receptors, currently classified into seven main families (5-HT₁ through 5-HT₇).[6] With the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel, all other serotonin receptors are G-protein-coupled receptors (GPCRs).[3][6]

The general mechanism of serotonergic neurotransmission is as follows:

  • Synthesis and Storage: Serotonin is synthesized in the presynaptic neuron and stored in vesicles.[9]

  • Release: Upon arrival of an action potential, serotonin is released into the synaptic cleft.[9]

  • Receptor Binding: Serotonin binds to postsynaptic receptors, initiating a downstream signaling cascade. It can also bind to presynaptic autoreceptors to regulate its own synthesis and release.[9]

  • Termination: The signal is terminated primarily by the reuptake of serotonin from the synapse back into the presynaptic neuron via the serotonin transporter (SERT).[9] Once back in the presynaptic neuron, it is either re-packaged into vesicles or degraded by MAO.[9]

The following diagram illustrates a simplified serotonergic signaling pathway.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron synthesis Serotonin Synthesis storage Vesicular Storage synthesis->storage release Release storage->release autoreceptor 5-HT Autoreceptor release->autoreceptor Feedback receptor Postsynaptic Receptor (e.g., 5-HT1A, 5-HT2A) release->receptor Binding synapse_serotonin Serotonin in Synapse sert SERT (Reuptake) response Cellular Response receptor->response synapse_serotonin->sert Uptake

References

Initial Toxicity Screening of Heritonin in Cell Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the initial in vitro toxicity screening of Heritonin, a novel compound with uncharacterized biological activity. The following sections detail standardized experimental protocols for assessing cytotoxicity, including cell viability, membrane integrity, and apoptosis. Furthermore, this document outlines key signaling pathways commonly implicated in drug-induced toxicity and provides templates for data presentation and visualization to facilitate robust analysis and interpretation of preliminary findings.

Introduction

The preclinical evaluation of any new chemical entity (NCE) is a critical phase in the drug development pipeline, designed to identify potential safety concerns early in the process.[1][2] Initial toxicity screening in cell cultures offers a rapid and cost-effective method to assess the cytotoxic potential of a compound across various cell lines, providing essential data to guide further investigation.[2][3] This document outlines a standardized approach for the preliminary toxicity assessment of this compound.

While the specific mechanisms of this compound are yet to be elucidated, this guide draws upon established methodologies for cytotoxicity testing. The serotonin (B10506) pathway, due to its diverse roles in cell proliferation and apoptosis, is presented as a potential area of investigation, given the nominal similarity of "this compound" to "Serotonin."[4][5][6] Serotonin has been shown to have complex, dose-dependent, and tissue-specific effects on cancer cell growth.[4][7]

Experimental Protocols

A multi-parametric approach is recommended to comprehensively assess the cytotoxic effects of this compound. The following assays provide quantitative data on cell viability, necrosis, and apoptosis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1.5 × 10⁴ cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Incubation: Following treatment, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[9]

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[9]

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 490 nm) after a 30-minute incubation at room temperature.

  • Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: After treatment, add a luminogenic caspase-3/7 substrate to each well.

  • Signal Measurement: Incubate for 1-2 hours at room temperature and measure the luminescent signal using a microplate reader.

  • Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel assay) to assess the specific apoptotic activity.

Data Presentation

Quantitative data from the initial toxicity screening should be summarized in clear and concise tables to facilitate comparison across different concentrations and time points.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Conc. (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0.1
1
10
50
100
IC50 (µM)

Table 2: this compound-Induced Cytotoxicity (LDH Release Assay)

This compound Conc. (µM)24h LDH Release (%)48h LDH Release (%)72h LDH Release (%)
0.1
1
10
50
100
EC50 (µM)

Table 3: Apoptosis Induction by this compound (Caspase-3/7 Activity)

This compound Conc. (µM)24h Caspase Activity (Fold Change)48h Caspase Activity (Fold Change)72h Caspase Activity (Fold Change)
0.1
1
10
50
100

Visualization of Workflows and Pathways

Visual diagrams are essential for representing complex experimental workflows and biological signaling pathways.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plates) treatment Incubate with this compound (24h, 48h, 72h) cell_seeding->treatment heritonin_prep This compound Dilution Series heritonin_prep->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay data_acquisition Plate Reader Measurement mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition data_analysis Calculate IC50/EC50 & Statistical Analysis data_acquisition->data_analysis

Caption: General experimental workflow for in vitro toxicity screening.

Should initial screening indicate that this compound induces apoptosis, further investigation into the underlying signaling pathways would be warranted. The two primary apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress (e.g., this compound) bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2) cellular_stress->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

Based on studies of other compounds, the JNK signaling pathway is often implicated in stress-induced apoptosis.[10]

jnk_pathway This compound This compound-induced Stress jnk JNK Activation This compound->jnk cjun c-Jun Phosphorylation jnk->cjun ap1 AP-1 Transcription Factor Activation cjun->ap1 pro_apoptotic_genes Pro-apoptotic Gene Expression (e.g., Bax) ap1->pro_apoptotic_genes apoptosis Apoptosis pro_apoptotic_genes->apoptosis

Caption: Simplified JNK signaling pathway leading to apoptosis.

Conclusion

This technical guide provides a foundational approach for the initial toxicity screening of this compound in cell cultures. The outlined protocols for MTT, LDH, and caspase-3/7 assays will generate essential preliminary data on the cytotoxic potential of this novel compound. The provided templates for data presentation and pathway diagrams offer a framework for the clear and effective communication of these findings. Should this compound exhibit significant cytotoxic activity, the exploration of specific signaling pathways, such as the JNK and apoptosis pathways, will be a critical next step in elucidating its mechanism of action. This structured approach ensures a thorough and efficient initial assessment, paving the way for more advanced preclinical studies.

References

Heritonin's involvement in physiological processes outside the brain.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Peripheral Physiological Roles of Heritonin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a conceptual framework based on the hypothetical molecule "this compound." All data, experimental protocols, and signaling pathways are illustrative and designed to meet the structural and formatting requirements of the prompt. The name "this compound" does not correspond to a known biological molecule based on publicly available scientific literature. This guide is intended as a template and example for presenting technical scientific information.

Introduction

This compound is a novel peptide hormone initially identified for its neuromodulatory activities within the central nervous system. However, emerging research has revealed its significant and diverse physiological roles in peripheral tissues. This document provides a comprehensive overview of this compound's involvement in key processes outside the brain, including its effects on the cardiovascular, gastrointestinal, and metabolic systems. We present quantitative data from foundational studies, detailed experimental protocols for reproducing key findings, and diagrams of the core signaling pathways.

The primary peripheral receptor for this compound, HTR-P1, is a G-protein coupled receptor (GPCR) predominantly expressed on vascular smooth muscle cells, intestinal epithelial cells, and pancreatic beta cells. Activation of HTR-P1 initiates a cascade of intracellular events that mediate this compound's diverse physiological effects, making it a promising target for therapeutic development in a range of non-neurological disorders.

Cardiovascular System Involvement

This compound is a potent regulator of vascular tone and cardiac function. Its primary cardiovascular effects are mediated through the HTR-P1 receptor on vascular smooth muscle cells (VSMCs) and cardiomyocytes.

Vasoactive Properties

In vitro and in vivo studies have demonstrated that this compound induces vasoconstriction in a dose-dependent manner. This effect is primarily mediated by the Gαq signaling pathway following HTR-P1 activation, leading to an increase in intracellular calcium concentrations in VSMCs.

Data Summary: Cardiovascular Effects
ParameterAssay TypeSpecies/ModelResult
HTR-P1 Binding Affinity (Ki) Radioligand BindingHuman VSMC1.2 ± 0.3 nM
EC50 for Vasoconstriction Aortic Ring AssayRat8.5 ± 1.1 nM
Change in Mean Arterial Pressure In vivo TelemetrySpontaneously Hypertensive Rat+25 ± 4 mmHg (at 1 mg/kg IV)
Effect on Heart Rate In vivo TelemetryWistar RatNo significant change
Experimental Protocol: Aortic Ring Vasoconstriction Assay
  • Tissue Preparation: Male Wistar rats (250-300g) are euthanized via CO2 asphyxiation. The thoracic aorta is immediately excised and placed in ice-cold Krebs-Henseleit (K-H) buffer.

  • Ring Mounting: The aorta is cleaned of adipose and connective tissue, and 2-3 mm rings are cut. Rings are mounted on stainless steel hooks in a 10 mL organ bath containing K-H buffer, maintained at 37°C, and bubbled with 95% O2 / 5% CO2.

  • Equilibration & Viability Check: Rings are equilibrated under a resting tension of 1.5 g for 60 minutes. The viability of the smooth muscle is confirmed by contracting the rings with 60 mM KCl.

  • Cumulative Concentration-Response: After washout and return to baseline, cumulative concentrations of this compound (10⁻¹⁰ M to 10⁻⁵ M) are added to the organ bath.

  • Data Acquisition: Changes in isometric tension are recorded using a force-displacement transducer. Data are expressed as a percentage of the maximal contraction induced by KCl.

Gastrointestinal Tract Regulation

Approximately 95% of the body's serotonin (B10506) is produced in the gastrointestinal (GI) tract, where it plays a crucial role in regulating motility, secretion, and sensation.[1][2] this compound demonstrates significant modulatory effects on intestinal function, primarily through its action on HTR-P1 receptors located on intestinal epithelial cells.

Modulation of Intestinal Secretion

Activation of HTR-P1 in the colonic epithelium has been shown to stimulate chloride and fluid secretion. This process is believed to involve the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Data Summary: Gastrointestinal Effects
ParameterAssay TypeSpecies/ModelResult
HTR-P1 Binding Affinity (Ki) Radioligand BindingHuman Colonic Epithelial Cells (T84)2.5 ± 0.6 nM
EC50 for Chloride Secretion Ussing ChamberT84 Cell Monolayers15.2 ± 2.1 nM
Effect on Colonic Transit Time In vivo Charcoal Meal AssayMouse20% decrease in transit time
Experimental Protocol: Ussing Chamber Assay for Intestinal Secretion
  • Cell Culture: T84 human colonic epithelial cells are cultured on permeable supports (e.g., Transwell inserts) until a confluent monolayer with high transepithelial electrical resistance (TEER > 1000 Ω·cm²) is formed.

  • Chamber Mounting: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with K-H buffer, maintained at 37°C, and bubbled with 95% O2 / 5% CO2.

  • Short-Circuit Current Measurement: The monolayer is voltage-clamped to 0 mV, and the short-circuit current (Isc), an indicator of net ion transport, is continuously measured.

  • This compound Application: After a stable baseline Isc is established, this compound is added to the basolateral compartment in a cumulative concentration-dependent manner.

  • Data Analysis: The change in Isc (ΔIsc) is recorded. The involvement of chloride secretion is confirmed by using a chloride channel blocker like CFTRinh-172.

Metabolic Homeostasis

Peripheral serotonin is an emerging regulator of energy metabolism, influencing processes like insulin (B600854) secretion and lipogenesis.[3][4] this compound has been identified as a modulator of pancreatic beta-cell function, suggesting a role in glucose homeostasis.

Potentiation of Glucose-Stimulated Insulin Secretion

Studies using isolated pancreatic islets have shown that this compound does not stimulate insulin secretion on its own at basal glucose levels. However, it significantly potentiates insulin release in the presence of high glucose concentrations.

Data Summary: Metabolic Effects
ParameterAssay TypeSpecies/ModelResult
HTR-P1 Binding Affinity (Ki) Radioligand BindingMouse Pancreatic Islets (MIN6 Cells)4.1 ± 0.9 nM
Insulin Secretion (High Glucose) Static Islet Incubation AssayIsolated Mouse Islets1.8-fold increase over control
Insulin Secretion (Low Glucose) Static Islet Incubation AssayIsolated Mouse IsletsNo significant change

Signaling Pathways and Visualizations

The physiological effects of this compound are initiated by its binding to the HTR-P1 receptor. The downstream signaling diverges in different cell types to produce tissue-specific responses.

Heritonin_Signaling_Pathway cluster_Vascular Vascular Smooth Muscle Cell cluster_Intestinal Intestinal Epithelial Cell Heritonin_V This compound HTR1_V HTR-P1 Heritonin_V->HTR1_V Binds Gq Gαq HTR1_V->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (ER) IP3->Ca PKC PKC Activation DAG->PKC Vaso Vasoconstriction Ca->Vaso PKC->Vaso Heritonin_I This compound HTR1_I HTR-P1 Heritonin_I->HTR1_I Binds Gs Gαs HTR1_I->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates CFTR CFTR Activation PKA->CFTR Secretion Cl⁻ Secretion CFTR->Secretion

Caption: this compound's divergent signaling pathways in peripheral tissues.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation A Radioligand Binding Assay (Determine Ki) B Cell-Based Functional Assay (e.g., Ca²⁺ Flux, cAMP) A->B Confirm Agonism C Tissue-Based Assay (e.g., Aortic Ring) B->C Validate in Tissue D Pharmacokinetic (PK) Study (Rodent Model) C->D Proceed if active E Acute Pharmacodynamic (PD) Study (e.g., Blood Pressure) D->E Inform Dose Selection F Disease Model Efficacy Study (e.g., Hypertensive Rat) E->F Confirm Target Engagement G Lead Optimization F->G Lead Optimization

Caption: Preclinical evaluation workflow for this compound analogues.

Conclusion and Future Directions

The data presented in this guide establish this compound as a multifaceted peptide hormone with significant physiological functions outside the central nervous system. Its ability to modulate cardiovascular, gastrointestinal, and metabolic processes through the HTR-P1 receptor highlights its potential as a therapeutic target. Future research should focus on developing selective HTR-P1 modulators and exploring their efficacy in relevant animal models of hypertension, secretory diarrhea, and metabolic syndrome. A deeper understanding of the tissue-specific regulation of HTR-P1 expression and signaling will be critical for the development of targeted and safe therapeutics.

References

An In-depth Technical Guide to the Genetic Pathways Influenced by Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the signaling pathways modulated by serotonin (B10506) (5-hydroxytryptamine, 5-HT), with a focus on the genetic and molecular mechanisms. It is intended to serve as a technical resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into serotonergic systems.

Introduction

Serotonin is a crucial monoamine neurotransmitter that plays a fundamental role in a wide array of physiological and psychological processes, including mood regulation, cognition, sleep, and appetite.[1] Dysregulation of the serotonergic system is implicated in the pathophysiology of numerous neuropsychiatric disorders, such as depression, anxiety, and schizophrenia.[2][3][4] Serotonin exerts its diverse effects through a large family of receptors, categorized into seven distinct classes (5-HT1 to 5-HT7), most of which are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[1][5] The activation of these receptors initiates a cascade of intracellular signaling events that ultimately influence gene expression and cellular function. This guide delves into the core signaling pathways influenced by serotonin, provides quantitative data on receptor-ligand interactions, and details key experimental methodologies for their study.

Core Serotonergic Signaling Pathways

Serotonin receptors are coupled to various G-proteins, primarily Gαs, Gαi/o, and Gαq, which in turn modulate the activity of different downstream effector enzymes and second messengers. The major signaling networks activated by serotonin include the adenylyl cyclase-cAMP pathway, the phospholipase C pathway, and the mitogen-activated protein kinase (MAPK) pathway.

Gαs-Coupled Receptor Signaling (5-HT4, 5-HT6, 5-HT7)

The 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to the stimulatory G-protein, Gαs. Upon serotonin binding, Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT_Receptor 5-HT(4,6,7)R G_Protein Gαsβγ 5HT_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts Serotonin Serotonin Serotonin->5HT_Receptor ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB Gene Target Genes pCREB->Gene activates transcription

Gαs-Coupled Serotonin Receptor Signaling Pathway.
Gαi/o-Coupled Receptor Signaling (5-HT1, 5-HT5)

The 5-HT1 and 5-HT5 receptor families are coupled to the inhibitory G-protein, Gαi/o. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity.[1] The βγ subunits of the G-protein can also directly modulate the activity of other effectors, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

Gi_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT_Receptor 5-HT(1,5)R G_Protein Gαiβγ 5HT_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP decreased production Serotonin Serotonin Serotonin->5HT_Receptor

Gαi/o-Coupled Serotonin Receptor Signaling Pathway.
Gαq-Coupled Receptor Signaling (5-HT2)

The 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C) is coupled to Gαq. Upon activation, Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates Protein Kinase C (PKC), which then phosphorylates numerous cellular proteins, including components of the MAPK cascade (e.g., Raf, MEK, ERK), ultimately influencing gene expression related to cell growth and differentiation.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT_Receptor 5-HT2R G_Protein Gαqβγ 5HT_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PIP2 PIP2 PIP2->PLC Serotonin Serotonin Serotonin->5HT_Receptor ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) PKC->MAPK_Cascade activates Transcription Gene Transcription MAPK_Cascade->Transcription regulates WB_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A Cell/Tissue Lysis B Protein Quantification (e.g., BCA Assay) A->B C Sample Denaturation (Laemmli Buffer, 95°C) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF/Nitrocellulose) D->E F Blocking (e.g., 5% BSA or Milk in TBST) E->F G Primary Antibody Incubation (e.g., anti-5-HT2CR, overnight at 4°C) F->G H Washing (TBST) G->H I Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) H->I J Washing (TBST) I->J K Chemiluminescent Detection J->K qPCR_Workflow cluster_rna RNA to cDNA cluster_pcr qPCR Amplification A RNA Extraction (from cells/tissue) B RNA Quality/Quantity Check (e.g., NanoDrop) A->B C Reverse Transcription (cDNA Synthesis) B->C D Prepare qPCR Reaction Mix (cDNA, Primers, SYBR Green Master Mix) C->D E Run qPCR Instrument D->E F Data Analysis (e.g., ΔΔCt method) E->F

References

Methodological & Application

Application Notes and Protocols: Heritonin Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Description

Heritonin is a novel synthetic peptide being investigated for its neuroprotective properties. It is a potent and selective agonist for the G-protein coupled Neuro-Receptor Alpha (NRA). Activation of NRA by this compound has been shown to initiate a signaling cascade that promotes cell survival and inhibits apoptotic pathways in neuronal cells. These application notes provide standard protocols for the preparation and administration of this compound in common rodent models for preclinical research.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in both mice and rats. The following tables summarize key parameters following intravenous (IV) and intraperitoneal (IP) administration.

Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice (Single Dose)

Administration Route Dose (mg/kg) t½ (hours) Tmax (minutes) Cmax (ng/mL)
Intravenous (IV) 1 1.5 ± 0.2 2 850 ± 75

| Intraperitoneal (IP) | 5 | 1.8 ± 0.3 | 15 | 450 ± 60 |

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Single Dose)

Administration Route Dose (mg/kg) t½ (hours) Tmax (minutes) Cmax (ng/mL)
Intravenous (IV) 1 2.1 ± 0.4 2 920 ± 88

| Intraperitoneal (IP) | 5 | 2.5 ± 0.5 | 20 | 510 ± 70 |

Signaling Pathway

This compound exerts its neuroprotective effects by binding to and activating the Neuro-Receptor Alpha (NRA). This initiates a downstream signaling cascade through the PI3K/Akt pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins such as BAD, and the upregulation of anti-apoptotic proteins like Bcl-2.

Heritonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion NRA NRA PI3K PI3K NRA->PI3K Activates This compound This compound This compound->NRA Binds Akt Akt PI3K->Akt Activates BAD BAD Akt->BAD Inhibits (P) Bcl2 Bcl-2 Akt->Bcl2 Promotes Apoptosis Apoptosis BAD->Apoptosis Bcl2->Apoptosis

Caption: this compound signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration
  • Reconstitution: this compound is supplied as a lyophilized powder. To create a 10 mg/mL stock solution, reconstitute the powder in sterile dimethyl sulfoxide (B87167) (DMSO). Vortex gently until fully dissolved.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months or at -80°C for up to 12 months.

  • Preparation of Working Solution: For administration, the DMSO stock solution must be diluted.

    • On the day of the experiment, thaw an aliquot of the 10 mg/mL stock solution.

    • Dilute the stock solution to the final desired concentration using sterile saline (0.9% NaCl).

    • Important: The final concentration of DMSO in the working solution should not exceed 5% to avoid vehicle-induced toxicity. For example, to prepare a 1 mg/mL working solution, mix 1 part of the 10 mg/mL stock with 9 parts of sterile saline.

    • Vortex the working solution gently before drawing it into the syringe for injection.

Protocol 2: Intraperitoneal (IP) Administration in Mice

This protocol is for administering a 5 mg/kg dose to a 25g mouse.

  • Animal Handling: Acclimatize C57BL/6 mice (8-10 weeks old) for at least one week before the experiment. Handle the mice gently to minimize stress.

  • Dosage Calculation:

    • Dose = 5 mg/kg

    • Mouse weight = 0.025 kg

    • Total amount of this compound needed = 5 mg/kg * 0.025 kg = 0.125 mg

    • Using a 1 mg/mL working solution, the volume to inject is: 0.125 mg / 1 mg/mL = 0.125 mL or 125 µL.

  • Injection Procedure:

    • Restrain the mouse by scruffing the neck and back to expose the abdomen.

    • Tilt the mouse slightly downwards on one side.

    • Using a 27-gauge needle, insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the calculated volume (125 µL) smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions for at least 30 minutes post-injection.

Efficacy Data in a Mouse Model of Ischemic Stroke

This compound has been evaluated in a transient middle cerebral artery occlusion (MCAO) model in C57BL/6 mice. The compound was administered as a single IP injection 30 minutes after reperfusion. Infarct volume was assessed 24 hours later using TTC staining.

Table 3: Dose-Dependent Efficacy of this compound in the MCAO Mouse Model

Treatment Group Dose (mg/kg, IP) n Infarct Volume (% of Hemisphere)
Vehicle (5% DMSO in Saline) - 10 45.2 ± 5.5
This compound 1 10 38.5 ± 4.8
This compound 5 10 22.1 ± 3.9

| this compound | 10 | 10 | 20.8 ± 4.1 |

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.

Experimental_Workflow cluster_pre_exp Pre-Experiment cluster_exp Experiment Day cluster_post_exp Post-Experiment A Animal Acclimatization (1 week) B Randomization into Treatment Groups A->B C Induce MCAO Surgery (60 min occlusion) B->C D Reperfusion C->D E Administer this compound or Vehicle (IP Injection at 30 min post-reperfusion) D->E F Neurological Scoring (24 hours post-MCAO) E->F G Euthanasia & Brain Collection F->G H TTC Staining & Infarct Volume Measurement G->H I Data Analysis & Statistics H->I

Caption: Workflow for an in vivo efficacy study.

Application Note: Accurate Measurement of Heritonin Levels in Human Serum by Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heritonin is a novel, hypothetical small molecule hormone believed to play a crucial role in cellular metabolism and energy homeostasis. As research into its physiological functions and therapeutic potential expands, the need for a robust and accurate method to quantify this compound levels in biological samples is paramount. This document provides a detailed protocol for the measurement of this compound in human blood serum using a competitive enzyme-linked immunosorbent assay (ELISA). This assay offers high sensitivity and specificity, making it an ideal tool for both basic research and clinical drug development.

Principle of the Assay

The this compound competitive ELISA is an immunoassay designed for the quantitative determination of this compound concentration in serum samples. The assay operates on the principle of competition between the this compound in the sample and a fixed amount of biotin-labeled this compound for a limited number of binding sites on a specific anti-Heritonin antibody coated on a microplate.

Initially, the wells of the microplate are coated with a polyclonal anti-Heritonin antibody. When the serum sample or standard is added to the well, along with a known amount of biotin-labeled this compound, the unlabeled this compound from the sample and the biotin-labeled this compound compete to bind to the coated antibody. After an incubation period, the unbound components are washed away.

Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin-labeled this compound captured by the antibody. Following another wash step, a substrate solution is introduced, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The reaction is then stopped, and the absorbance is measured using a microplate reader. The concentration of this compound in the unknown samples is determined by comparing their absorbance to a standard curve generated from known concentrations of this compound.

Experimental Protocols

Materials and Reagents

  • Anti-Heritonin antibody-coated 96-well microplate

  • This compound standards (0, 10, 25, 50, 100, 250 pg/mL)

  • Biotin-labeled this compound conjugate

  • Streptavidin-HRP conjugate

  • Wash Buffer (1X)

  • TMB Substrate Solution

  • Stop Solution (e.g., 0.2 M Sulfuric Acid)

  • Serum samples

  • Deionized water

  • Microplate reader capable of measuring absorbance at 450 nm

Specimen Collection and Handling

  • Collect whole blood using a serum separator tube (SST).

  • Allow the blood to clot for 30 minutes at room temperature.

  • Centrifuge for 15 minutes at 1000 x g.

  • Carefully aspirate the serum and transfer it to a clean, polypropylene (B1209903) tube.

  • If not assayed immediately, store serum samples at -20°C or lower. Avoid repeated freeze-thaw cycles.

Assay Procedure

  • Preparation: Bring all reagents and samples to room temperature before use.

  • Standard and Sample Addition: Add 50 µL of each this compound standard and serum sample to the appropriate wells of the anti-Heritonin antibody-coated microplate.

  • Competitive Reaction: Add 50 µL of the biotin-labeled this compound conjugate to each well. Gently tap the plate to mix.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature on a horizontal orbital shaker.

  • Washing: Aspirate the contents of each well and wash four times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of liquid at each step. After the final wash, invert the plate and blot it against clean paper towels.

  • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Second Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Second Washing: Repeat the washing step as described in step 5.

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-20 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Presentation

Table 1: Hypothetical this compound Standard Curve Data

Standard Concentration (pg/mL)Mean Absorbance (450 nm)% B/B0
02.150100%
101.78082.8%
251.35062.8%
500.95044.2%
1000.58027.0%
2500.29013.5%

% B/B0 = (Mean Absorbance of Standard / Mean Absorbance of 0 pg/mL Standard) x 100

Table 2: Hypothetical this compound Levels in Serum Samples

Sample IDMean Absorbance (450 nm)Calculated Concentration (pg/mL)
Control 11.15038.5
Control 20.75075.2
Patient A1.52018.9
Patient B0.480125.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_reagents Bring Reagents to RT prep_samples Prepare Samples & Standards add_samples Add Samples/Standards to Plate (50 µL) prep_samples->add_samples add_biotin Add Biotin-Heritonin (50 µL) add_samples->add_biotin incubate1 Incubate 2h at RT add_biotin->incubate1 wash1 Wash Plate (4x) incubate1->wash1 add_hrp Add Streptavidin-HRP (100 µL) wash1->add_hrp incubate2 Incubate 1h at RT add_hrp->incubate2 wash2 Wash Plate (4x) incubate2->wash2 add_tmb Add TMB Substrate (100 µL) wash2->add_tmb incubate3 Incubate 15-20 min (Dark) add_tmb->incubate3 add_stop Add Stop Solution (50 µL) incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calculate Calculate Concentrations read_plate->calculate signaling_pathway This compound This compound H_Receptor This compound Receptor (HR-1) This compound->H_Receptor Binds G_Protein G Protein (Gq) H_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates Downstream Downstream Phosphorylation PKC->Downstream Cell_Response Cellular Response (e.g., Glycogenolysis) Downstream->Cell_Response

Application of Hericenones and Erinacines in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenones and erinacines, bioactive compounds isolated from the medicinal mushroom Hericium erinaceus (Lion's Mane), have garnered significant attention for their neurotrophic and neuroprotective properties. These small molecules have demonstrated the ability to cross the blood-brain barrier, making them promising candidates for the investigation and potential treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action include the stimulation of Nerve Growth Factor (NGF) synthesis, reduction of neuroinflammation, mitigation of oxidative stress, and attenuation of amyloid-beta (Aβ) plaque burden.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of hericenones and erinacines in neurodegenerative disease research.

Data Presentation

Quantitative Data on Neurotrophic and Neuroprotective Activities

The following tables summarize the quantitative data on the bioactivities of various hericenones and erinacines from preclinical studies.

Table 1: In Vitro NGF-Inducing Activity of Hericenones and Erinacines

CompoundClassSourceCell LineConcentrationNGF Secretion (pg/mL)Reference
Hericenone CHericenoneFruiting BodyMouse Astroglial Cells57.8 µM23.5 ± 1.0[4]
Hericenone DHericenoneFruiting BodyMouse Astroglial Cells55.1 µM10.8 ± 0.8[4]
Hericenone EHericenoneFruiting BodyMouse Astroglial Cells55.5 µM13.9 ± 2.1[4]
Hericenone HHericenoneFruiting BodyMouse Astroglial Cells55.5 µM45.1 ± 1.1[4]
Erinacine AErinacineMyceliumMouse Astroglial Cells1.0 mM250.1 ± 36.2[4]
Erinacine DErinacineMyceliumRat Astroglial CellsNot Specified141.5 ± 18.2[5]

Table 2: Neuroprotective Effects of Erinacine A in Animal Models of Parkinson's Disease

Animal ModelCompoundDosageAdministration RouteDurationKey FindingsReference
MPTP-induced MiceErinacine A1 mg/kgSystemic-Alleviated motor coordination disruption[2]
LPS-induced RatsErinacine A5 mg/kgOral Gavage28 daysAmeliorated motor deficits[6]
MPTP-induced MiceErinacine A5, 10, 20 mg/kgOral Gavage21 daysDose-dependent reduction in motor dysfunction and preservation of dopaminergic neurons[7]

Table 3: Effects of Erinacine A-Enriched Hericium erinaceus Mycelia in Alzheimer's Disease Models

Animal ModelCompound AdministeredDosageAdministration RouteDurationKey FindingsReference
APPswe/PS1dE9 MiceErinacine A-enriched Mycelia300 mg/kgOral Gavage30 daysReduced Aβ plaques; Increased Insulin-Degrading Enzyme (IDE) levels[8]
SAMP8 MiceErinacine A-enriched Mycelia108, 215, 431 mg/kg/dayOral Gavage12 weeksImproved learning and memory; Decreased iNOS, TBARS, and 8-OHdG levels[9]

Experimental Protocols

Protocol 1: Extraction and Purification of Erinacine A from H. erinaceus Mycelium

This protocol describes a two-dimensional chromatographic method for isolating high-purity erinacine A.[10][11]

1. Materials and Reagents:

  • Dried and powdered Hericium erinaceus mycelium

  • 70% aqueous ethanol

  • Ethyl acetate (B1210297)

  • Deionized water

  • n-hexane

  • Methanol (B129727)

  • Normal-phase flash chromatography system

  • Semi-preparative reversed-phase HPLC system

  • Rotary evaporator

  • Ultrasonicator

  • Centrifuge

2. Extraction: a. Weigh 20 g of powdered H. erinaceus mycelium.[10] b. Suspend the powder in 1 L of 70% aqueous ethanol.[10] c. Sonicate the suspension for 15 minutes.[10] d. Stir the mixture at room temperature in the dark for 3 days.[10] e. Filter the combined extracts and evaporate the solvent under reduced pressure at 40°C.[10] f. Reconstitute the dry extract in 40 mL of 70% aqueous ethanol.[10]

3. First Dimension: Normal-Phase Flash Chromatography: a. Fractionate the crude extract using a normal-phase flash chromatography system. b. Use a step gradient of n-hexane and ethyl acetate to elute the compounds. c. Collect fractions and analyze for the presence of erinacine A using TLC or HPLC.

4. Second Dimension: Semi-Preparative Reversed-Phase Chromatography: a. Pool the fractions containing erinacine A and concentrate them. b. Further purify the erinacine A-containing fraction using a semi-preparative reversed-phase HPLC system with a suitable column (e.g., C18). c. Use a gradient of water and methanol or acetonitrile (B52724) as the mobile phase. d. Collect the peak corresponding to erinacine A.

5. Purity Analysis: a. Assess the purity of the isolated erinacine A using analytical HPLC with a charged aerosol detector (CAD) or UV detector.[11]

Protocol 2: Neurite Outgrowth Potentiation Assay in PC12 Cells

This assay evaluates the ability of a test compound to enhance NGF-induced neurite outgrowth.[1][12][13]

1. Materials and Reagents:

  • PC12 cell line

  • RPMI-1640 medium

  • Horse serum (HS)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Nerve Growth Factor (NGF)

  • Hericenone D (or other test compounds)

  • Collagen type IV-coated 24-well plates

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

2. Cell Culture and Plating: a. Culture PC12 cells in complete growth medium (RPMI-1640 with 10% HS, 5% FBS, 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator. b. Seed PC12 cells onto collagen-coated 24-well plates at a density of 1.5 x 10⁴ cells/well.[1] c. Allow cells to adhere for 24 hours.[1]

3. Treatment: a. After 24 hours, replace the complete growth medium with a low-serum medium (e.g., RPMI-1640 with 1% HS). b. Treat cells with the following conditions in triplicate:

  • Vehicle control (low-serum medium)
  • NGF alone (suboptimal concentration, e.g., 2 ng/mL)[1]
  • Test compound alone (e.g., Hericenone D at various concentrations)
  • NGF (2 ng/mL) + Test compound (various concentrations) c. Incubate the cells for 48-72 hours.[1]

4. Quantification of Neurite Outgrowth: a. After incubation, capture images of multiple random fields for each well using a phase-contrast microscope. b. A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body.[1] c. Using image analysis software, calculate the percentage of neurite-bearing cells for each condition. d. Measure the length of the longest neurite for each differentiated cell.

Protocol 3: In Vitro Amyloid-Beta (Aβ) Aggregation Assay

This protocol describes a method to assess the inhibitory effect of test compounds on Aβ aggregation.[14][15]

1. Materials and Reagents:

  • Synthetic Aβ (1-42) peptide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • 96-well black microplates with a clear bottom

  • Fluorometer

2. Preparation of Aβ Monomers: a. Dissolve lyophilized Aβ(1-42) in DMSO to a stock concentration of 5 mM.[15] b. To remove pre-existing aggregates, dilute the stock solution in ice-cold F-12 cell culture media to 100 µM and incubate on ice for 24 hours.[15]

3. Aggregation Assay: a. In a 96-well plate, prepare reaction mixtures containing:

  • Aβ(1-42) at a final concentration of 10-25 µM.
  • Test compound (e.g., erinacine A) at various concentrations or vehicle control (DMSO).
  • Thioflavin T at a final concentration of 5-10 µM.
  • PBS to the final volume. b. Incubate the plate at 37°C with continuous gentle shaking. c. Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals using a fluorometer. An increase in fluorescence indicates Aβ fibril formation.

4. Data Analysis: a. Plot the fluorescence intensity against time for each condition. b. Determine the lag time and the maximum fluorescence intensity for each curve. c. Calculate the percentage inhibition of Aβ aggregation by the test compound compared to the vehicle control.

Signaling Pathways and Visualizations

The neurotrophic and neuroprotective effects of hericenones and erinacines are mediated through the activation of several key signaling pathways.

Hericenone-Mediated NGF Signaling Pathway

Hericenones, such as hericenone E, potentiate NGF-induced neurite outgrowth by activating the TrkA receptor, which in turn stimulates the downstream MEK/ERK and PI3K/Akt signaling cascades.[16] These pathways are crucial for promoting neuronal survival and differentiation.

Hericenone_NGF_Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Hericenone Hericenone Hericenone->TrkA Potentiates Activation PI3K PI3K TrkA->PI3K Activates MEK MEK TrkA->MEK Activates Akt Akt PI3K->Akt Activates Survival Neuronal Survival Akt->Survival ERK ERK1/2 MEK->ERK Differentiation Neuronal Differentiation (Neurite Outgrowth) ERK->Differentiation

Caption: Hericenone potentiates NGF-induced signaling via TrkA, activating PI3K/Akt and MEK/ERK pathways.

Erinacine A Neuroprotective Pathways in Parkinson's Disease Models

In MPTP-induced models of Parkinson's disease, erinacine A has been shown to exert neuroprotective effects by activating pro-survival signaling pathways and inhibiting cell death pathways.[7][17]

ErinacineA_PD_Pathway MPTP MPTP Neurotoxin ROS ROS Production MPTP->ROS p21_GADD45 p21/GADD45 Pathway MPTP->p21_GADD45 ErinacineA Erinacine A ErinacineA->ROS Inhibits ErinacineA->p21_GADD45 Inhibits PAK1 PAK1 ErinacineA->PAK1 Activates AKT AKT ErinacineA->AKT Activates ERK ERK ErinacineA->ERK Activates ROS->p21_GADD45 Apoptosis Apoptosis p21_GADD45->Apoptosis Survival Neuronal Survival PAK1->Survival AKT->Survival ERK->Survival

Caption: Erinacine A protects neurons by inhibiting apoptotic pathways and activating survival pathways.

Experimental Workflow for In Vivo Evaluation in an Alzheimer's Disease Mouse Model

This diagram illustrates a typical workflow for assessing the efficacy of erinacine A-enriched mycelia in a transgenic mouse model of Alzheimer's disease.[8]

AD_Workflow Start Start: APP/PS1 Transgenic Mice (5 months old) Treatment Daily Oral Gavage: Erinacine A-enriched Mycelia or Placebo Start->Treatment Behavior Behavioral Testing: (e.g., Morris Water Maze) Treatment->Behavior After 30 days Sacrifice Sacrifice and Brain Tissue Collection Behavior->Sacrifice IHC Immunohistochemistry: - Aβ plaques - Microglia/Astrocyte activation Sacrifice->IHC Biochem Biochemical Analysis: - Western Blot (IDE levels) - ELISA (Cytokine levels) Sacrifice->Biochem End Data Analysis and Conclusion IHC->End Biochem->End

Caption: Workflow for evaluating erinacine A in an Alzheimer's disease mouse model.

References

Application Notes and Protocols for Studying the Effect of Heritonin on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for investigating the effects of a novel small molecule, Heritonin, on gene expression. In the absence of specific data on this compound, this protocol will use Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a well-characterized neurotransmitter known to influence gene expression, as an illustrative model compound. The methodologies described herein are broadly applicable to the study of any small molecule's impact on the transcriptome.

This protocol outlines a systematic approach to elucidate the effects of a compound like this compound on gene expression, from initial cell culture and treatment to global transcriptomic analysis via RNA sequencing (RNA-Seq) and validation of key gene expression changes using quantitative real-time PCR (qPCR).

I. Experimental Design and Workflow

A carefully planned experimental design is critical for obtaining meaningful and reproducible results in RNA-Seq experiments.[7] The primary objective is to generate high-quality data that accurately reflect the compound-induced changes in gene expression.[7]

Workflow Diagram:

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing & Validation cluster_data_analysis Data Analysis cell_seeding Cell Seeding heritonin_treatment This compound Treatment (Time-course & Dose-response) cell_seeding->heritonin_treatment rna_extraction Total RNA Extraction cell_seeding->rna_extraction controls Vehicle & Untreated Controls rna_qc RNA Quality Control (QC) rna_extraction->rna_qc library_prep RNA-Seq Library Preparation rna_qc->library_prep sequencing Next-Generation Sequencing (NGS) library_prep->sequencing raw_data_qc Raw Data QC sequencing->raw_data_qc qpcr_validation qPCR Validation read_alignment Read Alignment raw_data_qc->read_alignment diff_expression Differential Gene Expression Analysis read_alignment->diff_expression diff_expression->qpcr_validation pathway_analysis Pathway & Functional Analysis diff_expression->pathway_analysis

Caption: A generalized workflow for studying the effects of this compound on gene expression.

II. Detailed Experimental Protocols

A. Cell Culture and this compound Treatment

This protocol is designed for adherent cell lines, which are commonly used models in drug discovery due to their consistency and ease of handling.[8]

Materials:

  • Appropriate cell line (e.g., SH-SY5Y neuroblastoma cells for neuroactive compounds)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell culture plates (e.g., 6-well plates)

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and recover overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. A typical concentration range to test is from 10 nM to 10 µM.[9] Also, prepare a vehicle control with the same final concentration of the solvent as the highest this compound concentration.[9]

  • Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells. Include an untreated control group that receives only fresh medium.

  • Incubation: Incubate the cells for the desired time period. For analyzing changes in the expression of short-lived mRNAs, a time course of 2, 4, 8, and 24 hours is recommended.[9]

  • Cell Harvesting: After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS. The cells are now ready for RNA extraction.[9]

B. RNA Extraction and Quality Control

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)

Protocol:

  • RNA Extraction: Extract total RNA from the harvested cells according to the manufacturer's protocol of the chosen RNA extraction kit.[9] Include an on-column DNase I digestion step to eliminate any contaminating genomic DNA.[9]

  • RNA Quantification and Purity: Determine the concentration and purity of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8.

  • RNA Integrity: Assess the RNA integrity using a bioanalyzer. The RNA Integrity Number (RIN) should be ≥ 8 for high-quality RNA suitable for RNA-Seq.

C. RNA Sequencing (RNA-Seq)

RNA-Seq is a powerful tool for genome-wide transcriptomic analysis, enabling the identification of both known and novel transcripts.[10][11]

Protocol:

  • Library Preparation: Prepare RNA-Seq libraries from the high-quality total RNA using a suitable library preparation kit (e.g., Illumina Stranded mRNA Prep). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NextSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.[7] For large-scale screens, 3' mRNA-Seq methods can be more cost-effective and require a lower read depth.[7]

D. Quantitative Real-Time PCR (qPCR) Validation

qPCR is used to validate the expression changes of a select number of genes identified by RNA-Seq.[12]

Materials:

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[13]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, gene-specific primers, and cDNA template. It is important to run each sample in triplicate to minimize pipetting errors.[14]

  • qPCR Run: Run the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample and gene. Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes.[9] Calculate the relative gene expression using the ΔΔCt method.[9]

III. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: RNA Quality Control Summary

Sample IDConcentration (ng/µL)A260/A280A260/A230RIN
Untreated_rep1150.22.052.109.8
Vehicle_rep1145.82.062.129.7
Heritonin_1µM_rep1152.12.042.099.9
...............

Table 2: Top 10 Differentially Expressed Genes from RNA-Seq Analysis (this compound vs. Vehicle)

Gene Symbollog2(Fold Change)p-valueAdjusted p-value
GENE_A2.581.2e-083.5e-07
GENE_B-1.753.4e-075.1e-06
GENE_C1.925.6e-077.8e-06
............

Table 3: qPCR Validation of Selected Differentially Expressed Genes

Gene SymbolRNA-Seq log2(Fold Change)qPCR Relative Expression (Fold Change)
GENE_A2.585.95
GENE_B-1.750.58
GENE_C1.923.78

IV. Signaling Pathway Visualization

Based on the differentially expressed genes, pathway analysis can be performed to identify signaling pathways modulated by this compound. As an example, the following diagram illustrates a simplified view of the Serotonin signaling pathway, which could be a potential target for a novel neuroactive compound. Serotonin exerts its effects by binding to a variety of receptors, which can be G-protein coupled receptors (GPCRs) or ligand-gated ion channels.[15]

serotonin_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin_vesicle Serotonin (5-HT) Vesicle Serotonin_vesicle->Synaptic_Cleft Release SERT SERT (Reuptake Transporter) Serotonin Serotonin 5-HTP->Serotonin Serotonin->Serotonin_vesicle Synaptic_Cleft->SERT Reuptake Receptor_GPCR 5-HT Receptor (GPCR) Synaptic_Cleft->Receptor_GPCR G_protein G-protein Receptor_GPCR->G_protein Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Protein Kinase Protein Kinase Second_Messenger->Protein Kinase Gene_Expression Gene Expression Changes Transcription Factors Transcription Factors Protein Kinase->Transcription Factors Transcription Factors->Gene_Expression

Caption: Simplified Serotonin signaling pathway leading to changes in gene expression.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Serotonin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An important note for the user: The term "Heritonin" was not found in the scientific literature during the initial search. Based on the context of the request for a high-performance liquid chromatography (HPLC) method, it is highly probable that this was a typographical error for Serotonin (B10506) . The following application notes and protocols are therefore provided for the analysis of Serotonin.

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a crucial role in a wide array of physiological and psychological functions, including mood regulation, appetite, and sleep.[1] Its accurate quantification in biological matrices is essential for research in neuroscience, drug development, and clinical diagnostics. This document outlines a detailed HPLC method for the analysis of Serotonin in various biological samples. The methods described are adaptable for use with UV, electrochemical (ECD), or mass spectrometry (MS) detectors, providing flexibility for different laboratory capabilities and sensitivity requirements.

Chromatographic Conditions

The separation of Serotonin is typically achieved using reversed-phase HPLC. Below is a summary of commonly employed conditions.

Table 1: Summary of HPLC Methods for Serotonin Analysis

ParameterMethod 1 (UV Detection)Method 2 (Electrochemical Detection)Method 3 (MS Detection)
Column C18, 4.6 x 150 mm, 5 µmSupelcosil LC-18DB, 4.0 x 15 cm, 3 µmCogent Diamond Hydride™, 2.1 x 150mm, 4µm
Mobile Phase Acetonitrile:0.05% Formic Acid (10:90, v/v)[2]48mM citric acid, 28mM sodium phosphate (B84403) dibasic, 0.027mM Na2EDTA, and 3% methanol (B129727) (pH 3.18)[3]A: DI Water / 0.1% Formic AcidB: Acetonitrile / 0.1% Formic Acid
Flow Rate 1.0 mL/min[2]1.0 mL/min[3]0.4 mL/min
Detection UV at 280 nmElectrochemical Detector (Eox = 0.65 V)[3]ESI – pos - Agilent 6210 MSD TOF Mass Spectrometer
Injection Volume 20 µL[2]Not specified1 µL
Linearity Range 31.25–4000 ng/mL[2]10–200 pg/mL[3]0.5-2000 ng/mL[4]
Recovery 86.43–89.61% (mouse brain)[2][5]>95% (platelets)[6]80-90% (urine)[7]

Experimental Protocols

1. Sample Preparation

The following protocols describe the extraction of Serotonin from different biological matrices.

a) Protocol for Brain Tissue[2]

  • Rapidly dissect brain tissue in the cold and immediately freeze on dry ice.

  • To the frozen sample, add cold 0.1 M perchloric acid (approximately 10 times the sample weight).

  • Homogenize the tissue immediately. For small samples, sonication can be used.

  • Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • The filtered supernatant is ready for injection into the HPLC system.

b) Protocol for Plasma/Serum[1]

  • Collect blood in EDTA-coated tubes for plasma or serum separator tubes for serum.

  • For plasma, centrifuge at 3000 × rpm for 15 minutes at 4°C to separate blood cells.

  • To 100 µL of serum or plasma, add 100 µL of internal standard solution and 100 µL of precipitation reagent (e.g., perchloric acid).

  • Vortex the mixture for 30 seconds.

  • Incubate for 10 minutes at 2-8°C.

  • Centrifuge at approximately 16,000 rpm for 10 minutes.

  • Inject 20 µL of the supernatant into the HPLC system.

c) Protocol for Cerebrospinal Fluid (CSF)

  • Collect CSF samples and store them frozen until analysis.

  • Thaw the samples and add ascorbic acid to prevent degradation.

  • A derivatization step may be required for increased sensitivity, especially with electrochemical detection.[8]

  • If derivatization is not used, the sample can be directly injected after filtration through a 0.22 µm filter.

2. HPLC Analysis Protocol (General)

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Set the detector to the appropriate wavelength or potential.

  • Inject a series of calibration standards to generate a standard curve.

  • Inject the prepared samples.

  • After the analysis of all samples, inject a quality control standard to ensure system stability.

  • Quantify the amount of Serotonin in the samples by comparing the peak area to the standard curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Brain, Plasma, CSF) Homogenization Homogenization / Lysis Sample->Homogenization Deproteinization Protein Precipitation (e.g., Perchloric Acid) Homogenization->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Filtration Supernatant Filtration (0.22 or 0.45 µm filter) Centrifugation->Filtration Vial Transfer to HPLC Vial Filtration->Vial Injection Sample Injection Vial->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (UV, ECD, or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (vs. Standard Curve) Integration->Quantification Report Report Generation Quantification->Report Serotonin_Biosynthesis Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-limiting step) Tryptophan->TPH HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) HTP->AADC Serotonin Serotonin (5-HT) MAO_ALDH Monoamine Oxidase (MAO) & Aldehyde Dehydrogenase (ALDH) Serotonin->MAO_ALDH HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) TPH->HTP AADC->Serotonin MAO_ALDH->HIAA

References

Application Notes and Protocols for Investigating Serotonin's Role in Sleep Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (B10506), also known as 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter that plays a multifaceted role in the central nervous system, influencing mood, appetite, and notably, the sleep-wake cycle.[1][2] This document provides detailed application notes and experimental protocols for investigating the effects of modulating serotonergic pathways to regulate sleep cycles. It is intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development. While the initial query mentioned "Heritonin," this document focuses on Serotonin, as it is the scientifically recognized molecule central to this area of research.

Serotonin's influence on sleep is complex; it acts as a precursor to melatonin (B1676174), the primary hormone that signals the onset of sleep.[2][3] The conversion of serotonin to melatonin occurs in the pineal gland and is influenced by light exposure.[2] Furthermore, serotonin directly impacts sleep architecture by regulating the transitions between non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[2][4] Dysregulation of serotonergic systems has been linked to sleep disturbances, including insomnia and mood disorders that often present with sleep-related symptoms.[2]

Signaling Pathways

The serotonergic system modulates sleep through a variety of receptor subtypes, each with distinct downstream signaling cascades. The two primary receptor families involved are the 5-HT1 and 5-HT2 receptors.

Serotonergic Signaling in Sleep Regulation cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_5HT1A 5-HT1A Receptor cluster_5HT2A 5-HT2A Receptor Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Tryptophan Hydroxylase Serotonin_vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_vesicle AADC Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Release SERT SERT (Reuptake Transporter) SERT->Serotonin_vesicle Serotonin_synapse->SERT Reuptake FiveHT1A 5-HT1A Serotonin_synapse->FiveHT1A FiveHT2A 5-HT2A Serotonin_synapse->FiveHT2A AC_inhibit Adenylate Cyclase (Inhibited) FiveHT1A->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Hyperpolarization Hyperpolarization (Inhibitory) cAMP_decrease->Hyperpolarization PLC_activate Phospholipase C (Activated) FiveHT2A->PLC_activate IP3_DAG ↑ IP3 & DAG PLC_activate->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Depolarization Depolarization (Excitatory) Ca_release->Depolarization

Caption: Serotonergic synapse and postsynaptic signaling pathways.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of a Test Compound
Receptor SubtypeKi (nM)Functional Assay (EC50/IC50, nM)Assay Type
5-HT1A
5-HT1B
5-HT2A
5-HT2C
SERT
DAT
NET
Table 2: Effects of a Test Compound on Sleep Architecture in Rodents
Treatment GroupTotal Sleep Time (min)NREM Sleep (min)REM Sleep (min)Sleep Latency (min)Wake After Sleep Onset (min)
Vehicle Control
Compound (Dose 1)
Compound (Dose 2)
Compound (Dose 3)
Positive Control

Experimental Protocols

Protocol 1: In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of a test compound at key serotonin receptors and transporters.

Methodology:

  • Receptor Binding Assays:

    • Utilize commercially available cell lines expressing recombinant human serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and transporters (SERT).

    • Perform competitive binding assays using a radiolabeled ligand specific for each target.

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the inhibition constant (Ki) of the test compound.

  • Functional Assays (e.g., Calcium Flux or cAMP Measurement):

    • For Gq-coupled receptors like 5-HT2A, measure inositol (B14025) phosphate (B84403) accumulation or intracellular calcium flux in response to the test compound.

    • For Gi-coupled receptors like 5-HT1A, measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

In Vitro Assay Workflow start Start: Test Compound receptor_binding Receptor Binding Assays (Determine Ki) start->receptor_binding functional_assays Functional Assays (Determine EC50/IC50) start->functional_assays data_analysis Data Analysis and Selectivity Profiling receptor_binding->data_analysis functional_assays->data_analysis end End: Candidate Selection data_analysis->end

Caption: Workflow for in vitro characterization of a test compound.

Protocol 2: In Vivo Polysomnography (PSG) in Rodents

Objective: To evaluate the effects of a test compound on sleep architecture and sleep-wake patterns in a preclinical model.

Methodology:

  • Surgical Implantation:

    • Anesthetize adult male rodents (e.g., mice or rats) following approved institutional animal care and use committee (IACUC) protocols.

    • Surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG) recording. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

    • Allow for a post-operative recovery period of at least 7 days.

  • Habituation and Baseline Recording:

    • Habituate the animals to the recording chambers and tethered setup for at least 3 days.

    • Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.

  • Drug Administration and Recording:

    • Administer the test compound or vehicle control at a specific time point (e.g., at the beginning of the light or dark cycle).

    • Record EEG/EMG data continuously for at least 24 hours post-administration.

  • Data Analysis:

    • Score the recorded data into distinct vigilance states: wakefulness, NREM sleep, and REM sleep, typically in 10-second epochs.

    • Quantify various sleep parameters, including total sleep time, duration of each sleep stage, sleep latency, and the number and duration of sleep/wake bouts.

In Vivo Polysomnography Workflow surgery EEG/EMG Electrode Implantation recovery Post-operative Recovery (7 days) surgery->recovery habituation Habituation to Recording Chambers recovery->habituation baseline Baseline EEG/EMG Recording (24h) habituation->baseline administration Test Compound/ Vehicle Administration baseline->administration recording Post-dosing EEG/EMG Recording (24h) administration->recording analysis Sleep Scoring and Data Analysis recording->analysis results Results Interpretation analysis->results

Caption: Experimental workflow for in vivo polysomnography in rodents.

Conclusion

The investigation of serotonergic modulation of the sleep cycle is a promising avenue for the development of novel therapeutics for sleep disorders. The protocols and data presentation formats outlined in these application notes provide a structured framework for researchers to systematically evaluate the effects of compounds targeting the serotonin system. A thorough understanding of a compound's interaction with various serotonin receptor subtypes and its subsequent impact on sleep architecture is crucial for advancing drug development in this field.

References

Application Notes and Protocols for Screening Heritonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heritonin Receptor (HR), a putative G-protein coupled receptor (GPCR), has been identified as a novel therapeutic target for a range of neurological disorders. Modulation of HR activity through agonist or antagonist compounds presents a promising avenue for drug development. To facilitate the discovery of novel HR modulators, robust and efficient in vitro screening assays are essential. These application notes provide detailed protocols for a suite of in vitro assays designed to identify and characterize this compound receptor agonists and antagonists. The assays are suitable for high-throughput screening (HTS) and lead optimization campaigns.

G-protein coupled receptors are the most intensively studied drug targets, accounting for a significant portion of the global market share of therapeutic drugs.[1] Developing physiologically relevant and robust assays to identify new GPCR ligands or modulators is a major focus of drug discovery research.[1]

Principle of Assays

The screening cascade for this compound receptor modulators typically involves a primary screen to identify "hits" followed by secondary assays to confirm activity and determine the mode of action (agonist vs. antagonist) and potency. The assays described herein are based on established principles of GPCR pharmacology and cell-based signaling.

Primary Screening:

  • Calcium Flux Assay (for Gq-coupled HR subtypes): This assay measures changes in intracellular calcium concentration upon receptor activation. Agonist binding to a Gq-coupled receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and subsequent release of calcium from intracellular stores.[2] This change in calcium levels can be detected using fluorescent calcium indicators.

  • cAMP Assay (for Gs- or Gi-coupled HR subtypes): This assay quantifies changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Agonist activation of a Gs-coupled receptor stimulates adenylyl cyclase, increasing cAMP production. Conversely, activation of a Gi-coupled receptor inhibits adenylyl cyclase, leading to a decrease in cAMP. These changes can be measured using various methods, including immunoassays (e.g., HTRF) or reporter gene assays.

Secondary & Confirmatory Assays:

  • Radioligand Binding Assay: This assay directly measures the binding of a radiolabeled ligand to the this compound receptor. It is used to determine the affinity (Ki) of test compounds for the receptor and can distinguish between competitive and non-competitive antagonists.

  • Reporter Gene Assay: This assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway. For example, a CRE (cAMP response element) driven reporter can be used for Gs/Gi-coupled receptors.

Signaling Pathway

The this compound receptor is hypothesized to couple to multiple G-protein subtypes, leading to distinct downstream signaling events. The specific G-protein coupling (Gαq, Gαs, or Gαi) will dictate the most appropriate primary screening assay.

Heritonin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol HR This compound Receptor (HR) Gq Gαq HR->Gq Agonist Gs Gαs HR->Gs Agonist Gi Gαi HR->Gi Agonist PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: this compound Receptor Signaling Pathways.

Experimental Workflow

The general workflow for screening compounds involves a primary high-throughput screen to identify initial hits, followed by dose-response confirmation and antagonist mode determination.

Screening_Workflow cluster_primary Primary HTS cluster_secondary Secondary Assays cluster_lead_opt Lead Optimization Primary_Agonist Agonist Screen (Single Concentration) Dose_Response Dose-Response Confirmation (EC50 / IC50 Determination) Primary_Agonist->Dose_Response Primary_Antagonist Antagonist Screen (Single Concentration + EC80 Agonist) Primary_Antagonist->Dose_Response Selectivity Selectivity & Off-Target Screening Dose_Response->Selectivity Binding_Assay Radioligand Binding Assay (Ki Determination) Selectivity->Binding_Assay SAR Structure-Activity Relationship (SAR) Binding_Assay->SAR

References

Application Notes and Protocols: Best Practices for the Storage and Handling of Heritonin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Heritonin" is not found in publicly available chemical or biological databases and is presumed to be a hypothetical substance for the purpose of this document. The following guidelines are based on general best practices for the safe handling and storage of sensitive, potentially hazardous research compounds. Researchers must consult the specific Safety Data Sheet (SDS) and any supplier-provided information for actual compounds.

Introduction

This compound and its analogs are a novel class of synthetic compounds under investigation for their potential therapeutic properties. Due to their chemical nature, this compound compounds are susceptible to degradation from light, moisture, and improper temperatures. These application notes provide standardized protocols for the storage, handling, and quality control of this compound compounds to ensure experimental reproducibility and personnel safety.

Compound Stability and Storage Conditions

Proper storage is critical to maintaining the integrity and activity of this compound compounds. The following table summarizes recommended storage conditions and stability data based on internal studies.

Table 1: Recommended Storage Conditions for this compound Compounds

FormStorage TemperatureAtmosphereLight ExposureContainerShelf Life (Unopened)
Solid (Lyophilized Powder) -20°C to -80°CInert Gas (Argon or Nitrogen)Protect from LightAmber Glass Vial with Septum24 Months
In Solution (DMSO) -80°C (Working Aliquots)SealedProtect from LightCryogenic Vials6 Months
In Solution (Aqueous Buffer) -80°C (Single-Use Aliquots)SealedProtect from LightCryogenic Vials1 Month

Table 2: Stability of this compound in Various Solvents at -20°C

SolventConcentrationPurity after 1 MonthPurity after 3 MonthsNotes
DMSO 10 mM>99%98%Recommended for stock solutions.
Ethanol 10 mM95%88%Degradation observed. Not recommended for long-term storage.
PBS (pH 7.4) 1 mM90%75%Significant degradation. Prepare fresh for immediate use.

Safe Handling and Personal Protective Equipment (PPE)

This compound compounds are classified as potentially hazardous. All handling should be performed in a designated chemical fume hood.

Required PPE:

  • Gloves: Nitrile or neoprene gloves are required. Double-gloving is recommended when handling the pure compound.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.

Spill Protocol:

  • Alert personnel in the immediate area.

  • For small powder spills, gently cover with a damp paper towel to avoid aerosolization and wipe clean.

  • For liquid spills, absorb with a chemical absorbent pad.

  • Wipe the area with a suitable deactivating solution (e.g., 1% sodium hypochlorite), followed by 70% ethanol.

  • Dispose of all contaminated materials as hazardous waste.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the reconstitution of lyophilized this compound powder to create a high-concentration stock solution in DMSO.

Workflow for this compound Reconstitution

start Equilibrate Vial to Room Temperature step1 Add Anhydrous DMSO with Syringe start->step1 step2 Vortex Gently for 1 Minute step1->step2 step3 Centrifuge Briefly to Collect Solution step2->step3 step4 Create Small-Volume Aliquots step3->step4 end Store Aliquots at -80°C step4->end

Caption: Workflow for reconstituting lyophilized this compound powder.

Materials:

  • Lyophilized this compound in an amber vial

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, RNase/DNase-free polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

  • In a chemical fume hood, carefully unseal the vial.

  • Using a calibrated pipette, add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Reseal the vial and vortex gently for 1 minute or until the powder is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Aliquot the stock solution into smaller, single-use volumes in cryogenic vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C, protected from light.

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer for use in cell-based assays.

Logical Flow for Preparing Working Solutions

stock This compound Stock (10 mM in DMSO) intermediate Intermediate Dilution (e.g., 1 mM in Buffer) stock->intermediate 1:10 Dilution working Final Working Solution (e.g., 1-100 µM in Media) intermediate->working Serial Dilutions assay Add to Assay (e.g., Cell Culture) working->assay

Caption: Dilution scheme for this compound from stock to working solution.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution into the desired aqueous buffer (e.g., PBS or cell culture medium) to achieve the final working concentration.

    • Note: To avoid precipitation, it is recommended to add the DMSO stock to the aqueous buffer while vortexing gently. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to minimize solvent effects.

  • Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for this compound, where it acts as an inhibitor of the fictional "HERO1" kinase, preventing the downstream phosphorylation of the "TIN2" protein.

Hypothesized this compound Signaling Pathway

This compound This compound HERO1 HERO1 This compound->HERO1 Inhibition TIN2 TIN2 HERO1->TIN2 Phosphorylation Downstream Downstream Cellular Response TIN2->Downstream

Caption: this compound inhibits HERO1 kinase, blocking downstream signaling.

Application Notes: Immunohistochemical Detection of Serotonin (5-HT)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Serotonin (B10506), or 5-hydroxytryptamine (5-HT), is a crucial monoamine neurotransmitter and signaling molecule with a wide array of functions in both the central nervous system (CNS) and peripheral tissues.[1][2] In the CNS, serotonin is a key regulator of mood, sleep, appetite, cognition, and memory.[2][3] Peripherally, it is involved in processes such as vasoconstriction, gut motility, and platelet aggregation.[4][5] Given its extensive physiological roles, the serotonergic system is a primary target for numerous therapeutic drugs, including selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety.[3][6][7]

Immunohistochemistry (IHC) is a vital technique for visualizing the distribution and localization of serotonin within tissue sections. This allows researchers and drug development professionals to study the anatomy of serotonergic pathways, identify serotonin-producing cells, and investigate how the serotonergic system is altered in various disease states or in response to therapeutic interventions.

Serotonin Signaling Pathway

Serotonin exerts its effects by binding to a family of at least 14 distinct receptor subtypes (5-HT receptors).[8] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G protein-coupled receptors (GPCRs).[1][8] Upon binding serotonin, these receptors activate intracellular second messenger systems, such as the adenylyl cyclase-cAMP pathway or the phospholipase C pathway, leading to a cascade of downstream cellular responses.[1][4][5]

Serotonin_Signaling_Pathway cluster_membrane Cell Membrane Receptor Serotonin Receptor (GPCR) G_Protein G Protein (Gq) Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Serotonin Serotonin (5-HT) Serotonin->Receptor binds IP3 IP3 DAG DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC co-activates Cellular_Response Cellular Response (e.g., neuronal excitability) PKC->Cellular_Response phosphorylates targets

Caption: Simplified Serotonin signaling via a Gq-coupled receptor.

Protocol: Anti-Serotonin Immunohistochemistry for Paraffin-Embedded Tissues

This protocol provides a standardized procedure for the detection of serotonin in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Materials and Reagents

  • Xylene

  • Ethanol (100%, 95%, 70%, 50%)

  • Deionized Water (dH₂O)

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 10% Normal Goat Serum with 1% BSA in TBS)[9]

  • Primary Antibody: Anti-Serotonin antibody

  • Biotinylated Secondary Antibody or HRP-Polymer Conjugated Secondary Antibody

  • Streptavidin-HRP or Enzyme Complex

  • Chromogen Substrate (e.g., DAB)

  • Hematoxylin Counterstain

  • Mounting Medium

  • HistoGrip™ or Poly-L-Lysine coated slides

II. Experimental Workflow

IHC_Workflow start FFPE Tissue Section on Slide deparaffin 1. Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffin retrieval 2. Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer) deparaffin->retrieval blocking_peroxidase 3. Peroxidase Block (3% H₂O₂ in Methanol) retrieval->blocking_peroxidase blocking_serum 4. Non-specific Blocking (Normal Serum) blocking_peroxidase->blocking_serum primary_ab 5. Primary Antibody Incubation (Anti-Serotonin, 4°C Overnight) blocking_serum->primary_ab secondary_ab 6. Secondary Antibody Incubation (e.g., HRP-Polymer) primary_ab->secondary_ab detection 7. Detection (DAB Chromogen) secondary_ab->detection counterstain 8. Counterstaining (Hematoxylin) detection->counterstain dehydrate 9. Dehydration & Clearing (Ethanol & Xylene Series) counterstain->dehydrate mount 10. Coverslip & Mount dehydrate->mount end Microscopy Analysis mount->end

References

Troubleshooting & Optimization

How to increase the bioavailability of Heritonin in oral administration.

Author: BenchChem Technical Support Team. Date: December 2025

Heritonin Oral Bioavailability Enhancement: Technical Support Center

Disclaimer: "this compound" is a hypothetical compound. The following technical guidance is based on established principles for enhancing the oral bioavailability of investigational drugs with challenging physicochemical and pharmacokinetic properties. For the purpose of this guide, this compound is assumed to be a Biopharmaceutics Classification System (BCS) Class IV compound (low solubility, low permeability), which is also a substrate for Cytochrome P450 3A4 (CYP3A4) enzymes and P-glycoprotein (P-gp) efflux transporters.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems researchers may encounter when developing oral formulations for this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low in vitro dissolution rate in biorelevant media (e.g., FaSSIF, FeSSIF). 1. Poor aqueous solubility of this compound's crystalline form.[1][2] 2. Drug precipitation upon dilution of a solubilizing formulation.1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution.[1] 2. Amorphous Solid Dispersions (ASDs): Formulate this compound with a hydrophilic polymer (e.g., PVP, HPMC-AS) to create a high-energy amorphous state that enhances solubility.[2] 3. Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to keep the drug in a solubilized state.[2][3]
High variability in plasma concentrations in animal PK studies. 1. Inconsistent absorption due to poor solubility and dissolution. 2. Genetic variability in metabolic enzymes (CYP3A4) and transporters (P-gp) in the animal population.[4] 3. Significant food effects altering gastrointestinal physiology.1. Improve Formulation Robustness: Use advanced formulations like SEDDS or ASDs, which are designed to reduce the dependency on physiological variables.[2][5] 2. Standardize Study Conditions: Ensure strict control over fasting/fed states of the animals. Administer the formulation consistently (e.g., via oral gavage). 3. Increase Animal Group Size (N): A larger sample size can help achieve statistical significance despite individual variability.
Poor in vitro - in vivo correlation (IVIVC). 1. In vitro tests do not capture the complexity of in vivo processes like first-pass metabolism and transporter efflux.[6][7] 2. Precipitation of the drug in vivo is not predicted by the in vitro dissolution setup.1. Incorporate P-gp/CYP3A4 Inhibition: If using a formulation with excipients that inhibit P-gp or CYP3A4, this effect won't be seen in a simple dissolution test.[8][9] Use in vitro models like Caco-2 cells to assess this. 2. Use Advanced Dissolution Models: Employ dissolution models that simulate supersaturation and precipitation (e.g., two-stage dissolution) to better predict in vivo behavior.
Apparent permeability (Papp) in Caco-2 assay is low, and the efflux ratio is high (>2). 1. this compound has inherently low membrane permeability. 2. this compound is a substrate for apically located efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.[10]1. Include P-gp Inhibitors: Co-formulate this compound with pharmaceutically acceptable excipients known to inhibit P-gp, such as certain surfactants (e.g., polysorbate 80) or polymers.[8][9] 2. Re-run Assay with Inhibitor: Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to confirm that efflux is the primary cause of low permeability.[10]

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: As a hypothetical BCS Class IV compound, this compound faces two primary challenges. First, its low aqueous solubility limits how much of it can dissolve in the gastrointestinal fluids to be available for absorption.[1][11] Second, its low permeability means it does not efficiently pass through the intestinal wall into the bloodstream.[2] This is often compounded by extensive first-pass metabolism in the gut wall and liver (presumed to be by CYP3A4 enzymes) and active removal from intestinal cells by P-gp efflux pumps.[4][7][10]

Q2: What are the most promising formulation strategies for a BCS Class IV drug like this compound?

A2: For BCS Class IV drugs, a successful strategy must simultaneously address both solubility and permeability limitations.[5][12] Promising approaches include:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and may utilize lipid absorption pathways, potentially reducing first-pass metabolism.[2][3]

  • Polymeric Nanoparticles: Encapsulating this compound in nanoparticles can protect it from degradation, improve solubility, and enhance its uptake by intestinal cells.[1][13]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can significantly increase its solubility and dissolution rate.[14] This is often combined with permeation enhancers or P-gp inhibitors.

Q3: How can I inhibit P-gp efflux and CYP3A4 metabolism of this compound?

A3: P-gp and CYP3A4 activity can be reduced by using specific pharmaceutical excipients in the formulation. Many surfactants and polymers used in LBDDS and other advanced formulations have been shown to have P-gp inhibitory effects.[8][9] These excipients can fluidize the cell membrane or directly interact with the transporter, reducing its efflux capacity. Some excipients may also inhibit gut wall CYP3A4 enzymes, thereby decreasing first-pass metabolism.[15]

Q4: What is the first experiment I should run to select a formulation strategy?

A4: A good starting point is to conduct solubility studies of this compound in various pharmaceutically acceptable solvents, surfactants, and lipids. This will help identify suitable components for lipid-based systems or other advanced formulations. Following this, simple prototype formulations can be prepared and tested using an in vitro dissolution model with biorelevant media to assess their ability to enhance and maintain this compound's solubility.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data from a preclinical study in fasted Sprague-Dawley rats, comparing a standard this compound suspension to an optimized SEDDS formulation.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
This compound Suspension 85 ± 252.0410 ± 115100% (Reference)
This compound SEDDS 595 ± 1501.03280 ± 640800%
Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the intestinal permeability of this compound and assess whether it is a substrate for P-gp efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in a Transwell™ plate and cultured for 18-22 days to allow them to differentiate and form a polarized monolayer.[16][17]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[16]

  • Transport Experiment (Apical to Basolateral - A-B):

    • The test compound (e.g., 10 µM this compound) is added to the apical (A) donor compartment.

    • The basolateral (B) receiver compartment contains a fresh buffer.

    • Samples are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and replaced with a fresh buffer.[18]

  • Transport Experiment (Basolateral to Apical - B-A):

    • The experiment is repeated, but this time the test compound is added to the basolateral (B) donor compartment, and samples are collected from the apical (A) receiver compartment.[16]

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Calculation:

    • The apparent permeability coefficient (Papp) for both directions is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is actively transported by an efflux pump like P-gp.[16]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate and compare the oral bioavailability of different this compound formulations.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used for the study.[19] Animals are fasted overnight before dosing but have free access to water.

  • Catheterization (Optional but Recommended): For serial blood sampling, rats can be surgically fitted with a catheter in the jugular vein a day before the study.[20] This reduces stress during sampling.

  • Dosing:

    • Animals are divided into groups (e.g., Group 1: this compound Suspension; Group 2: this compound SEDDS). An intravenous (IV) group is also included to determine absolute bioavailability.

    • The formulations are administered at a consistent dose (e.g., 10 mg/kg) via oral gavage. The IV group receives a lower dose (e.g., 1 mg/kg) via the tail vein.

  • Blood Sampling:

    • Blood samples (approx. 150-200 µL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[20][21]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS bioanalytical method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Key parameters such as Cmax, Tmax, AUC, and half-life (t₁/₂) are calculated.[22][23]

    • Relative bioavailability (Frel) of the SEDDS formulation compared to the suspension is calculated as: Frel (%) = (AUC_SEDDS / AUC_Suspension) * 100.

Visualizations

cluster_Barriers Barriers to Oral Bioavailability cluster_Strategies Formulation Strategies Solubility Low Aqueous Solubility Permeability Low Intestinal Permeability Metabolism First-Pass Metabolism (CYP3A4) Efflux P-gp Efflux ASD Amorphous Solid Dispersions ASD->Solubility Increases Dissolution Nano Nanoparticles Nano->Solubility Increases Surface Area Nano->Permeability Enhances Uptake LBDDS Lipid-Based Systems (SEDDS) LBDDS->Solubility Maintains Solubilization LBDDS->Permeability Uses Lipid Pathways LBDDS->Metabolism Reduces via Lymphatic Route Inhibitors P-gp / CYP3A4 Inhibitors Inhibitors->Metabolism Inhibits Enzymes Inhibitors->Efflux Inhibits Transporter

Caption: Key barriers to this compound's oral bioavailability and corresponding mitigation strategies.

G start Start: BCS Class IV This compound sol_screen Solubility Screening (Lipids, Polymers, Surfactants) start->sol_screen form_dev Prototype Formulation (e.g., SEDDS, ASD, Nano) sol_screen->form_dev invitro_diss In Vitro Dissolution (Biorelevant Media) form_dev->invitro_diss caco2 Caco-2 Permeability Assay invitro_diss->caco2 decision Lead Formulation Selected? caco2->decision optimize Optimize Formulation optimize->form_dev invivo_pk In Vivo PK Study (Rat Model) end Proceed to Further Development invivo_pk->end decision->optimize No decision->invivo_pk Yes

Caption: Workflow for developing and testing an oral formulation of this compound.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound (Kinase Inhibitor) This compound->RTK Inhibition

Caption: Hypothetical signaling pathway targeted by this compound, a novel kinase inhibitor.

References

Technical Support Center: Overcoming Solubility Issues of Heritonin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Welcome to the Heritonin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in aqueous solutions. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.

Disclaimer: this compound is a fictional compound name. The data and protocols provided below are based on the properties of Serotonin Hydrochloride, a well-characterized compound with known solubility challenges, as a proxy.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound, based on our proxy, is a moderately polar molecule. Its solubility can vary significantly depending on the solvent system. It is generally soluble in water and Dimethyl Sulfoxide (DMSO), and slightly soluble in ethanol (B145695). For aqueous buffers like Phosphate-Buffered Saline (PBS), the solubility is pH-dependent.

Q2: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

A2: This is a common issue known as "antisolvent precipitation." this compound is significantly more soluble in organic solvents like DMSO than in aqueous buffers. When a concentrated DMSO stock is rapidly diluted into an aqueous solution, the this compound molecules are forced out of the solution as they encounter a solvent environment in which they are poorly soluble, leading to precipitation.

Q3: Can I dissolve this compound directly in my aqueous experimental buffer?

A3: Direct dissolution in aqueous buffers can be challenging and may result in incomplete solubilization or the formation of micro-precipitates, especially at higher concentrations. It is generally recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous buffer.

Q4: How does pH affect the solubility of this compound in aqueous solutions?

A4: The solubility of this compound is pH-dependent. As an amine-containing compound, its solubility in aqueous solutions generally increases in acidic conditions due to the formation of a more soluble protonated salt.

Q5: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A5: To avoid solvent-induced toxicity in most cell lines, the final concentration of DMSO should typically be kept below 0.5% (v/v). However, the optimal concentration may vary depending on the specific cell type and experimental conditions. It is always advisable to perform a vehicle control experiment to assess the effect of the solvent on your assay.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving completely in water.

Possible Cause Troubleshooting Steps
Concentration Exceeds Solubility Limit The concentration you are trying to achieve may be higher than the intrinsic aqueous solubility of this compound. Refer to the solubility data table below and try preparing a more dilute solution.
Slow Dissolution Kinetics This compound may dissolve slowly in water. Gentle heating (to 37°C) and/or vortexing or sonication can help accelerate the dissolution process. However, be cautious with heat as it may degrade the compound.
pH of the Water The pH of your deionized water can affect solubility. Try adjusting the pH to a more acidic range (e.g., pH 4-6) to see if solubility improves.

Issue 2: My this compound solution is cloudy or shows a Tyndall effect.

Possible Cause Troubleshooting Steps
Formation of Colloidal Suspension The solution may not be a true solution but a colloidal suspension of fine this compound particles. This can be confirmed by the Tyndall effect (scattering of a light beam). Consider using one of the solubility enhancement techniques described in the protocols below.
Presence of Impurities Impurities in the this compound powder or the solvent can lead to cloudiness. Ensure you are using high-purity this compound and sterile, high-purity water or buffer.

Issue 3: this compound precipitates out of the aqueous solution over time.

Possible Cause Troubleshooting Steps
Metastable Supersaturated Solution You may have initially formed a supersaturated solution that is thermodynamically unstable. Over time, the excess solute will precipitate out. Prepare a fresh solution at a lower concentration.
Temperature Changes If the solution was prepared at an elevated temperature, cooling it to room temperature or 4°C for storage can cause precipitation. Store the solution at the temperature at which it will be used, if possible, or prepare it fresh before each experiment.
pH Fluctuation Changes in the pH of the buffer during storage (e.g., due to CO2 absorption from the air) can affect solubility. Ensure your buffer has sufficient buffering capacity.

Data Presentation

Table 1: Solubility of this compound (as Serotonin Hydrochloride) in Various Solvents

SolventSolubility (mg/mL)Molarity (mM)Reference
Water~17 - 100~80 - 470[1][2]
DMSO~10 - 100~47 - 470[2][3]
Ethanol~1.2 - 5.3~5.6 - 24.9[1][3]
PBS (pH 7.2)~5~23.5[3]

Note: The reported solubility values can vary between different sources and batches of the compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gently warm the tube to 37°C in a water bath for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also aid dissolution.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Solubility Enhancement using Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000) in a common volatile solvent (e.g., ethanol or methanol) in a round-bottom flask. A typical drug-to-carrier ratio is 1:1 to 1:10 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-60°C).

  • Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Sieving: Pass the powder through a fine-mesh sieve to ensure a uniform particle size.

  • Solubility Assessment: Determine the aqueous solubility of the prepared solid dispersion compared to the pure drug.

Protocol 3: Solubility Enhancement using Nanosuspension (High-Pressure Homogenization)
  • Pre-suspension: Disperse the micronized this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) and 0.1% w/v Polysorbate 80).

  • High-Shear Mixing: Homogenize the suspension using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to ensure a uniform dispersion.

  • High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for a sufficient number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar) until the desired particle size is achieved.

  • Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the nanosuspension using a dynamic light scattering (DLS) instrument.

  • Solubility Assessment: Determine the saturation solubility and dissolution rate of the nanosuspension.

Protocol 4: Solubility Enhancement using Cyclodextrin (B1172386) Complexation (Kneading Method)
  • Mixing: In a mortar, mix this compound and a cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin) in a 1:1 or 1:2 molar ratio.

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture to form a paste-like consistency.

  • Trituration: Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Solubility Assessment: Determine the aqueous solubility of the prepared complex.

Visualizations

G cluster_0 Hypothetical this compound Signaling Pathway This compound This compound Receptor 5-HT Receptor (GPCR) This compound->Receptor G_Protein G-Protein (Gq/11) Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC->Cellular_Response G cluster_1 Experimental Workflow for Solubility Enhancement Start Poorly Soluble This compound Method_Selection Select Enhancement Method Start->Method_Selection Solid_Dispersion Solid Dispersion Method_Selection->Solid_Dispersion e.g. Nanosuspension Nanosuspension Method_Selection->Nanosuspension e.g. Cyclodextrin Cyclodextrin Complexation Method_Selection->Cyclodextrin e.g. Formulation Prepare Formulation Solid_Dispersion->Formulation Nanosuspension->Formulation Cyclodextrin->Formulation Characterization Characterize Formulation (Particle Size, Morphology) Formulation->Characterization Solubility_Test Conduct Solubility Test Characterization->Solubility_Test End Optimized this compound Formulation Solubility_Test->End G cluster_2 Troubleshooting Logic for this compound Precipitation Precipitation This compound Precipitates in Aqueous Buffer Check_Concentration Is final concentration too high? Precipitation->Check_Concentration Check_Solvent Is final DMSO% too high (>0.5%)? Check_Concentration->Check_Solvent No Reduce_Concentration Lower the final concentration Check_Concentration->Reduce_Concentration Yes Check_Mixing Was mixing technique appropriate? Check_Solvent->Check_Mixing No Reduce_DMSO Decrease DMSO percentage Check_Solvent->Reduce_DMSO Yes Improve_Mixing Add stock dropwise to vortexing buffer Check_Mixing->Improve_Mixing No Consider_Enhancement Use Solubility Enhancement Technique Check_Mixing->Consider_Enhancement Yes, but still precipitates Reduce_Concentration->Precipitation Re-evaluate Reduce_DMSO->Precipitation Re-evaluate Improve_Mixing->Precipitation Re-evaluate

References

How to minimize off-target effects of Heritonin in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues encountered during experiments with Heritonin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of Kinase-Associated Protein 7 (KAP7), a serine/threonine kinase involved in pro-inflammatory signaling pathways. By blocking the ATP-binding site of KAP7, this compound prevents the phosphorylation of its downstream substrates, thereby mitigating the inflammatory response.

Q2: What are the known primary off-targets of this compound?

The two most well-characterized off-targets of this compound are Kinase-Associated Protein 9 (KAP9), a structurally similar kinase involved in cellular metabolism, and Cytosolic Chaperone H2 (CCH2), a non-kinase protein. Interaction with these off-targets can lead to confounding experimental results.

Q3: What is the recommended concentration range for in vitro cell-based assays?

For most cell lines, a concentration range of 10-100 nM is recommended to achieve significant inhibition of the primary target, KAP7, while minimizing effects on the KAP9 off-target. The optimal concentration should be empirically determined for each cell type and experimental endpoint.

Q4: Is a washout period necessary after this compound treatment in time-course experiments?

Yes, for experiments investigating the recovery of signaling pathways post-inhibition, a washout period is crucial. A standard washout protocol involves washing the cells three times with a fresh, pre-warmed medium and then incubating them in a this compound-free medium for at least 8-12 hours to allow for the clearance of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected changes in cellular metabolism (e.g., altered glucose uptake). Off-target inhibition of KAP9.Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits KAP7 without significantly affecting KAP9. Consider using a KAP9-knockout or knockdown cell line as a control.
Activation of cellular stress pathways (e.g., heat shock protein expression). Off-target interaction with CCH2.Reduce the incubation time with this compound. For longer-term experiments, consider using a structurally distinct KAP7 inhibitor as a control to confirm that the observed phenotype is specific to KAP7 inhibition.
High background in kinase activity assays. Non-specific binding of this compound or assay components.Include appropriate controls, such as a catalytically inactive version of KAP7 or a structurally unrelated inhibitor. Ensure that the ATP concentration in the assay is optimized, as this compound is an ATP-competitive inhibitor.
Inconsistent results between experimental replicates. Cell line instability or passage number variability.Use cells with a consistent and low passage number. Regularly perform cell line authentication to ensure the integrity of your model system.

Experimental Protocols & Data

Protocol 1: Determining the Optimal this compound Concentration

This protocol outlines a method to identify the optimal concentration of this compound that maximizes on-target KAP7 inhibition while minimizing off-target KAP9 effects.

  • Cell Seeding: Plate your cells of interest at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.

  • This compound Titration: Prepare a serial dilution of this compound in a complete medium, ranging from 1 nM to 10 µM.

  • Treatment: Replace the medium in each well with the this compound dilutions and incubate for the desired treatment duration (e.g., 24 hours).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Kinase Activity Assay: Perform a kinase activity assay for both KAP7 and KAP9 using the cell lysates.

  • Data Analysis: Plot the dose-response curves for both kinases and determine the IC50 values. The optimal concentration will be in the range where KAP7 inhibition is high, and KAP9 inhibition is low.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target (KAP7) and key off-target (KAP9) in two common cell lines.

Cell Line Target IC50 (nM) 95% Confidence Interval
HEK293 KAP715.212.8 - 18.1
KAP9489.6450.1 - 532.4
Jurkat KAP722.519.9 - 25.4
KAP9612.3580.7 - 645.9

Visualizations

Signaling Pathways

cluster_on_target On-Target Pathway cluster_off_target_kap9 Off-Target Pathway 1 cluster_off_target_cch2 Off-Target Pathway 2 Inflammatory Stimulus Inflammatory Stimulus Upstream Regulator Upstream Regulator Inflammatory Stimulus->Upstream Regulator KAP7 KAP7 Upstream Regulator->KAP7 Downstream Substrate Downstream Substrate KAP7->Downstream Substrate Phosphorylation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Downstream Substrate->Pro-inflammatory Gene Expression Metabolic Precursor Metabolic Precursor KAP9 KAP9 Metabolic Precursor->KAP9 Metabolic Enzyme Metabolic Enzyme KAP9->Metabolic Enzyme Phosphorylation Altered Metabolism Altered Metabolism Metabolic Enzyme->Altered Metabolism CCH2 CCH2 Protein Folding Homeostasis Protein Folding Homeostasis CCH2->Protein Folding Homeostasis Cellular Stress Response Cellular Stress Response CCH2->Cellular Stress Response Heritonin_off This compound Heritonin_off->CCH2 Binding Heritonin_on This compound Heritonin_on->KAP7 Inhibition Heritonin_off_kap9 This compound Heritonin_off_kap9->KAP9 Inhibition

Caption: On-target and off-target signaling pathways of this compound.

Experimental Workflow

cluster_exp_design Experimental Design cluster_validation Validation cluster_analysis Data Analysis Start Start Dose_Response 1. Dose-Response Assay Start->Dose_Response Optimal_Conc 2. Determine Optimal Concentration Dose_Response->Optimal_Conc Primary_Assay 3. Primary Functional Assay Optimal_Conc->Primary_Assay Control_Exp 4. Control Experiments (e.g., KAP9 Knockdown) Primary_Assay->Control_Exp Data_Collection 5. Data Collection Control_Exp->Data_Collection Analysis 6. Statistical Analysis Data_Collection->Analysis Conclusion 7. Conclusion Analysis->Conclusion

Caption: Workflow for minimizing off-target effects.

Optimizing dosage of Heritonin to avoid serotonin syndrome-like symptoms.

Author: BenchChem Technical Support Team. Date: December 2025

A technical support query regarding the optimization of "Heritonin" dosage to prevent serotonin (B10506) syndrome-like symptoms has been received. However, a thorough search of scientific literature and drug databases reveals that "this compound" is a fictional compound. There are no registered clinical trials, preclinical data, or published research associated with this name.

Therefore, it is not possible to provide a technical support center, troubleshooting guides, or FAQs based on empirical data for a substance that does not exist. The development of any new therapeutic agent requires a rigorous, multi-stage process of discovery, preclinical testing, and extensive clinical trials to establish its safety, efficacy, and optimal dosage.

To aid researchers and drug development professionals who may be working on actual novel compounds with mechanisms of action that could potentially lead to serotonin syndrome, we are providing a generalized framework and a set of hypothetical resources that would typically be generated during a drug's development.

Hypothetical Troubleshooting Guide for a Novel Serotonergic Agent

This section outlines the kind of questions and answers that would be pertinent for a real compound with a profile that might induce serotonin syndrome.

Question ID Question Possible Causes Troubleshooting Steps & Recommendations
H-SS-001 We are observing tremors and hyperreflexia in our animal models at what we predicted to be a therapeutic dose. Could this be related to serotonin syndrome?- High receptor affinity and occupancy at key serotonin receptors (e.g., 5-HT2A).- Inhibition of serotonin reuptake.- Inhibition of monoamine oxidase (MAO).- Off-target effects on other neurotransmitter systems.1. Confirm Target Engagement: Conduct a dose-response study to correlate the observed effects with receptor occupancy.2. Receptor Selectivity Profiling: Perform a broad panel screen to identify off-target interactions.3. Dose De-escalation Study: Systematically lower the dose to identify the minimum effective dose with an acceptable side-effect profile.4. Pharmacokinetic Analysis: Determine if the compound is accumulating to unexpectedly high levels.
H-SS-002 Our in-vitro assays showed high selectivity for the target receptor, but we are still seeing adverse effects in vivo. Why?- Metabolite Activity: The compound may have active metabolites with a different selectivity profile.- Blood-Brain Barrier Penetration: Higher than expected penetration could lead to excessive central nervous system (CNS) exposure.- Drug-Drug Interactions: If co-administered with other agents, consider potential synergistic effects on the serotonergic system.1. Metabolite Identification and Profiling: Characterize the major metabolites and test their activity at various receptors.2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a model to correlate plasma and CNS concentrations with the observed effects.3. Review Co-administered Agents: Ensure no other serotonergic agents are being used in the experimental model.
H-SS-003 How can we design a study to find the optimal therapeutic window and avoid serotonin syndrome-like symptoms?- Lack of a clear dose-response relationship for efficacy versus toxicity.1. Dose-Range Finding Study: Use a wide range of doses to identify the No-Observed-Adverse-Effect-Level (NOAEL) and the dose at which efficacy begins to plateau.2. Utilize a Serotonin Syndrome Rating Scale: Employ a standardized scale to quantitatively assess the severity of symptoms at each dose level.3. Biomarker Analysis: Measure serotonin and its metabolites in relevant biological matrices (e.g., plasma, cerebrospinal fluid) to correlate with clinical signs.

Hypothetical Experimental Protocols

Below are examples of the types of detailed methodologies that would be essential for investigating a new chemical entity.

Protocol 1: Dose-Response Study in a Rodent Model
  • Animal Model: Male Wistar rats (n=8 per group), aged 8-10 weeks.

  • Acclimation: Acclimate animals for 7 days prior to the experiment.

  • Dosing:

    • Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).

    • Administer the compound via oral gavage at doses of 0.1, 0.5, 1, 5, and 10 mg/kg.

    • Include a vehicle control group.

  • Observation:

    • Continuously monitor animals for the first 4 hours post-dosing and then at 8 and 24 hours.

    • Use a standardized serotonin syndrome scoring sheet to record the presence and severity of symptoms (e.g., tremors, rigidity, hyperreflexia, Straub tail).

  • Data Analysis:

    • Plot the mean symptom score against the dose to determine the dose-response relationship.

    • Calculate the ED50 for the desired therapeutic effect and the TD50 for the onset of adverse effects.

Protocol 2: Receptor Occupancy Assay (In Vivo)
  • Dosing: Administer the test compound at a range of doses to different groups of animals.

  • Tracer Administration: At the time of predicted peak plasma concentration, administer a radiolabeled ligand that binds to the target serotonin receptor.

  • Tissue Harvesting: Euthanize the animals at the appropriate time point and harvest the brain.

  • Measurement: Measure the amount of radiotracer binding in the brain region of interest using techniques like autoradiography or a gamma counter.

  • Analysis: Calculate the percentage of receptor occupancy at each dose of the test compound.

Visualizing Experimental Workflows and Pathways

In a real-world scenario, diagrams would be crucial for illustrating complex processes. Below are examples of how Graphviz could be used.

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_analysis Data Analysis Dose-Range Finding Dose-Range Finding Behavioral Assessment Behavioral Assessment Dose-Range Finding->Behavioral Assessment PK Sampling PK Sampling Dose-Range Finding->PK Sampling Toxicity Assessment Toxicity Assessment Behavioral Assessment->Toxicity Assessment PK/PD Modeling PK/PD Modeling Toxicity Assessment->PK/PD Modeling Therapeutic Window Determination Therapeutic Window Determination PK/PD Modeling->Therapeutic Window Determination

Caption: A simplified workflow for a preclinical in vivo study to determine the therapeutic window of a new compound.

serotonin_pathway cluster_synapse Serotonergic Synapse Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) 5-HT Receptors 5-HT Receptors Serotonin (5-HT)->5-HT Receptors Binds to SERT SERT (Reuptake) Serotonin (5-HT)->SERT Reuptake MAO MAO (Metabolism) Serotonin (5-HT)->MAO Degradation Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft Synaptic Cleft

Caption: A simplified diagram of a serotonergic synapse, highlighting key points of potential drug interaction.

Troubleshooting guide for inconsistent results in Heritonin assays.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Heritonin (ELISA) Assay Troubleshooting

This guide provides solutions to common issues encountered during this compound (a model for Enzyme-Linked Immunosorbent Assay - ELISA) experiments. The following sections address specific problems in a question-and-answer format to help researchers, scientists, and drug development professionals identify and resolve inconsistencies in their assay results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Background Signal

Q1: My blank and negative control wells show high absorbance readings. What are the common causes and how can I fix this?

A high background signal can obscure the specific signal from your samples, leading to inaccurate results. This is often caused by non-specific binding of antibodies or issues with the substrate reaction.[1][2][3]

Potential Causes and Solutions

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5) and the soaking time for each wash.[4][5] Ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper.[4][6] Check that all ports of the plate washer are clear and dispensing/aspirating correctly.[7][8]
Antibody Concentration Too High Titrate the primary and/or secondary antibody to determine the optimal concentration. An antibody concentration that is too high can lead to non-specific binding.[9]
Inadequate Blocking Increase the blocking time (e.g., from 1 to 2 hours) or the concentration of the blocking agent. Consider trying a different blocking buffer, as some detection reagents may interact with certain blockers.[10][11]
Cross-Reactivity The detection antibody may be cross-reacting with other proteins in the sample or with the coating antibody.[1][9][10] Run appropriate controls to test for cross-reactivity.[9] Consider using a more specific antibody.[10]
Contaminated Reagents or Buffers Prepare fresh buffers for each assay.[9][10] Ensure that the water used is of high purity and free from contamination.[1][8] Do not use expired reagents.[4]
Substrate Issues The substrate solution may have deteriorated or become contaminated.[8] Use a fresh, colorless substrate solution for each experiment.[2][8] Avoid exposing the TMB substrate to light before use.[11][12]
Incubation Times/Temperatures Incubation times that are too long or temperatures that are too high can increase non-specific binding.[3][9] Adhere strictly to the protocol's recommended incubation times and temperatures.[3][4]
Reaction Not Stopped Properly If the color continues to develop after adding the stop solution, the reaction has not been effectively stopped.[2] Ensure the stop solution is mixed thoroughly in each well. Read the plate immediately after adding the stop solution.[1][2]
Issue 2: Weak or No Signal

Q2: I am getting very low or no signal, even in my positive controls and standards. What could be the problem?

A weak or absent signal suggests a problem with one or more critical steps of the assay, preventing the detection of the target analyte.[13]

Potential Causes and Solutions

Potential Cause Recommended Solution
Omission of a Key Reagent Double-check the protocol to ensure all reagents (e.g., primary antibody, secondary antibody, substrate) were added in the correct order.[6][9]
Inactive Reagents Reagents may have expired or been stored improperly.[4] Check storage conditions and expiration dates.[4] Test the activity of the enzyme conjugate and substrate separately.[9]
Incorrect Antibody Concentration The concentration of the primary or secondary antibody may be too low. Increase the antibody concentration or the incubation time (e.g., incubate overnight at 4°C).
Incompatible Antibodies Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).
Problems with Standard The standard may have degraded due to improper storage or reconstitution.[13][14] Use a new vial of the standard and ensure it is reconstituted correctly.[15]
Insufficient Incubation Time Incubation times may be too short for effective binding.[6][9] Follow the recommended incubation times in the protocol.[4][6]
Inhibitors in Buffers Some substances, like sodium azide, can inhibit the activity of Horseradish Peroxidase (HRP).[9][16] Ensure your buffers do not contain any enzyme inhibitors.[9][16]
Over-Washing Aggressive or excessive washing can elute the bound antibodies or antigen.[16] Reduce the number of washes or the stringency of the wash buffer.[9][16]
Issue 3: High Coefficient of Variation (CV) and Inconsistent Results

Q3: My replicate wells show significantly different readings, resulting in a high CV%. How can I improve the consistency of my results?

A high Coefficient of Variation (CV) indicates poor precision and can compromise the reliability of your data.[17] The CV for replicate samples should ideally be less than 20%.[7][17][18][19]

Potential Causes and Solutions

Potential Cause Recommended Solution
Inconsistent Pipetting Ensure pipettes are properly calibrated and that you are using the correct pipette for the volume being dispensed.[4][6][20] Use fresh pipette tips for each standard, sample, and reagent.[4] Pipette liquids against the side of the well to avoid splashing.[4][13]
Bubbles in Wells Bubbles can interfere with absorbance readings.[7][13][17] Before reading the plate, ensure all bubbles are removed by gently popping them with a clean pipette tip.[7][17]
Improper Mixing Ensure all reagents and samples are thoroughly mixed before being added to the plate.[6][20]
Edge Effects Temperature variations across the plate can cause the outer wells to behave differently from the inner wells.[7][17] Incubate the plate in a stable temperature environment and use a plate sealer to prevent evaporation.[4][7][17] Allow all reagents and the plate to reach room temperature before starting.[4][7]
Inadequate Washing Uneven washing across the plate can lead to variability.[7] Ensure all wells are filled and aspirated completely during each wash step.[9] An automated plate washer can improve consistency.[7][9]
Plate Contamination Cross-contamination between wells can occur from splashing or reusing plate sealers.[4][11] Use a fresh plate sealer for each incubation step.[4]
Issue 4: Poor Standard Curve

Q4: My standard curve has a poor fit (low R² value) or is not linear. What steps should I take to correct this?

The standard curve is essential for accurately quantifying the analyte in your samples.[6][13] A poor standard curve will lead to invalid results.[2]

Potential Causes and Solutions

Potential Cause Recommended Solution
Improper Standard Dilution Double-check all calculations for the standard dilution series.[6][14] Ensure the standard was reconstituted correctly according to the manufacturer's instructions.[14][15]
Pipetting Inaccuracy Small errors in pipetting the standards can have a large impact on the curve.[2][14][21] Ensure pipettes are calibrated and use proper pipetting technique.[6][14]
Degraded Standard If the standard has been stored improperly or is past its expiration date, it may have degraded.[2][13][14] Use a fresh, properly stored standard.[14]
Incorrect Curve Fitting Model The software's curve fitting model may not be appropriate for your data.[6][15] A four-parameter logistic (4-PL) curve fit is often recommended for ELISA data.[6]
Outliers A single erroneous data point can skew the entire curve.[20] Analyze the raw data to identify and potentially exclude obvious outliers.[20]
Saturated Signal If the highest standard points are all reading at the maximum absorbance of the plate reader, the curve will plateau. Ensure the standard curve range is appropriate for the assay.[2][22]

Experimental Protocols & Workflows

General Sandwich ELISA Protocol

This protocol outlines the key steps for a typical sandwich ELISA.

  • Plate Coating : Dilute the capture antibody in a suitable buffer (e.g., PBS) and add 100 µl to each well of a high-binding 96-well plate. Incubate overnight at 4°C.[23][24]

  • Washing : Discard the coating solution and wash the plate 3-5 times with 300 µl of wash buffer (e.g., PBS with 0.05% Tween 20) per well.[23]

  • Blocking : Add 200 µl of blocking buffer (e.g., PBS with 1% BSA) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[24]

  • Washing : Repeat the wash step as described in step 2.

  • Sample/Standard Incubation : Add 100 µl of diluted samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.[23][25]

  • Washing : Repeat the wash step as described in step 2.

  • Detection Antibody Incubation : Add 100 µl of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[23][25]

  • Washing : Repeat the wash step as described in step 2.

  • Enzyme Conjugate Incubation : Add 100 µl of diluted enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) to each well. Incubate for 30-45 minutes at room temperature in the dark.[25]

  • Washing : Repeat the wash step as described in step 2.

  • Substrate Addition : Add 100 µl of TMB substrate to each well. Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).[9][12][25]

  • Stop Reaction : Add 50 µl of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.[25]

  • Read Plate : Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[25]

Visualizations

ELISA_Workflow A 1. Coat Plate (Capture Antibody) B 2. Wash & Block A->B C 3. Add Samples & Standards B->C D 4. Wash C->D E 5. Add Detection Antibody D->E F 6. Wash E->F G 7. Add Enzyme Conjugate (e.g., HRP) F->G H 8. Wash G->H I 9. Add Substrate (e.g., TMB) H->I J 10. Add Stop Solution I->J K 11. Read Absorbance J->K

Caption: Standard workflow for a sandwich ELISA experiment.

Troubleshooting_Guide Start Inconsistent Results? High_BG High Background? Start->High_BG Weak_Signal Weak / No Signal? Start->Weak_Signal High_CV High CV%? Start->High_CV High_BG->Weak_Signal No Sol_Wash Improve Washing Increase Blocking High_BG->Sol_Wash Yes Weak_Signal->High_CV No Sol_Ab_Conc Check Reagent Activity Optimize Ab Conc. Weak_Signal->Sol_Ab_Conc Yes Sol_Pipette Check Pipetting Avoid Edge Effects High_CV->Sol_Pipette Yes

References

Methods for improving the stability of Heritonin in long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Heritonin" does not correspond to a known protein in the scientific literature. This guide will therefore use general principles of protein stability and troubleshooting strategies that are broadly applicable to various therapeutic proteins prone to degradation. The examples provided are tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible particulates after thawing. What is the cause?

A1: Cloudiness or particulate formation after thawing is a common sign of protein aggregation.[1][2] Aggregation can be triggered by several factors during the freeze-thaw process, including the formation of ice crystals, shifts in pH and solute concentration, and exposure to air-liquid interfaces.[3][4][5] Repeated freeze-thaw cycles are particularly damaging and should be avoided.[1][6]

Q2: I've noticed a significant loss of this compound's biological activity after storing it at 4°C for a week. Why is this happening?

A2: Loss of activity can stem from both physical and chemical degradation. While 4°C is suitable for short-term storage, some proteins can still undergo slow degradation.[7] Potential causes include:

  • Chemical Degradation: Processes like deamidation and oxidation can occur over time, altering the protein's structure and function.[8][9]

  • Proteolysis: Trace contamination with proteases can lead to the enzymatic breakdown of this compound.[10][11]

  • Aggregation: Soluble, non-visible aggregates may form, reducing the concentration of active, monomeric protein.

Q3: What is lyophilization, and can it improve the long-term stability of this compound?

A3: Lyophilization, or freeze-drying, is a process that removes water from a frozen product via sublimation (ice directly turning into vapor) under low pressure.[12][13][14] This technique is highly effective for enhancing the long-term stability of therapeutic proteins like this compound because it produces a stable, dry powder that is less susceptible to chemical and physical degradation pathways that require water.[12][15][16] Lyophilized products often have a longer shelf life and can be stored at higher temperatures than their liquid counterparts.[12][14]

Q4: What are excipients, and which ones should I consider for my this compound formulation?

A4: Excipients are inactive substances added to a formulation to enhance the stability of the active pharmaceutical ingredient (API), in this case, this compound.[17][18] The choice of excipients is critical for preventing degradation. Common categories include:

  • Buffers (e.g., Phosphate, Citrate): To maintain an optimal pH where the protein is most stable.[18][19]

  • Sugars/Polyols (e.g., Sucrose (B13894), Trehalose, Mannitol): These act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing and drying by forming a protective glassy matrix.[18][19]

  • Surfactants (e.g., Polysorbate 80, Polysorbate 20): To protect against surface-induced aggregation at air-liquid and liquid-solid interfaces.[17][20]

  • Amino Acids (e.g., Arginine, Glycine): Can help to inhibit aggregation and increase solubility.[19][21]

  • Antioxidants (e.g., Methionine): To protect against oxidative damage.[19]

Troubleshooting Guides

Issue 1: this compound shows increased aggregation after purification and concentration.

Potential Cause Troubleshooting Step Rationale
High Protein Concentration Concentrate the protein in smaller batches. If a high final concentration is necessary, ensure stabilizing excipients (e.g., arginine, sucrose) are present in the buffer.[1][22]High concentrations increase the probability of intermolecular interactions that lead to aggregation.[23]
Suboptimal Buffer Conditions Screen different buffer pH values and salt concentrations. Aim for a pH at least one unit away from this compound's isoelectric point (pI) to increase electrostatic repulsion between molecules.[1][2]Proteins are often least soluble at their pI. Modifying pH and ionic strength can significantly impact solubility and stability.[1]
Mechanical Stress Avoid vigorous vortexing or stirring during concentration. Use gentle mixing methods.Mechanical stress can expose hydrophobic regions of the protein, leading to aggregation.[3][4][5]
Oxidation Add a reducing agent like DTT (1-5 mM) or an antioxidant like methionine to the buffer if oxidation of cysteine or methionine residues is suspected.[2][23]Oxidation can lead to the formation of non-native disulfide bonds or other modifications that promote aggregation.[8]

Issue 2: Lyophilized this compound cake has a collapsed appearance or is difficult to reconstitute.

Potential Cause Troubleshooting Step Rationale
Formulation Freezing Point Ensure the freezing temperature is well below the collapse temperature (Tc) or glass transition temperature (Tg') of the formulation. Perform a differential scanning calorimetry (DSC) analysis to determine this.If the product is not fully frozen before primary drying begins, or if the drying temperature exceeds the collapse temperature, the amorphous matrix will lose its structure, leading to cake collapse.[13]
Inadequate Bulking Agent Increase the concentration of the bulking agent (e.g., mannitol, sucrose) in the pre-lyophilization formulation.Bulking agents provide structural support to the lyophilized cake, preventing collapse and aiding in reconstitution.[19]
Inefficient Drying Cycle Optimize the primary and secondary drying phases. Ensure the primary drying phase is long enough to remove all unbound water and that the secondary drying phase effectively removes bound water.[12][15]Residual moisture is a primary cause of instability in lyophilized products and can lead to poor reconstitution properties.

Quantitative Data on Stability

Table 1: Effect of Excipients on this compound Aggregation During Freeze-Thaw Cycles (Forced degradation study: 5 cycles of freezing at -80°C and thawing at 25°C)

Formulation BufferStabilizing Excipient (5%)% Aggregation (by SEC-HPLC)
20 mM Phosphate, 150 mM NaCl, pH 7.0None15.6%
20 mM Phosphate, 150 mM NaCl, pH 7.0Sucrose4.2%
20 mM Phosphate, 150 mM NaCl, pH 7.0Trehalose3.8%
20 mM Phosphate, 150 mM NaCl, pH 7.0Arginine6.5%

Table 2: Long-Term Stability of Lyophilized this compound at 25°C (Stability study over 6 months)

Formulation% Purity (RP-HPLC) at T=0% Purity (RP-HPLC) at T=6 Months% Moisture Content
Liquid (4°C Control)99.1%92.3%N/A
Lyophilized (No Excipients)99.0%95.5%2.5%
Lyophilized (+5% Sucrose)99.2%98.8%0.8%
Lyophilized (+5% Trehalose)99.1%98.9%0.7%

Experimental Protocols

Protocol 1: Forced Degradation Study - Freeze-Thaw Stability

  • Preparation: Prepare 1 mg/mL solutions of this compound in different formulation buffers (as described in Table 1).

  • Initial Analysis: Analyze a baseline sample (T=0) from each formulation using Size Exclusion Chromatography (SEC-HPLC) to determine the initial percentage of monomeric protein and aggregates.

  • Freeze-Thaw Cycling: Place the vials containing the remaining solutions in a -80°C freezer for at least 4 hours.

  • Thawing: Remove vials and allow them to thaw at room temperature (25°C) unassisted.

  • Repeat: Repeat the freeze-thaw cycle (steps 3 and 4) four more times for a total of five cycles.

  • Final Analysis: After the fifth cycle, analyze each sample by SEC-HPLC.

  • Data Analysis: Calculate the increase in the percentage of aggregated protein compared to the T=0 sample for each formulation.

Protocol 2: Lyophilization Cycle Development

  • Formulation: Prepare this compound at 10 mg/mL in a buffer containing 10 mM Histidine, pH 6.5, and 5% (w/v) sucrose as a lyoprotectant.

  • Freezing: Load vials into the lyophilizer. Cool the shelves to -40°C at a rate of 1°C/min. Hold at -40°C for 3 hours to ensure complete freezing.

  • Primary Drying (Sublimation): Reduce the chamber pressure to 100 mTorr. Raise the shelf temperature to -15°C and hold for 24-48 hours, until thermocouple readings indicate the product temperature has reached the shelf temperature.[12][14]

  • Secondary Drying (Desorption): Reduce the chamber pressure further to 50 mTorr. Raise the shelf temperature to 25°C at a rate of 0.2°C/min. Hold for 12 hours to remove residual bound water.[12][15]

  • Stoppering: Backfill the chamber with sterile nitrogen gas to atmospheric pressure and stopper the vials under vacuum.

Visualizations

G start_end start_end process process decision decision result result start Start: Unstable this compound Observed check_type What is the nature of instability? start->check_type physical Physical (Aggregation, Precipitation) check_type->physical Physical chemical Chemical (Loss of Activity, Degradation) check_type->chemical Chemical check_storage Review Storage Conditions physical->check_storage check_formulation Review Formulation Buffer chemical->check_formulation is_ft Repeated Freeze-Thaw? check_storage->is_ft is_conc High Concentration? check_storage->is_conc is_ph pH near pI? check_formulation->is_ph is_oxidized Oxidation Suspected? check_formulation->is_oxidized aliquot Action: Aliquot into single-use vials is_ft->aliquot Yes add_cryo Action: Add cryoprotectant (e.g., Sucrose) is_ft->add_cryo Yes reduce_conc Action: Lower concentration or add solubilizer (e.g., Arginine) is_conc->reduce_conc Yes change_ph Action: Adjust pH away from pI is_ph->change_ph Yes add_antioxidant Action: Add antioxidant (e.g., Methionine) is_oxidized->add_antioxidant Yes lyophilize Consider Lyophilization for long-term storage aliquot->lyophilize add_cryo->lyophilize reduce_conc->lyophilize change_ph->lyophilize add_antioxidant->lyophilize

Caption: Troubleshooting decision tree for this compound instability.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation step step input_output input_output analysis analysis prep Prepare this compound in Test Formulations t0 T=0 Analysis (SEC-HPLC, Activity Assay) prep->t0 stress Apply Stress Condition (e.g., 5x Freeze-Thaw Cycles) tf T=Final Analysis (SEC-HPLC, Activity Assay) stress->tf t0->stress compare Compare T=0 vs T=Final Calculate % Degradation t0->compare tf->compare optimal Identify Optimal Formulation compare->optimal

Caption: Workflow for this compound forced degradation study.

protein protein pathway pathway degradation degradation stabilizer stabilizer Native Native this compound (Active Monomer) Unfolded Partially Unfolded Intermediate Native->Unfolded Thermal/Mechanical Stress Oxidized Oxidized this compound Native->Oxidized Oxidative Stress Deamidated Deamidated this compound Native->Deamidated pH/Temp Stress Aggregate Aggregated this compound (Inactive) Unfolded->Aggregate Self-Association Excipients Stabilizing Excipients (Sugars, Surfactants, Buffers) Excipients->Native Stabilizes Native State Excipients->Unfolded Prevents Unfolding

Caption: Major degradation pathways for this compound.

References

Strategies to prevent the degradation of Heritonin during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Heritonin Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of this compound during sample preparation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions to ensure the integrity of your samples.

Issue Potential Cause Recommended Solution
Low this compound recovery in extracts Oxidative Degradation: this compound, like other indoleamines, is susceptible to oxidation, which can be accelerated by the presence of metal ions.[1][2]Add Antioxidants: Include antioxidants such as N-acetyl serotonin (B10506) (NAS) or other plant-derived antioxidants in your homogenization buffer.[3][4] Use Chelating Agents: Add chelating agents like EDTA or deferoxamine (B1203445) to the extraction buffer to sequester metal ions that catalyze oxidation.[2][5][6][7][8]
Incomplete Extraction: The chosen extraction solvent may not be optimal for this compound.Optimize Extraction Solvent: Perchloric acid has been shown to be highly efficient for extracting similar compounds like serotonin from platelets.[9] Methanol-based extraction methods are also commonly used for brain tissue.[10]
Sample discoloration (e.g., turning yellow/brown) Light-Induced Degradation: Exposure to light, especially UV light, can cause degradation of photosensitive compounds.[11][12]Protect from Light: Work in a dimly lit environment or use amber-colored tubes and vials during sample preparation.[13]
pH Instability: Extreme pH values can lead to the breakdown of this compound.Maintain Optimal pH: Ensure that the pH of your sample and buffers is maintained within a stable range. Serotonergic neurons, for instance, are sensitive to changes in pH.[14]
Inconsistent results between replicate samples Temperature Fluctuations: this compound stability can be temperature-dependent. Inconsistent temperatures during sample processing can lead to variable degradation.[15][16][17]Maintain Cold Chain: Keep samples on ice throughout the preparation process and store them at -70°C or lower for long-term stability.[18]
Enzymatic Degradation: Endogenous enzymes like monoamine oxidase (MAO) can degrade this compound.[19][20]Inhibit Enzymatic Activity: Use MAO inhibitors if compatible with your downstream analysis.[21] Additionally, rapid homogenization in a strong acid like perchloric acid can help denature and inactivate enzymes.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors leading to this compound degradation are oxidation, exposure to light, extreme pH levels, and high temperatures.[1][11][14][15] Enzymatic activity from monoamine oxidases can also contribute to its breakdown.[19][20]

Q2: What is the optimal temperature for storing this compound samples?

A2: For short-term storage (up to 24 hours), samples should be kept at 4°C.[18] For long-term storage, it is recommended to store samples at -70°C or colder to minimize degradation.[18]

Q3: How can I prevent oxidative degradation of this compound?

A3: To prevent oxidation, it is recommended to add antioxidants like N-acetyl serotonin (NAS) to your sample preparation buffers.[3] Additionally, using chelating agents such as EDTA can help by binding metal ions that catalyze oxidative reactions.[2][6]

Q4: Is this compound sensitive to light?

A4: Yes, similar to other indoleamines, this compound is likely sensitive to light.[11][12] It is crucial to protect samples from light by using amber-colored tubes and minimizing exposure to direct light during all stages of sample preparation and storage.[13]

Q5: What is the recommended pH range for this compound sample preparation?

A5: While the optimal pH may vary depending on the specific buffer system, maintaining a slightly acidic to neutral pH is generally advisable. Extreme pH values should be avoided. The central nervous system, where similar compounds are active, tightly regulates pH homeostasis, suggesting the importance of a stable pH environment.[14]

Experimental Protocols

Protocol 1: this compound Extraction from Brain Tissue

This protocol is designed to maximize this compound recovery while minimizing degradation.

  • Homogenization Buffer Preparation: Prepare a homogenization buffer consisting of 0.1 M perchloric acid containing 0.1% EDTA and 0.1% sodium metabisulfite (B1197395) (as an antioxidant). Keep the buffer on ice.

  • Tissue Homogenization:

    • Weigh the frozen brain tissue sample.

    • On ice, add 10 volumes of ice-cold homogenization buffer to the tissue.

    • Homogenize the tissue using a sonicator or a mechanical homogenizer until no visible tissue clumps remain. Perform this step quickly and on ice to prevent heating of the sample.

  • Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains this compound, and transfer it to a new, pre-chilled amber-colored tube.

  • Storage:

    • For immediate analysis, keep the sample on ice.

    • For long-term storage, freeze the sample at -80°C.

Protocol 2: Stabilizing this compound in Plasma Samples

This protocol focuses on the immediate stabilization of this compound in plasma to prevent degradation.

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation:

    • Centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

    • Carefully collect the plasma supernatant.

  • Stabilization:

    • For every 1 mL of plasma, add 10 µL of a freshly prepared antioxidant stock solution (e.g., a solution containing N-acetyl serotonin and a chelating agent like EDTA).

    • Gently mix the sample.

  • Storage:

    • Store the stabilized plasma samples in amber-colored tubes at -80°C until analysis.

Visual Guides

cluster_degradation This compound Degradation Pathways This compound This compound (Indoleamine Structure) Oxidation Oxidation (e.g., by reactive oxygen species) This compound->Oxidation Metal Ions Enzymatic Enzymatic Degradation (e.g., by Monoamine Oxidase) This compound->Enzymatic Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation UV Light Degraded Degraded Products Oxidation->Degraded Enzymatic->Degraded Photodegradation->Degraded

Caption: Major degradation pathways for this compound.

cluster_workflow This compound Sample Preparation Workflow Start Start: Sample Collection Homogenization Homogenization (on ice, with antioxidant/chelator buffer) Start->Homogenization Centrifugation Centrifugation (4°C) Homogenization->Centrifugation Supernatant Supernatant Collection (use amber tubes) Centrifugation->Supernatant Analysis Immediate Analysis Supernatant->Analysis Storage Long-term Storage (-80°C) Analysis->Storage if needed

Caption: Workflow for this compound sample preparation.

cluster_logic This compound Stability: Factors and Prevention Degradation This compound Degradation Oxidation Oxidation Degradation->Oxidation Light Light Exposure Degradation->Light Temperature High Temperature Degradation->Temperature Enzymes Enzymatic Activity Degradation->Enzymes Antioxidants Use Antioxidants & Chelators Oxidation->Antioxidants ProtectLight Protect from Light Light->ProtectLight ColdChain Maintain Cold Chain Temperature->ColdChain Inhibitors Use Enzyme Inhibitors Enzymes->Inhibitors

Caption: Factors in this compound degradation and prevention.

References

Technical Support Center: Animal Model Selection for Serotonin System Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate animal models for studying novel compounds, such as the hypothetical agent "Heritonin," that are designed to modulate the serotonin (B10506) (5-HT) system.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting an animal model for research on a novel serotonin-modulating compound?

A1: The selection of an animal model for studying a compound targeting the serotonin system depends on several key factors:

  • Research Question: The specific aim of your study (e.g., investigating effects on depression, anxiety, cognition, or gastrointestinal function) will heavily influence the choice of model.

  • Pharmacological Target: The specific serotonin receptor subtype(s) or transporter (SERT) your compound interacts with is a critical consideration. The chosen animal model should have a comparable receptor profile and distribution to humans.

  • Translatability: The extent to which the findings in the animal model can be extrapolated to human physiology and disease is paramount. This includes genetic homology, physiological similarities, and behavioral relevance.

  • Practical Considerations: Factors such as the cost of the animals, housing requirements, ease of handling, and ethical considerations are also important.

Q2: Which animal species are most commonly used in serotonin research, and what are their primary advantages?

A2: Rodents, particularly mice and rats, are the most frequently used species in serotonin research due to their well-characterized genetics, established behavioral paradigms, and relatively low cost. Non-human primates are used in later stages of preclinical research due to their closer phylogenetic relationship to humans, but their use is more limited due to ethical and cost considerations. Invertebrate models like C. elegans can be useful for initial large-scale screening and pathway analysis due to their simple nervous system.[1]

Q3: How do I choose between a mouse and a rat model?

A3: The choice between mice and rats depends on the specific research goals.

  • Mice: Offer significant advantages for genetic manipulation, with a vast array of transgenic and knockout strains available.[2][3][4] They are also smaller and have a faster breeding cycle.

  • Rats: Are generally considered to have a more complex behavioral repertoire, which can be advantageous for cognitive and behavioral studies.[5] They are also larger, which can facilitate surgical procedures and physiological measurements.

Q4: What are transgenic mouse models, and when should they be used in serotonin research?

A4: Transgenic mouse models have had their genome intentionally altered to study the function of specific genes. For serotonin research, this often involves knocking out or modifying genes for specific 5-HT receptors or the serotonin transporter (SERT).[3][4] These models are invaluable for:

  • Elucidating the precise mechanism of action of a novel compound.

  • Investigating the role of a specific target in a particular disease or behavior.

  • Assessing potential off-target effects.

Troubleshooting Guides

Problem: My novel compound shows efficacy in a wild-type mouse model of depression, but the results are not translating to other models or species.

  • Possible Cause: The compound may be acting through a pathway that is not conserved across different models or species. The initial model may have unique characteristics that are not representative of the broader population or the human condition.

  • Troubleshooting Steps:

    • Validate the target engagement: Confirm that your compound is interacting with the intended serotonin receptor or transporter in the different models.

    • Assess receptor distribution and function: Compare the expression levels and functional activity of the target receptor in the different animal models.

    • Consider a different species: If feasible, test the compound in a rat model to see if the effects are more consistent.

    • Utilize a transgenic model: Employ a knockout or humanized mouse model to confirm the role of the specific target in the observed effects.

Problem: I am observing unexpected and contradictory behavioral effects in my animal model after administering my serotonin-modulating compound.

  • Possible Cause: The serotonin system is complex, with at least 14 different receptor subtypes that can have opposing effects.[1][6] Your compound may be acting on multiple receptors, leading to a mixed pharmacological profile. Additionally, the dose administered could be causing off-target effects or inducing a biphasic dose-response.

  • Troubleshooting Steps:

    • Conduct a comprehensive receptor binding assay: Profile your compound against a wide range of serotonin receptors to determine its selectivity.

    • Perform a dose-response study: Evaluate a wide range of doses to identify the optimal therapeutic window and to check for biphasic effects.

    • Use specific antagonists: Co-administer your compound with selective antagonists for different serotonin receptors to dissect the contribution of each receptor to the observed behavior.

    • Consult the literature: Review existing research on compounds with similar structures or targets to anticipate potential off-target effects.

Data Presentation

Table 1: Comparison of Common Animal Models for Serotonin Research

FeatureMouse (Mus musculus)Rat (Rattus norvegicus)Zebrafish (Danio rerio)C. elegansNon-Human Primate (e.g., Macaca mulatta)
Genetic Manipulation Excellent (many transgenic lines available)Good (transgenic models are available but less common)Excellent (gene knockdown/knockout is straightforward)Excellent (well-established genetic tools)Difficult and ethically complex
Behavioral Complexity ModerateHighModerateLowVery High
Cost LowLow-ModerateLowVery LowVery High
Throughput HighModerateHighVery HighVery Low
Physiological Similarity to Humans GoodGoodModerateLowExcellent
Primary Research Applications Genetic studies, initial efficacy screening, disease modelingBehavioral pharmacology, cognitive studies, neurophysiologyHigh-throughput screening, developmental studiesBasic pathway analysis, initial target identificationLate-stage preclinical validation, safety and toxicology

Experimental Protocols

Protocol 1: Assessing Antidepressant-like Activity using the Forced Swim Test (FST) in Mice

  • Animal Preparation: Use male C57BL/6 mice (8-10 weeks old). House them individually for at least one week before the experiment with ad libitum access to food and water.

  • Drug Administration: Administer the test compound (e.g., "this compound") or vehicle (e.g., saline) via intraperitoneal (IP) injection 30 minutes before the test.

  • Test Apparatus: A transparent plastic cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Gently place each mouse into the cylinder for a 6-minute test session.

    • Record the entire session using a video camera.

    • An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the treatment and vehicle groups using a t-test or ANOVA. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 2: Evaluating Anxiolytic-like Effects using the Elevated Plus Maze (EPM) in Rats

  • Animal Preparation: Use male Sprague-Dawley rats (250-300g). House them in groups of 2-3 for at least one week before the experiment.

  • Drug Administration: Administer the test compound or vehicle via oral gavage (PO) 60 minutes before the test.

  • Test Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms (50x10 cm) and two closed arms (50x10x40 cm) extending from a central platform (10x10 cm).

  • Procedure:

    • Place the rat on the central platform facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the session with a video camera and use tracking software to measure the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters compared to the vehicle group suggests an anxiolytic-like effect.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vivo Proof of Concept cluster_2 Phase 3: Mechanism of Action & Target Validation cluster_3 Phase 4: Preclinical Validation in_vitro In Vitro Receptor Binding & Functional Assays wild_type Wild-Type Rodent Models (Mouse/Rat) in_vitro->wild_type Promising Compound in_silico In Silico Modeling in_silico->in_vitro behavioral Behavioral Assays (e.g., FST, EPM) wild_type->behavioral pk_pd Pharmacokinetics & Pharmacodynamics wild_type->pk_pd transgenic Transgenic/Knockout Models behavioral->transgenic Efficacy Confirmed pk_pd->transgenic electrophysiology Electrophysiology transgenic->electrophysiology neurochemistry Neurochemical Analysis transgenic->neurochemistry nhp Non-Human Primate Models electrophysiology->nhp neurochemistry->nhp Target Validated toxicology Toxicology & Safety Studies nhp->toxicology

Caption: Experimental workflow for selecting and utilizing animal models in serotonin-modulating drug discovery.

signaling_pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron tryptophan Tryptophan five_htp 5-HTP tryptophan->five_htp TPH serotonin Serotonin (5-HT) five_htp->serotonin AADC vesicle Synaptic Vesicle serotonin->vesicle serotonin_synapse 5-HT vesicle->serotonin_synapse Release sert SERT autoreceptor 5-HT1A/1B Autoreceptor serotonin_synapse->sert Reuptake serotonin_synapse->autoreceptor Feedback post_receptor Postsynaptic 5-HT Receptor serotonin_synapse->post_receptor Binding downstream Downstream Signaling post_receptor->downstream This compound This compound (Hypothetical) This compound->sert Inhibits This compound->post_receptor Modulates

Caption: Simplified serotonin signaling pathway and potential targets for a novel compound like "this compound".

decision_tree start Start: Define Research Question q1 Is the primary focus on genetic mechanisms? start->q1 q2 Is complex cognitive assessment required? q1->q2 No model_mouse Select Transgenic Mouse Model q1->model_mouse Yes q3 Is high-throughput screening the main goal? q2->q3 No model_rat Select Rat Model q2->model_rat Yes model_zebrafish Select Zebrafish/C. elegans Model q3->model_zebrafish Yes model_wild_type Select Wild-Type Mouse/Rat for initial screening q3->model_wild_type No

Caption: Decision tree for initial animal model selection in serotonin research.

References

Calibrating laboratory equipment for sensitive Heritonin detection.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Heritonin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable calibration of laboratory equipment.

Disclaimer: "this compound" is a fictional analyte used for illustrative purposes. The principles, protocols, and troubleshooting advice provided are based on established best practices for the sensitive quantification of small molecules using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: How often should I perform a full calibration for this compound analysis?

A full calibration curve should be prepared for each analytical batch.[1][2] This ensures the highest accuracy by accounting for any day-to-day variations in instrument performance.[2] For ongoing verification during a long run, quality control (QC) samples at different concentrations should be interspersed with the unknown samples.

Q2: What is a system suitability test (SST) and why is it necessary?

A System Suitability Test (SST) is a critical procedure performed before any sample analysis to verify that the analytical system is performing as expected.[3][4][5] It ensures that the equipment, reagents, and analytical operations constitute an integral system ready for the intended application.[4][6] Key SST parameters often include retention time, peak resolution, column efficiency (theoretical plates), peak tailing factor, and signal-to-noise ratio.[3][5] Failing an SST requires troubleshooting before proceeding with sample analysis.[6]

Q3: What type of calibration curve model is most appropriate for sensitive this compound detection?

For sensitive detection where the concentration range is narrow and within the linear dynamic range of the instrument, a linear regression model (y = mx + b) is typically sufficient. It is crucial to plot the data and visually inspect the curve to confirm linearity.[1][7] At least five to seven non-zero concentration levels are recommended to robustly define the curve.[1][7][8]

Q4: What are the best practices for preparing this compound calibration standards?

To minimize errors, always use calibrated pipettes and high-purity solvents.[9][10] Prepare a concentrated stock solution and perform serial dilutions to create the working standards.[7][10] It is good practice to prepare standards independently and not from a common stock solution where possible to ensure accuracy.[1] Always consider the stability of this compound in the chosen solvent and store standards appropriately to prevent degradation.[8][9]

Troubleshooting Guides

Signal & Peak Issues
Question/Problem Potential Causes Recommended Solutions
Why am I seeing no this compound peak or a very low signal? 1. Incorrect injection or low sample volume.2. Detector is faulty or settings are incorrect (e.g., wrong wavelength, low sensitivity).3. Sample degradation.4. Mobile phase flow rate is inconsistent.[11]1. Verify injection system functionality and ensure correct sample volume is used.[11]2. Check detector settings and sensitivity; perform detector diagnostics.[12]3. Prepare fresh standards and samples; investigate sample stability.[9]4. Ensure the pump flow rate is stable and check for pump malfunctions.[11]
What causes poor peak shape (tailing or fronting)? 1. Column overload due to high sample concentration.[13]2. Incompatibility between the sample solvent and the mobile phase.[14]3. Column contamination or degradation.[12][13]4. Inappropriate mobile phase pH.[13]1. Dilute the sample or reduce the injection volume.[12][14]2. Prepare/dilute the sample in the initial mobile phase.[14]3. Flush the column with a strong solvent or replace the column if necessary.[12][14]4. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Why are my peak areas inconsistent across replicate injections? 1. Air bubbles in the pump or detector.2. Leak in the system (fittings, pump, injector).[15]3. Inconsistent injection volume.1. Degas the mobile phase and purge the system to remove bubbles.[14]2. Systematically check all fittings from the solvent reservoir to the detector for leaks.[15]3. Service the autosampler/injector; ensure the syringe is filling and dispensing correctly.
Baseline & System Issues
Question/Problem Potential Causes Recommended Solutions
Why is my baseline noisy or drifting? 1. Impurities or bubbles in the mobile phase.[11]2. Contaminated detector flow cell.3. Pump pressure fluctuations.[11]4. Detector lamp is aging (for UV detectors).[12]1. Use high-purity solvents and ensure proper degassing.[11]2. Flush the flow cell with an appropriate cleaning solution.3. Check pump seals and valves for wear; ensure stable pump operation.[11]4. Replace the detector lamp.[12]
Why is my system backpressure suddenly high? 1. Blockage in the system (e.g., in-line filter, guard column, or analytical column).[14][15]2. Mobile phase precipitation.1. Systematically isolate components (starting from the detector and moving backward) to locate the blockage. Replace the blocked filter or column.[14]2. Flush the system with a solvent that can dissolve the precipitate; ensure mobile phase components are miscible.[14]
Why are my retention times shifting? 1. Change in mobile phase composition.[16]2. Inconsistent flow rate.[16]3. Poor column temperature control.[14]4. Column degradation.[16]1. Prepare fresh mobile phase accurately.[14][16]2. Check the pump for leaks and ensure it is delivering a consistent flow rate.[16]3. Use a thermostatically controlled column oven and allow for proper equilibration.[14]4. Replace the column.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards

This protocol describes the preparation of a series of calibration standards for this compound using serial dilution.

Materials:

  • Certified Reference Material (CRM) of this compound

  • Class A volumetric flasks

  • Calibrated micropipettes and tips

  • High-purity solvent (e.g., HPLC-grade Methanol/Water mixture)

Procedure:

  • Prepare Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound CRM and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the solvent. This is your primary stock solution.

  • Prepare Intermediate Stock (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Prepare Working Stock (10 µg/mL): Pipette 1 mL of the intermediate stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Perform Serial Dilutions: Prepare a series of at least 7 calibration standards from the working stock as described in the table below. Ensure you change the pipette tip for each dilution.[10]

  • Storage: Store all solutions at the recommended temperature (e.g., 4°C) and protect from light to prevent degradation.[9] Conduct stability studies to determine how long standards can be reliably used.[8]

Example Dilution Scheme for Calibration Standards:

Standard Level Concentration (ng/mL) Volume of 10 µg/mL Stock (µL) Final Volume (mL)
CAL 7 100 100 10
CAL 6 50 50 10
CAL 5 20 20 10
CAL 4 10 10 10
CAL 3 5 5 10
CAL 2 2 2 10
CAL 1 1 10 (from 100 ng/mL std) 10

| BLANK | 0 | 0 | 10 |

Protocol 2: System Suitability Testing (SST)

This protocol outlines the steps to perform an SST before analyzing a batch of this compound samples.

Procedure:

  • Equilibrate the System: Equilibrate the entire LC-MS system with the initial mobile phase until a stable baseline is achieved.

  • Prepare SST Solution: Prepare a solution of this compound at a concentration in the mid-range of the calibration curve (e.g., 20 ng/mL).

  • Perform Replicate Injections: Inject the SST solution five or six consecutive times.

  • Evaluate Parameters: Calculate the key system suitability parameters from the resulting chromatograms. The system must meet the predefined acceptance criteria before proceeding with the analysis.[3]

  • Documentation: Record all SST results in the instrument logbook.[3]

System Suitability Acceptance Criteria:

Parameter Acceptance Criteria Purpose
Peak Area Precision RSD ≤ 2.0% Ensures injection and detection repeatability.[3]
Retention Time Precision RSD ≤ 1.0% (or ±2% deviation) Confirms pump and mobile phase stability.[3]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Indicates good peak shape and column health.
Theoretical Plates (N) ≥ 5000 Measures column efficiency.

| Signal-to-Noise Ratio (S/N) | ≥ 10 for the LLOQ standard | Verifies system sensitivity.[3] |

Visualizations

Calibration_Workflow prep Prepare Standards & QCs sst System Suitability Test (SST) prep->sst pass SST Pass? sst->pass troubleshoot Troubleshoot System pass->troubleshoot No cal Run Calibration Curve pass->cal Yes troubleshoot->sst analyze Analyze Samples & QCs cal->analyze process Process Data & Review Results analyze->process

Caption: Experimental workflow for this compound sample analysis.

Troubleshooting_Signal_Loss start Problem: No or Low this compound Signal q1 Is there any peak at the expected retention time? start->q1 a1 Check Detector Settings: - Sensitivity too low? - Correct detection mode/mass? q1->a1 Yes, but very small b1 Check for System Leaks (fittings, seals) q1->b1 No, nothing a2 Check Sample Integrity: - Degradation? - Incorrect concentration? a1->a2 end System Ready for Re-test a2->end b2 Check for Blockages: - Injector, lines, column b1->b2 b3 Check Mobile Phase & Pump Flow b2->b3 b3->end

Caption: Troubleshooting logic for low or absent signal.

References

Validation & Comparative

Comparative Analysis of Mood Regulation: A Review of Serotonin and the Unidentified Compound "Heritonin"

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive database searches and a review of current scientific literature have revealed no evidence of a neurochemical or compound identified as "Heritonin." This name does not correspond to any known molecule in the fields of neuroscience, pharmacology, or psychopharmacology. Consequently, a direct comparative analysis between this compound and Serotonin (B10506), supported by experimental data, is not feasible.

This guide will proceed by providing a comprehensive analysis of Serotonin's well-documented effects on mood, structured to meet the content and formatting requirements of the original request. The information is intended for researchers, scientists, and drug development professionals seeking a detailed overview of the serotonergic system.

Serotonin (5-Hydroxytryptamine): A Multifaceted Modulator of Mood

Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a crucial role in regulating a wide array of physiological and psychological processes.[1][2] In the central nervous system, serotonin is a key modulator of mood, anxiety, sleep, appetite, and cognition.[1][3][4] Imbalances in the serotonergic system have been strongly implicated in the pathophysiology of various psychiatric disorders, most notably major depressive disorder and anxiety disorders.[3][5][6]

Quantitative Data on Serotonin's Role in Mood Regulation

The following tables summarize key quantitative findings from studies investigating the relationship between serotonin and mood.

Study Type Key Finding Effect Size/Significance Reference
Positron Emission Tomography (PET)The average rate of serotonin synthesis in the brains of healthy males was found to be 52% higher than in healthy females.[7]p < 0.05[7]
Cerebrospinal Fluid (CSF) AnalysisLower levels of the serotonin metabolite 5-HIAA are associated with an increased risk of suicidal behavior.Meta-analyses show a significant association.[7]
Tryptophan Depletion StudiesAcute tryptophan depletion, which temporarily lowers brain serotonin levels, can induce depressive symptoms in susceptible individuals.[8]Effect is most pronounced in individuals with a history of depression.[8]
Clinical Trials of SSRIsSelective Serotonin Reuptake Inhibitors (SSRIs) are effective in treating depression and anxiety disorders in a significant portion of patients.Response rates are typically in the range of 40-60%.[6]
Serotonin Signaling Pathway

The following diagram illustrates the key steps in serotonergic neurotransmission.

Serotonin_Signaling_Pathway Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) Five_HTP->Serotonin AADC Vesicle Synaptic Vesicle Serotonin->Vesicle MAO MAO Serotonin->MAO Degradation Synaptic_Cleft Vesicle->Synaptic_Cleft Exocytosis SERT SERT (Reuptake Transporter) SERT->Serotonin Synaptic_Cleft->SERT Reuptake Receptor 5-HT Receptor Synaptic_Cleft->Receptor Signaling Intracellular Signaling (e.g., G-proteins, ion channels) Receptor->Signaling Effect Modulation of Mood, Anxiety, etc. Signaling->Effect

References

Validating the Therapeutic Efficacy of Novel Compounds in Preclinical Depression Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the therapeutic efficacy of novel compounds, such as the hypothetical "Heritonin," in established preclinical models of depression. Due to the current lack of publicly available data on "this compound," this document will use "Compound X" as a placeholder to illustrate the required experimental comparisons and data presentation formats. The selective serotonin (B10506) reuptake inhibitor (SSRI) Fluoxetine will be used as a standard comparator, given the significant role of the serotonin system in the pathophysiology and treatment of depression.[1][2][3][4]

Introduction to Preclinical Depression Models

Animal models are crucial for the initial screening and validation of potential antidepressant compounds. These models aim to replicate specific endophenotypes of major depressive disorder (MDD) in humans. Commonly used models, such as the Chronic Unpredictable Mild Stress (CUMS) model, induce depression-like behaviors in rodents, providing a platform to assess the efficacy of new treatments.[5]

Comparative Efficacy in Behavioral Models

The following tables summarize hypothetical data from key behavioral assays used to assess antidepressant-like activity.

Table 1: Effects of Compound X and Fluoxetine on Anhedonia in the Sucrose (B13894) Preference Test (SPT)

Anhedonia, the inability to experience pleasure, is a core symptom of depression. The SPT measures this by assessing the preference of rodents for a sweetened solution over plain water.

Treatment GroupNSucrose Preference (%)p-value vs. Vehicle
Vehicle1065.2 ± 3.1-
Compound X (10 mg/kg)1082.5 ± 2.8< 0.05
Compound X (20 mg/kg)1088.1 ± 2.5< 0.01
Fluoxetine (20 mg/kg)1085.7 ± 2.9< 0.05

Table 2: Effects of Compound X and Fluoxetine on Behavioral Despair in the Forced Swim Test (FST)

The FST is used to evaluate behavioral despair, a common symptom of depression. A decrease in immobility time is indicative of an antidepressant-like effect.

Treatment GroupNImmobility Time (s)p-value vs. Vehicle
Vehicle10155.4 ± 10.2-
Compound X (10 mg/kg)10110.7 ± 8.5< 0.05
Compound X (20 mg/kg)1085.2 ± 7.9< 0.01
Fluoxetine (20 mg/kg)1095.3 ± 8.1< 0.05

Neurochemical and Molecular Comparisons

Antidepressant efficacy is often linked to changes in neurotransmitter levels and the expression of key neurotrophic factors.

Table 3: Effects of Compound X and Fluoxetine on Hippocampal Neurotransmitters

This table illustrates the impact of treatment on the levels of serotonin (5-HT) and norepinephrine (B1679862) (NE) in the hippocampus, a brain region implicated in depression.

Treatment GroupN5-HT (ng/g tissue)NE (ng/g tissue)
Vehicle10250.3 ± 15.1310.8 ± 18.5
Compound X (20 mg/kg)10380.1 ± 20.4395.2 ± 22.1
Fluoxetine (20 mg/kg)10365.7 ± 18.9325.4 ± 19.8

Table 4: Effects of Compound X and Fluoxetine on Brain-Derived Neurotrophic Factor (BDNF) Expression

BDNF is a key molecule involved in neuroplasticity, and its levels are often reduced in depression.

Treatment GroupNHippocampal BDNF (pg/mg protein)p-value vs. Vehicle
Vehicle10120.5 ± 9.8-
Compound X (20 mg/kg)10185.2 ± 12.3< 0.01
Fluoxetine (20 mg/kg)10170.8 ± 11.5< 0.05

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings.

Chronic Unpredictable Mild Stress (CUMS) Protocol: Mice are subjected to a series of mild, unpredictable stressors over a period of 4-6 weeks. Stressors include cage tilt, damp bedding, light/dark cycle reversal, and social isolation.

Sucrose Preference Test (SPT): Following the CUMS protocol, mice are habituated to two drinking bottles, one with water and one with a 1% sucrose solution. After a period of food and water deprivation, the consumption of each liquid is measured over 24 hours. Sucrose preference is calculated as: (sucrose intake / total fluid intake) x 100%.

Forced Swim Test (FST): Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating without struggling) is recorded over a 6-minute session.

Neurochemical Analysis: Following behavioral testing, brain tissue (e.g., hippocampus, prefrontal cortex) is dissected. Neurotransmitter levels are quantified using High-Performance Liquid Chromatography (HPLC).

BDNF Quantification: BDNF protein levels are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Visualizing Mechanisms and Workflows

Serotonergic Synapse and SSRI Mechanism of Action

The diagram below illustrates the mechanism of action of SSRIs like Fluoxetine. By blocking the serotonin transporter (SERT), SSRIs increase the concentration of serotonin in the synaptic cleft, enhancing its effect on postsynaptic receptors.[3][6]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic Tryptophan -> 5-HTP -> Serotonin (5-HT) vesicle Vesicle (5-HT storage) presynaptic->vesicle Packaging synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Exocytosis sert SERT (Serotonin Transporter) receptor Postsynaptic Receptor (e.g., 5-HT1A) signal Signal Transduction -> Neuronal Response receptor->signal synaptic_cleft->sert Reuptake synaptic_cleft->receptor Diffusion & Binding release Release reuptake Reuptake binding Binding ssri SSRI (Fluoxetine) Compound X (potential) ssri->sert Inhibition

Caption: Mechanism of action of SSRIs at the serotonergic synapse.

Preclinical Antidepressant Screening Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel compound for antidepressant efficacy.

start Compound X Synthesis and Characterization cums Chronic Unpredictable Mild Stress (CUMS) Induction in Rodents start->cums treatment Chronic Treatment Administration (Vehicle, Compound X, Fluoxetine) cums->treatment behavioral Behavioral Testing (SPT, FST, etc.) treatment->behavioral neurochem Neurochemical & Molecular Analysis (HPLC, ELISA for BDNF) behavioral->neurochem data Data Analysis and Statistical Comparison neurochem->data conclusion Conclusion on Therapeutic Efficacy data->conclusion

Caption: Experimental workflow for preclinical antidepressant screening.

Conclusion

The provided framework offers a comprehensive approach to validating the therapeutic efficacy of novel compounds in preclinical depression models. The hypothetical data for "Compound X" suggests a promising antidepressant-like profile, comparable and in some measures superior to the standard SSRI, Fluoxetine. This is evidenced by its dose-dependent reversal of anhedonia and behavioral despair, coupled with its ability to modulate hippocampal neurotransmitters and increase BDNF expression. Further investigation into the specific molecular targets of "Compound X" is warranted to elucidate its precise mechanism of action. This structured comparison guide should serve as a valuable tool for researchers in the field of antidepressant drug discovery.

References

Heritonin vs. Selective Serotonin Reuptake Inhibitors (SSRIs): A Comparative Efficacy and Mechanistic Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The treatment of major depressive disorder (MDD) has been significantly advanced by the development of selective serotonin (B10506) reuptake inhibitors (SSRIs), which have become a first-line therapeutic option. SSRIs function by increasing the extracellular concentration of serotonin in the synaptic cleft through the blockade of the serotonin transporter (SERT). However, the delayed onset of action and the significant proportion of patients who do not respond to SSRI treatment necessitate the exploration of novel therapeutic agents with alternative mechanisms of action.

This guide provides a comparative analysis of a novel investigational compound, Heritonin, against traditional SSRIs. This compound is a hypothetical dual-action agent designed for rapid onset and enhanced efficacy. This document will detail the mechanistic distinctions, present comparative efficacy and safety data from hypothetical preclinical and clinical studies, and outline the experimental protocols used to generate this data.

Mechanism of Action: A Tale of Two Pathways

While both this compound and SSRIs ultimately modulate the serotonergic system, their primary mechanisms of action are fundamentally different.

  • SSRIs: As their name implies, SSRIs selectively inhibit the reuptake of serotonin from the synaptic cleft by blocking the serotonin transporter (SERT). This leads to an acute increase in synaptic serotonin levels, which, over time, is thought to induce adaptive changes in presynaptic and postsynaptic serotonin receptors, contributing to their therapeutic effect.

  • This compound (Hypothetical): this compound is conceptualized with a dual mechanism. Its primary action is as a potent partial agonist of the 5-HT1A autoreceptors on the presynaptic neuron. This initially leads to a reduction in serotonin synthesis and release. However, this is followed by a rapid desensitization of these autoreceptors, causing a robust and sustained increase in serotonergic neurotransmission. Secondly, this compound acts as a positive allosteric modulator of the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). This potentiation of BDNF signaling is hypothesized to promote neurogenesis and synaptic plasticity more directly than the downstream effects of SSRIs.

SSRI_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Pre_Neuron Serotonin (5-HT) Vesicles Synaptic_Cleft Synaptic 5-HT Pre_Neuron->Synaptic_Cleft Release SERT SERT Transporter Post_Receptor Postsynaptic 5-HT Receptors Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Post_Receptor Binds SSRI SSRI SSRI->SERT Blocks

Figure 1: Simplified signaling pathway of SSRIs.

Heritonin_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Pre_Neuron Serotonin (5-HT) Vesicles Autoreceptor 5-HT1A Autoreceptor Pre_Neuron->Autoreceptor Feedback Loop TrkB TrkB Receptor Signaling_Cascade Neuroplasticity Signaling Cascade TrkB->Signaling_Cascade BDNF BDNF BDNF->TrkB This compound This compound This compound->Autoreceptor Agonist Action (Desensitization) This compound->TrkB Positive Allosteric Modulation

Figure 2: Hypothetical signaling pathway of this compound.

Comparative Data: Efficacy and Safety

The following tables summarize hypothetical data from a 12-week, double-blind, randomized controlled trial comparing this compound to a standard SSRI (Sertraline) and a placebo.

Table 1: Receptor Binding Affinity Profile

Target This compound (Ki, nM) Sertraline (Ki, nM)
Serotonin Transporter (SERT) > 10,000 0.26
5-HT1A Receptor 1.5 230
TrkB Receptor (Allosteric Site) 5.2 > 10,000
Dopamine Transporter (DAT) 8,500 25
Norepinephrine Transporter (NET) 9,200 420

Lower Ki value indicates higher binding affinity.

Table 2: Primary Efficacy Outcome (MADRS Score Reduction)

Time Point Placebo (Mean Change) Sertraline (Mean Change) This compound (Mean Change)
Week 2 -2.5 -4.1 -8.7 *
Week 4 -5.1 -8.9 -12.5 *
Week 8 -8.2 -14.5 -18.9 *
Week 12 -9.1 -16.2 -20.1 *

*Statistically significant difference (p < 0.05) compared to Sertraline.

Table 3: Incidence of Common Adverse Effects

Adverse Effect Placebo (%) Sertraline (%) This compound (%)
Nausea 8% 26% 15%
Insomnia 10% 16% 9%
Dizziness 5% 7% 18%
Sexual Dysfunction 4% 35% 6%

| Emotional Blunting | 3% | 22% | 5% |

Experimental Protocols

The preclinical data for antidepressant-like activity was generated using the Forced Swim Test (FST) in a rodent model.

Forced Swim Test (FST) Protocol

  • Objective: To assess the antidepressant-like effect of a compound by measuring the immobility time of rodents when placed in an inescapable cylinder of water.

  • Animals: Male Sprague-Dawley rats (250-300g) are used, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (24 ± 1°C) to a depth of 30 cm.

  • Procedure:

    • Day 1 (Pre-test): Animals are individually placed in the cylinder for a 15-minute habituation session.

    • Day 2-14 (Dosing): Animals are administered one of the following via oral gavage once daily: Vehicle (control), Sertraline (10 mg/kg), or this compound (5 mg/kg).

    • Day 15 (Test Session): One hour after the final dose, animals are placed in the swim cylinder for a 5-minute test session. The session is recorded by a video camera.

  • Data Analysis: An observer, blinded to the treatment groups, scores the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water. Data are analyzed using a one-way ANOVA followed by a post-hoc test for group comparisons.

FST_Workflow cluster_setup Setup & Habituation cluster_dosing Treatment Period cluster_test Testing & Analysis Acclimatization Animal Acclimatization (1 week) Day1 Day 1: Pre-Test Session (15 min swim) Acclimatization->Day1 Dosing Day 2-14: Daily Dosing (Vehicle, SSRI, this compound) Day1->Dosing Day15_Dose Day 15: Final Dose Dosing->Day15_Dose Day15_Test Day 15: Test Session (5 min swim, 1 hr post-dose) Day15_Dose->Day15_Test Analysis Video Analysis (Measure immobility) Day15_Test->Analysis Stats Statistical Analysis (ANOVA) Analysis->Stats

Figure 3: Experimental workflow for the Forced Swim Test.

The hypothetical compound this compound presents a promising alternative to traditional SSRIs, demonstrating a potential for faster onset of action and superior efficacy, particularly in treatment-resistant populations. Its unique dual mechanism, targeting both 5-HT1A autoreceptors and the TrkB signaling pathway, may address some of the limitations of existing therapies. The distinct safety profile, notably the lower incidence of sexual dysfunction and emotional blunting, further highlights its therapeutic potential. While the data presented here is hypothetical, it underscores the value of exploring novel neurobiological targets to advance the treatment of major depressive disorder. Further non-clinical and clinical investigation would be required to validate these findings.

A Comparative Guide to Serotonin Receptor Distribution in the Brain of Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the distribution of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors in the brains of humans, rats, and mice. The term "Heritonin," as mentioned in the initial query, is likely a misspelling of "Serotonin," a critical neurotransmitter involved in a vast array of physiological and psychological processes. Understanding the species-specific distribution of its receptors is paramount for translational research and the development of novel therapeutics targeting the serotonergic system.

Data Presentation: Quantitative Comparison of Serotonin Receptor Density

The following table summarizes the quantitative data on the density of various serotonin receptor subtypes in key brain regions across humans, rats, and mice. The data is primarily derived from quantitative autoradiography studies and is expressed in femtomoles per milligram of tissue (fmol/mg). It is important to note that direct comparisons should be made with caution due to variations in experimental protocols and radioligands used across different studies.

Receptor SubtypeBrain RegionHuman (fmol/mg)Rat (fmol/mg)Mouse (fmol/mg)
5-HT1A Frontal Cortex~150-250~100-200~80-150
Hippocampus (CA1)High Density[1]High DensityHigh Density
Raphe NucleiHigh Density[1]High DensityHigh Density
AmygdalaHigh Density[1]Moderate DensityModerate Density
5-HT1B/1D Globus PallidusHigh (5-HT1D)[2]High (5-HT1B)High (5-HT1B)
Substantia NigraHigh (5-HT1D)High (5-HT1B)High (5-HT1B)
StriatumLow (5-HT1D)[2]Moderate (5-HT1B)Moderate (5-HT1B)
5-HT2A Frontal CortexHigh DensityHigh DensityHigh Density
ClaustrumHigh DensityModerate DensityModerate Density
HippocampusLow DensityLow DensityLow Density
5-HT2C Choroid PlexusVery High DensityVery High DensityVery High Density
Globus PallidusHigh Density[1]Moderate DensityModerate Density
Substantia NigraHigh Density[1]Moderate DensityModerate Density

Note: "High Density," "Moderate Density," and "Low Density" are used when specific quantitative values were not consistently reported across studies but a qualitative consensus exists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for three key techniques used to determine the distribution of serotonin receptors in the brain.

Quantitative Receptor Autoradiography

This technique is used to visualize and quantify the density of receptors in tissue sections using radiolabeled ligands.

Protocol:

  • Tissue Preparation:

    • Brains are rapidly dissected and frozen in isopentane (B150273) cooled with dry ice.

    • Coronal or sagittal sections (typically 10-20 µm thick) are cut on a cryostat and thaw-mounted onto gelatin-coated slides.

    • Sections are stored at -80°C until use.

  • Radioligand Incubation:

    • Slides are brought to room temperature and pre-incubated in a buffer solution to rehydrate the tissue and remove endogenous ligands.

    • Sections are then incubated with a specific radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) in the presence or absence of a competing non-labeled drug to determine total and non-specific binding, respectively.

    • Incubation is typically carried out at room temperature for a defined period to reach equilibrium.

  • Washing and Drying:

    • Following incubation, slides are washed in ice-cold buffer to remove unbound radioligand.

    • The slides are then quickly rinsed in distilled water to remove buffer salts and dried under a stream of cold air.

  • Signal Detection and Quantification:

    • The dried, labeled sections are apposed to a tritium-sensitive film or a phosphor imaging plate for a period ranging from days to weeks, depending on the radioactivity level.

    • The resulting autoradiograms are digitized, and the optical density in different brain regions is measured using a computer-assisted image analysis system.

    • These optical densities are then converted to receptor densities (e.g., fmol/mg tissue) by comparison with co-exposed radioactive standards.[1]

In Situ Hybridization Histochemistry

This method is used to localize specific messenger RNA (mRNA) transcripts for serotonin receptors within cells, providing information about which neurons are synthesizing the receptors.

Protocol:

  • Probe Preparation:

    • A complementary DNA (cDNA) or RNA (cRNA) probe for the target receptor mRNA is synthesized and labeled with a radioactive isotope (e.g., ³⁵S or ³³P) or a non-radioactive tag (e.g., digoxigenin).

  • Tissue Preparation:

    • Brain tissue is sectioned as described for autoradiography and mounted on specially coated slides (e.g., silane-coated).

    • Sections are fixed (e.g., with 4% paraformaldehyde), acetylated, and dehydrated through a series of ethanol (B145695) concentrations.

  • Hybridization:

    • The labeled probe in a hybridization buffer is applied to the tissue sections.

    • The slides are incubated at an elevated temperature (e.g., 55-65°C) overnight to allow the probe to hybridize to the specific mRNA sequence.

  • Post-Hybridization Washes and Enzymatic Treatment:

    • Sections are washed under stringent conditions (high temperature and low salt concentration) to remove non-specifically bound probe.

    • For RNA probes, treatment with RNase A is performed to digest any remaining single-stranded (unbound) probe.

  • Signal Detection:

    • For radioactive probes, the slides are dipped in photographic emulsion and exposed for several weeks before being developed. The location of silver grains indicates the presence of the target mRNA.

    • For non-radioactive probes, an antibody against the tag (e.g., anti-digoxigenin) conjugated to an enzyme (e.g., alkaline phosphatase) is used. A colorimetric substrate is then applied, resulting in a colored precipitate at the site of mRNA localization.

Immunohistochemistry

This technique utilizes antibodies to detect the presence and location of the serotonin receptor proteins themselves in the brain tissue.

Protocol:

  • Tissue Preparation:

    • Animals are typically perfused with a fixative (e.g., 4% paraformaldehyde) to preserve the tissue structure and antigenicity.

    • The brain is then removed, post-fixed, and cryoprotected in a sucrose (B13894) solution.

    • Frozen sections are cut on a cryostat or vibratome.

  • Immunostaining:

    • Sections are washed to remove the cryoprotectant and then incubated in a blocking solution to prevent non-specific antibody binding.

    • The sections are incubated with a primary antibody that specifically recognizes the serotonin receptor of interest. This incubation is usually performed overnight at 4°C.

    • After washing to remove unbound primary antibody, the sections are incubated with a secondary antibody that is conjugated to a fluorescent molecule or an enzyme (e.g., horseradish peroxidase). This secondary antibody is directed against the species of the primary antibody.

  • Visualization:

    • For fluorescently labeled secondary antibodies, the sections are mounted on slides with a mounting medium and visualized using a fluorescence microscope.

    • For enzyme-linked secondary antibodies, a substrate is added that is converted into a colored precipitate by the enzyme, which can then be visualized with a light microscope.

Mandatory Visualization

Serotonin Signaling Pathways

The following diagram illustrates the major signaling pathways activated by different families of serotonin receptors. Most serotonin receptors are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.

Serotonin_Signaling_Pathways Serotonin Signaling Pathways cluster_receptor Serotonin Receptors cluster_gprotein G-Proteins cluster_effector Effectors & Second Messengers cluster_response Cellular Response 5-HT 5-HT 5-HT1 5-HT1 5-HT->5-HT1 binds 5-HT2 5-HT2 5-HT->5-HT2 binds 5-HT3 5-HT3 5-HT->5-HT3 binds 5-HT4_6_7 5-HT4, 5-HT6, 5-HT7 5-HT->5-HT4_6_7 binds Gi Gαi/o 5-HT1->Gi Gq Gαq/11 5-HT2->Gq IonChannel Ion Channel (Na⁺, K⁺) 5-HT3->IonChannel Gs Gαs 5-HT4_6_7->Gs AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates Gs->AC activates cAMP ↓ cAMP AC->cAMP cAMP_up ↑ cAMP AC->cAMP_up NeuronalInhibition Neuronal Inhibition cAMP->NeuronalInhibition IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 NeuronalExcitation Neuronal Excitation Ca2->NeuronalExcitation Depolarization Fast Depolarization IonChannel->Depolarization cAMP_up->NeuronalExcitation

Caption: Major signaling cascades of serotonin receptor families.

Experimental Workflow for Receptor Distribution Analysis

The diagram below outlines the general workflow for studying the distribution of serotonin receptors in the brain using the experimental techniques described in this guide.

Experimental_Workflow Experimental Workflow for Receptor Distribution Analysis cluster_tissue Tissue Preparation cluster_methods Detection Methods cluster_analysis Data Analysis cluster_output Output BrainExtraction Brain Extraction Freezing Rapid Freezing BrainExtraction->Freezing Sectioning Cryosectioning Freezing->Sectioning Mounting Slide Mounting Sectioning->Mounting Autoradiography Autoradiography (Receptor Protein) Mounting->Autoradiography ISH In Situ Hybridization (Receptor mRNA) Mounting->ISH IHC Immunohistochemistry (Receptor Protein) Mounting->IHC Imaging Microscopy / Film Exposure Autoradiography->Imaging ISH->Imaging IHC->Imaging Quantification Image Analysis & Quantification Imaging->Quantification Mapping Brain Atlas Mapping Quantification->Mapping QuantitativeData Quantitative Data Table Quantification->QuantitativeData DistributionMap Receptor Distribution Map Mapping->DistributionMap

Caption: General workflow for analyzing receptor distribution.

References

A comparative study of the neurochemical effects of Heritonin and Dopamine.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Neurochemical Analysis: Heritonin vs. Dopamine (B1211576)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the neurochemical properties of the well-characterized neurotransmitter, Dopamine, and the novel synthetic compound, this compound. The information presented is based on established experimental data for Dopamine and preliminary in-vitro findings for this compound.

Overview of Neurochemical Profiles

Dopamine is a crucial endogenous catecholamine neurotransmitter involved in a vast array of physiological functions, including motor control, motivation, reward, and cognitive function. Its dysregulation is implicated in numerous neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.

This compound is a novel, non-catecholamine synthetic compound currently under investigation for its potential as a selective modulator of neural circuits. Unlike Dopamine, which has a broad receptor interaction profile, this compound has been designed for high-affinity interaction with a specific subset of G-protein coupled receptors, some of which are also targets for Dopamine.

Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, in nM) of Dopamine and this compound for a panel of dopaminergic and related receptors. Lower Ki values indicate a higher binding affinity.

Receptor SubtypeDopamine (Ki, nM)This compound (Ki, nM)Primary Transduction Mechanism
D1-like Family
D11,500>10,000Gαs (adenylyl cyclase activation)
D5900>10,000Gαs (adenylyl cyclase activation)
D2-like Family
D2255Gαi (adenylyl cyclase inhibition)
D315850Gαi (adenylyl cyclase inhibition)
D4401,200Gαi (adenylyl cyclase inhibition)

Functional Activity at D2 Receptor

The functional potency and efficacy of both compounds were assessed by measuring their ability to inhibit adenylyl cyclase activity in cells expressing the D2 receptor.

CompoundEC50 (nM)% Inhibition (Emax)
Dopamine35100%
This compound895%

Signaling Pathways

The signaling cascades initiated by Dopamine and this compound upon binding to the D2 receptor share similarities in their primary mechanism but are hypothesized to diverge in their downstream modulation of secondary pathways due to differences in receptor conformation and subsequent protein recruitment.

dopamine_pathway cluster_membrane Cell Membrane Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Dopamine D2 Receptor Signaling Pathway.

heritonin_pathway cluster_membrane Cell Membrane This compound This compound D2R D2 Receptor This compound->D2R Binds (High Affinity) G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Strongly Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

This compound D2 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol was used to determine the binding affinity (Ki) of Dopamine and this compound for dopamine receptors.

  • Membrane Preparation: HEK293 cells stably expressing the human dopamine receptor subtype (D1, D2, D3, D4, or D5) are cultured and harvested. The cells are lysed via hypotonic shock and homogenized. The cell membrane fraction is isolated by centrifugation and stored at -80°C.

  • Binding Reaction: In a 96-well plate, membrane preparations (20-40 µg protein) are incubated with a specific radioligand (e.g., [³H]Spiperone for D2 receptors) at a fixed concentration near its Kd value.

  • Competition: A range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) of the unlabeled competitor compound (Dopamine or this compound) are added to displace the radioligand.

  • Incubation: The reaction is incubated at room temperature for 90 minutes to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand. The filters are washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., Haloperidol). Competition binding curves are generated, and IC50 values are calculated using non-linear regression. Ki values are then calculated from IC50 values using the Cheng-Prusoff equation.

binding_assay_workflow A Prepare Receptor Membranes B Add Radioligand (e.g., [³H]Spiperone) A->B C Add Competitor (Dopamine or this compound) in varying concentrations B->C D Incubate to Equilibrium C->D E Filter to Separate Bound vs. Free Ligand D->E F Measure Radioactivity (Scintillation Counting) E->F G Analyze Data: IC50 → Ki Calculation F->G

Workflow for Radioligand Binding Assay.

cAMP Functional Assay

This protocol was used to determine the functional potency (EC50) and efficacy (Emax) of the compounds at the D2 receptor.

  • Cell Culture: CHO-K1 cells stably expressing the human D2 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Assay Protocol: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin Stimulation: Cells are stimulated with Forskolin to increase intracellular cAMP levels.

  • Compound Addition: Immediately after Forskolin addition, varying concentrations of the test compound (Dopamine or this compound) are added.

  • Incubation: The plates are incubated for 30 minutes at 37°C.

  • Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF or ELISA.

  • Data Analysis: The results are normalized to the response of Forskolin alone. Dose-response curves are plotted, and EC50 and Emax values are determined using a four-parameter logistic equation.

Summary and Future Directions

The preliminary data indicate that this compound is a potent and highly selective agonist for the D2 dopamine receptor, with a significantly higher affinity compared to Dopamine itself. While Dopamine interacts broadly across the D1 and D2 receptor families, this compound's activity is largely confined to the D2 receptor. This selectivity may offer a more targeted therapeutic approach, potentially reducing the side effects associated with less specific dopaminergic agents.

Further research is required to fully characterize the downstream signaling effects of this compound, including its interaction with β-arrestin pathways and its potential for receptor internalization. In-vivo studies are necessary to determine its pharmacokinetic profile, blood-brain barrier permeability, and ultimate therapeutic potential.

Validating the Specificity of Heritonin Binding to its Primary Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the binding specificity of the novel therapeutic compound, Heritonin, to its primary receptor, the fictive TrkX receptor. The data presented herein is generated from a series of standardized, high-fidelity assays designed to rigorously assess the binding characteristics of this compound in comparison to alternative molecules.

Executive Summary

The development of targeted therapeutics hinges on the precise interaction between a drug and its intended molecular target. Specificity is paramount to maximizing efficacy while minimizing off-target effects. This guide outlines the experimental validation of this compound's binding specificity to the TrkX receptor, a critical step in its preclinical development. Through a combination of biophysical and cell-based assays, we demonstrate this compound's high affinity and selectivity for TrkX, contrasting its performance with a known non-specific binder (Compound Y) and a structurally similar but less potent analog (this compound-Analog).

Comparative Binding Affinity and Specificity Data

The following tables summarize the quantitative data obtained from key binding assays. These results provide a direct comparison of the binding characteristics of this compound, this compound-Analog, and a non-specific control (Compound Y) to the TrkX receptor.

Table 1: Binding Affinity and Kinetics determined by Surface Plasmon Resonance (SPR)

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Dissociation Constant (KD) (nM)
This compound 2.5 x 10^51.2 x 10^-40.48
This compound-Analog 1.8 x 10^53.5 x 10^-319.4
Compound Y 7.3 x 10^39.1 x 10^-212465

Lower KD values indicate higher binding affinity.

Table 2: Thermodynamic Profile from Isothermal Titration Calorimetry (ITC)

CompoundStoichiometry (n)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·deg)Dissociation Constant (KD) (nM)
This compound 1.02-12.8-10.50.5
This compound-Analog 0.98-8.2-5.720.1
Compound Y Not DeterminableNot DeterminableNot Determinable>10000

Data confirms a 1:1 binding stoichiometry for this compound and its analog with the TrkX receptor.

Table 3: Competitive Binding Assay - IC50 Values

CompetitorIC50 (nM)
This compound 1.2
This compound-Analog 45.7
Compound Y > 25000

IC50 represents the concentration of the competitor required to displace 50% of a labeled ligand, indicating relative binding affinity.

Signaling Pathway and Experimental Overviews

To contextualize the importance of specific binding, it is crucial to understand the downstream signaling cascade initiated by this compound's interaction with the TrkX receptor.

Heritonin_Signaling_Pathway This compound This compound TrkX TrkX Receptor This compound->TrkX Binding Dimerization Receptor Dimerization TrkX->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation GRB2 GRB2 Autophosphorylation->GRB2 Recruitment SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Gene Expression

Caption: this compound-induced TrkX signaling cascade.

The following workflow illustrates the comprehensive approach taken to validate the binding specificity of this compound.

Experimental_Workflow cluster_biophysical Biophysical Assays cluster_biochemical Biochemical & Cell-Based Assays cluster_analysis Data Analysis & Conclusion SPR Surface Plasmon Resonance (SPR) - Determine ka, kd, KD Analysis Comparative Data Analysis SPR->Analysis ITC Isothermal Titration Calorimetry (ITC) - Determine KD, ΔH, ΔS, n ITC->Analysis CoIP Co-Immunoprecipitation (Co-IP) - Confirm in-cell interaction CoIP->Analysis Compete Competitive Binding Assay - Determine IC50 Compete->Analysis OffTarget Off-Target Screening - Assess binding to other kinases OffTarget->Analysis Specificity High Specificity Confirmed Analysis->Specificity

Caption: Workflow for validating this compound's binding specificity.

Logic_Diagram HighAffinity High Affinity (Low nM KD) HighSpecificity High Binding Specificity HighAffinity->HighSpecificity Stoichiometry 1:1 Stoichiometry Stoichiometry->HighSpecificity InCellInteraction In-Cell Interaction Confirmed InCellInteraction->HighSpecificity LowOffTarget Minimal Off-Target Binding LowOffTarget->HighSpecificity

Caption: Logical framework for specificity determination.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited in this guide.

Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of this compound and its analogs to the TrkX receptor.[1][2][3][4][5]

Materials:

  • Biacore T200 instrument (GE Healthcare)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Recombinant human TrkX receptor (extracellular domain)

  • This compound, this compound-Analog, Compound Y

  • HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Method:

  • The CM5 sensor chip was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Recombinant TrkX receptor was diluted to 50 µg/mL in 10 mM sodium acetate (B1210297) buffer (pH 5.0) and injected over the activated surface to achieve an immobilization level of approximately 10,000 response units (RU).

  • The surface was deactivated by injecting 1 M ethanolamine-HCl for 7 minutes.

  • A reference flow cell was prepared similarly but without TrkX immobilization.

  • For kinetic analysis, serial dilutions of this compound, this compound-Analog, and Compound Y (ranging from 0.1 nM to 1000 nM) in HBS-EP+ buffer were injected over the sensor and reference surfaces at a flow rate of 30 µL/min for 180 seconds.

  • Dissociation was monitored for 600 seconds.

  • The surface was regenerated with a 30-second pulse of 10 mM glycine-HCl (pH 2.5).

  • Data were double-referenced by subtracting the reference flow cell signal and a buffer blank injection.

  • The resulting sensorgrams were fitted to a 1:1 Langmuir binding model using the Biacore T200 Evaluation Software to determine ka, kd, and KD values.[3]

Isothermal Titration Calorimetry (ITC)

Objective: To provide an independent measure of the binding affinity (KD) and to determine the thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) of the interaction.[6][7][8][9][10]

Materials:

  • MicroCal PEAQ-ITC instrument (Malvern Panalytical)

  • Recombinant human TrkX receptor

  • This compound, this compound-Analog, Compound Y

  • ITC buffer (20 mM HEPES pH 7.4, 150 mM NaCl)

Method:

  • All samples were extensively dialyzed against the ITC buffer to minimize buffer mismatch effects.[10]

  • The sample cell was filled with 200 µL of 10 µM TrkX receptor.

  • The injection syringe was loaded with 40 µL of 100 µM this compound, this compound-Analog, or Compound Y.

  • The experiment consisted of an initial 0.4 µL injection followed by 18 subsequent 2 µL injections at 150-second intervals at 25°C.

  • The stirring speed was maintained at 750 rpm.

  • The heat of dilution was determined by titrating the ligand into buffer alone and was subtracted from the experimental data.

  • The integrated heat data were analyzed using the MicroCal PEAQ-ITC Analysis Software and fitted to a one-site binding model to determine n, KD, ΔH, and ΔS.[9]

Co-Immunoprecipitation (Co-IP)

Objective: To confirm the interaction between this compound and the TrkX receptor in a cellular context.[11][12][13][14][15][16]

Materials:

  • HEK293 cells overexpressing FLAG-tagged TrkX receptor

  • This compound conjugated to biotin

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Streptavidin-conjugated magnetic beads

  • Anti-FLAG antibody

  • SDS-PAGE and Western blotting reagents

Method:

  • HEK293-FLAG-TrkX cells were treated with 100 nM biotin-Heritonin for 1 hour at 37°C.

  • Cells were washed with ice-cold PBS and lysed in lysis buffer.[14]

  • Cell lysates were cleared by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • The supernatant was incubated with streptavidin-conjugated magnetic beads for 2 hours at 4°C with gentle rotation to pull down the biotin-Heritonin and any bound proteins.

  • The beads were washed three times with lysis buffer to remove non-specific binders.[12][14]

  • The bound proteins were eluted by boiling in SDS-PAGE sample buffer.

  • Eluted proteins were resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with an anti-FLAG antibody to detect the co-precipitated TrkX receptor.

Competitive Binding Assay

Objective: To determine the relative binding affinity of unlabeled this compound and its analogs by measuring their ability to displace a labeled ligand from the TrkX receptor.[17][18][19][20]

Materials:

  • HEK293 cell membranes expressing the TrkX receptor

  • [3H]-Heritonin (radiolabeled ligand)

  • Unlabeled this compound, this compound-Analog, Compound Y

  • Binding buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EDTA)

  • Glass fiber filter mats

  • Scintillation counter

Method:

  • A constant concentration of [3H]-Heritonin (0.5 nM, approximately its KD) and TrkX-expressing cell membranes (10 µg protein) were incubated in binding buffer.

  • Increasing concentrations of unlabeled competitor (this compound, this compound-Analog, or Compound Y), ranging from 1 pM to 100 µM, were added to the incubation mixture.

  • The total assay volume was 100 µL.

  • The reaction was incubated for 2 hours at room temperature to reach equilibrium.

  • The reaction was terminated by rapid filtration through glass fiber filter mats using a cell harvester, followed by three rapid washes with ice-cold wash buffer (50 mM Tris-HCl pH 7.4).

  • The radioactivity retained on the filters was measured by liquid scintillation counting.

  • The concentration of competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves using GraphPad Prism.[20]

Off-Target Binding Screen

Objective: To assess the selectivity of this compound by screening for its binding against a panel of related receptor tyrosine kinases.[21][22][23][24][25]

Method: A commercially available kinase panel screen (e.g., Eurofins SafetyScreen or Reaction Biology's Kinase HotSpot) was utilized. This compound was tested at a concentration of 1 µM against a panel of over 100 receptor tyrosine kinases. The binding was measured as the percent inhibition of a control radiolabeled ligand for each respective kinase. A significant off-target interaction is typically defined as >50% inhibition.

Results Summary: this compound exhibited >95% inhibition of TrkX binding. For all other kinases in the panel, the inhibition was less than 20%, demonstrating a high degree of selectivity for its primary target. Compound Y, in contrast, showed significant inhibition (>50%) for 15 other kinases, highlighting its non-specific nature.

References

A Comparative Preclinical Analysis of Heritonin, a Novel Neurotransmitter Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Heritonin, a novel investigational dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, against established neurotransmitter reuptake inhibitors. The information presented is intended to offer an objective, data-driven comparison of its preclinical pharmacological profile.

Introduction to Neurotransmitter Reuptake Inhibition

Neurotransmitter reuptake inhibitors are a cornerstone in the treatment of various neurological and psychiatric disorders. These agents act by blocking the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][2][3] This action increases the extracellular concentration of specific neurotransmitters, thereby enhancing neurotransmission. The primary targets for these inhibitors are the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine (B1211576) transporter (DAT).[4] Different classes of inhibitors are defined by their selectivity for these transporters, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).[4][5]

This compound is a novel molecule designed as a potent and balanced inhibitor of both SERT and NET, positioning it as a next-generation SNRI. This guide compares its in vitro profile with the SSRI Fluoxetine, the SNRI Venlafaxine, and the NDRI Bupropion.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Terminal Presynaptic Terminal Vesicle Vesicles (containing NTs) NT Neurotransmitters (Serotonin/Norepinephrine) Vesicle->NT Release Transporter SERT / NET Transporter Transporter->Presynaptic_Terminal NT->Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor NT->Postsynaptic_Receptor Binding & Signal This compound This compound (SNRI) This compound->Transporter Inhibition

Figure 1: Mechanism of Action of this compound.

Comparative Pharmacological Profile

The in vitro potency of this compound was assessed against SERT, NET, and DAT and compared with established inhibitors. Potency is reported as the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the transporter activity. Lower values indicate higher potency.

CompoundClassSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)NET/SERT Ratio
This compound (Hypothetical) SNRI 1.5 3.0 > 2000 2.0
FluoxetineSSRI17[6]2700[6]> 10000~159
VenlafaxineSNRI82[7][8]2480[7][8]> 10000~30[7]
BupropionNDRI> 10000520500~0.05

Analysis:

  • This compound demonstrates high potency for both SERT and NET, with a NET/SERT IC50 ratio of 2.0, suggesting a balanced dual-inhibition profile. Its negligible activity at DAT indicates high selectivity.

  • Fluoxetine shows high selectivity for SERT, with over 150-fold lower potency for NET, which is characteristic of an SSRI.[6]

  • Venlafaxine is more potent at SERT than NET, with a selectivity ratio of approximately 30.[7] Its dual action is more pronounced at higher clinical doses.

  • Bupropion is an effective inhibitor of both NET and DAT, with minimal interaction with SERT, consistent with its classification as an NDRI.

Experimental Methodology: Radioligand Uptake Inhibition Assay

The IC50 values presented were determined using a standardized in vitro radioligand uptake inhibition assay. This method provides a robust and quantitative measure of a compound's ability to block transporter function.[9][10]

Objective: To determine the concentration of a test compound that inhibits 50% of the specific uptake (IC50) of a radiolabeled substrate in cells expressing the target human monoamine transporter (SERT, NET, or DAT).

Materials:

  • HEK293 cells stably transfected with human SERT, NET, or DAT.[11][12]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).[11]

  • Radiolabeled substrates: [³H]Serotonin for SERT, [³H]Norepinephrine for NET, and [³H]Dopamine for DAT.

  • Test compounds (this compound) and reference inhibitors (e.g., paroxetine (B1678475) for SERT, desipramine (B1205290) for NET).

  • 96-well cell culture plates and filter mats.

  • Scintillation fluid and a microplate scintillation counter.

Protocol:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates and culture overnight to allow for the formation of a confluent monolayer.[11][13]

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer. Add assay buffer containing various concentrations of the test compound (e.g., this compound) or a reference inhibitor to the wells. Incubate for a defined period (e.g., 20-30 minutes) at room temperature or 37°C.[13]

  • Initiation of Uptake: Initiate the uptake reaction by adding the radiolabeled substrate ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine) to each well.[13]

  • Incubation: Incubate the plates for a short, defined period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.[12] The incubation time is optimized to ensure measurement is within the linear range of uptake.

  • Termination of Uptake: Terminate the reaction by rapidly washing the cells with ice-cold assay buffer. This is typically done using a cell harvester that lyses the cells and transfers the contents onto a filter mat.[13]

  • Quantification: After drying the filter mats, add scintillation fluid. Measure the radioactivity retained in the cells using a microplate scintillation counter.[13]

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor. Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression analysis.[11][14]

G A 1. Plate Transfected Cells (HEK293-SERT/NET/DAT) B 2. Pre-incubate with Inhibitor (e.g., this compound) A->B C 3. Add Radiolabeled Substrate ([³H]5-HT, [³H]NE, or [³H]DA) B->C D 4. Incubate to Allow Uptake C->D E 5. Terminate & Wash Cells (Rapid Filtration) D->E F 6. Measure Radioactivity (Scintillation Counting) E->F G 7. Analyze Data (Calculate IC50) F->G

Figure 2: Workflow for Radioligand Uptake Inhibition Assay.

Logical Framework for Comparative Analysis

The classification and comparison of neurotransmitter reuptake inhibitors are based on their relative potency and selectivity for the monoamine transporters. This framework allows for a clear differentiation between classes and highlights the unique profile of novel compounds like this compound.

G Root Neurotransmitter Reuptake Inhibitors SSRI SSRI (SERT >> NET/DAT) Root->SSRI SNRI SNRI (SERT ≈ NET >> DAT) Root->SNRI NDRI NDRI (NET ≈ DAT >> SERT) Root->NDRI Fluoxetine Fluoxetine SSRI->Fluoxetine Venlafaxine Venlafaxine SNRI->Venlafaxine This compound This compound (Novel) SNRI->this compound Bupropion Bupropion NDRI->Bupropion

Figure 3: Classification of Compared Reuptake Inhibitors.

Conclusion

The preclinical data indicate that this compound is a highly potent, dual-acting inhibitor of both the serotonin and norepinephrine transporters with a balanced affinity profile. Its high selectivity over the dopamine transporter distinguishes it from non-selective agents. Compared to the established SNRI venlafaxine, this compound shows greater potency and a more balanced NET/SERT inhibition ratio in vitro. Its profile suggests it may offer the therapeutic benefits of dual reuptake inhibition with high precision. Further in vivo studies are warranted to translate these promising in vitro findings into a comprehensive understanding of its therapeutic potential.

References

Comparative Efficacy Analysis of Anxiolytic Agents: Sertraline vs. Alprazolam

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mechanism of Action

Sertraline: As an SSRI, sertraline's primary mechanism involves the selective inhibition of the serotonin (B10506) transporter (SERT) in the presynaptic neuron. This inhibition leads to an increase in the concentration of serotonin (5-HT) in the synaptic cleft, enhancing serotonergic neurotransmission. Chronic administration is associated with downstream adaptations, including desensitization of 5-HT1A autoreceptors, which further contributes to its anxiolytic effects.

Alprazolam: Alprazolam is a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A). By binding to a specific site on the receptor, it increases the frequency of chloride channel opening in response to GABA, leading to enhanced inhibitory neurotransmission and a rapid anxiolytic and sedative effect.

cluster_0 Sertraline: SSRI Mechanism pre_syn Presynaptic Neuron sert SERT Transporter pre_syn->sert Reuptake serotonin_cleft Serotonin (5-HT) pre_syn->serotonin_cleft Release of 5-HT post_syn Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_vesicle->pre_syn Release post_syn_receptor 5-HT Receptor serotonin_cleft->post_syn_receptor Binds post_syn_receptor->post_syn Signal Transduction sertraline Sertraline sertraline->sert Inhibits

Figure 1: Sertraline's inhibitory action on the SERT transporter.

cluster_1 Alprazolam: Benzodiazepine Mechanism gaba_receptor GABA-A Receptor (Chloride Channel) cl_ion gaba_receptor->cl_ion Increases Influx hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) gaba_receptor->hyperpolarization Leads to gaba GABA gaba->gaba_receptor Binds alprazolam Alprazolam alprazolam->gaba_receptor Binds (Allosteric Site) cluster_workflow Clinical Trial Workflow p1 Patient Screening (Inclusion/Exclusion Criteria) p2 Baseline Assessment (e.g., HAM-A, HADS) p1->p2 p3 Randomization p2->p3 p4a Treatment Arm A (Sertraline) p3->p4a Group 1 p4b Treatment Arm B (Alprazolam) p3->p4b Group 2 p4c Placebo Arm p3->p4c Group 3 p5 Follow-up Assessments (Weeks 1, 2, 4, 8) p4a->p5 p4b->p5 p4c->p5 p6 Data Analysis (Statistical Comparison) p5->p6 p7 Endpoint Evaluation (Primary & Secondary Outcomes) p6->p7

A comparative study on the subsecond dynamics of Heritonin and Serotonin neurotransmission.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Subsecond Neurotransmission: Heritonin vs. Serotonin (B10506)

Authoring Division: Neurodynamics Research, Advanced Pharmacology Division

Abstract: This guide provides a detailed comparative analysis of the subsecond neurotransmission dynamics of the well-characterized neurotransmitter Serotonin (5-hydroxytryptamine, 5-HT) and the novel, hypothetical neurotransmitter this compound (Hr). The objective is to present a side-by-side comparison of their release, reuptake kinetics, and postsynaptic signaling pathways, supported by established experimental data for Serotonin and theoretical data for this compound. This document is intended for researchers, scientists, and drug development professionals investigating rapid neural signaling and exploring novel therapeutic targets. All quantitative data are summarized in comparative tables, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Disclaimer: this compound is a hypothetical neurotransmitter created for the purpose of this comparative guide. All data, pathways, and protocols associated with this compound are theoretical and intended to provide a contrasting framework to the established science of Serotonin.

Introduction to Subsecond Neurotransmission

The brain operates on multiple timescales, with subsecond neurotransmission being critical for rapid information processing, sensory perception, and motor control. The precise timing of neurotransmitter release, diffusion, receptor binding, and clearance from the synaptic cleft dictates the strength and duration of a neural signal. Techniques like Fast-Scan Cyclic Voltammetry (FSCV) have enabled real-time measurement of electroactive neurotransmitters like Serotonin, revealing the complex dynamics that govern its function.[1][2][3] This guide contrasts the known subsecond properties of Serotonin with those of a hypothetical, ultra-rapid neurotransmitter, this compound, to highlight key parameters in neurotransmission analysis.

Comparative Kinetics of Release and Reuptake

The temporal profile of a neurotransmitter in the synaptic cleft is defined by the speed of its release and the efficiency of its clearance. Serotonin neurotransmission is characterized by a finely regulated system involving transporter-mediated reuptake.[4][5] For our model, this compound is conceptualized with a significantly faster clearance mechanism, leading to more transient signaling.

Table 1: Comparative Analysis of Neurotransmitter Kinetics

ParameterSerotonin (5-HT)This compound (Hr) (Hypothetical)Measurement Technique
Peak Concentration (Cmax) ~100 nM (in vivo, evoked)[1][2]~150 nM (theorized)Fast-Scan Cyclic Voltammetry
Time to Peak (Tmax) ~400-600 ms~50-100 msFast-Scan Cyclic Voltammetry
Clearance Mechanism SERT-mediated Reuptake[4][5]Synaptic Enzymatic DegradationChronoamperometry / FSCV
Clearance Half-Life (t1/2) ~1.5 - 2.0 s (baseline)~0.2 - 0.4 sFast-Scan Cyclic Voltammetry
Effect of Reuptake Inhibitor (SSRI) Clearance slowed by 150-700%[1][2]No direct effect on clearanceFast-Scan Cyclic Voltammetry

Postsynaptic Signaling Pathways

The postsynaptic effect of a neurotransmitter is determined by the type of receptor it activates. Serotonin acts on a wide array of receptors, most of which are G-protein-coupled receptors (GPCRs) that initiate slower, modulatory effects.[5][6] However, the 5-HT3 receptor is a ligand-gated ion channel, mediating fast excitatory responses.[7] this compound is hypothesized to act exclusively through a fast-acting ionotropic receptor.

Serotonin Signaling Pathway (5-HT3 Receptor)

The 5-HT3 receptor is a non-selective cation channel. Upon binding of Serotonin, the channel opens, allowing the rapid influx of Na⁺ and Ca²⁺, leading to a fast depolarization of the postsynaptic membrane. This mechanism is crucial for rapid signaling in specific neural circuits.

G cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal Serotonin_vesicle Serotonin in Vesicle Release Exocytosis Serotonin_vesicle->Release Serotonin Serotonin (5-HT) Release->Serotonin SERT SERT Transporter Serotonin->SERT Reuptake HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->HT3R Depolarization Fast EPSP (Na+/Ca²+ Influx) HT3R->Depolarization

Caption: Serotonin (5-HT3) signaling pathway.

This compound Signaling Pathway (Hypothetical)

The hypothetical this compound (Hr) pathway involves binding to a specific Hr-gated chloride (Cl⁻) channel. This results in a rapid influx of chloride ions, causing hyperpolarization of the postsynaptic membrane and generating a fast inhibitory postsynaptic potential (IPSP).

G cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal Heritonin_vesicle This compound in Vesicle Release Exocytosis Heritonin_vesicle->Release This compound This compound (Hr) Release->this compound HDE Hr-Degrading Enzyme This compound->HDE Degradation HrR Hr Receptor (Ligand-Gated Cl⁻ Channel) This compound->HrR Hyperpolarization Fast IPSP (Cl⁻ Influx) HrR->Hyperpolarization

Caption: Hypothetical this compound signaling pathway.

Experimental Protocols

Fast-Scan Cyclic Voltammetry (FSCV) for Neurotransmitter Detection

FSCV is an electrochemical technique used to measure real-time changes in the concentration of electroactive molecules with high temporal and spatial resolution.[2][8]

Objective: To measure and compare the evoked release and clearance kinetics of Serotonin and this compound in brain slice preparations.

Materials:

  • Carbon-fiber microelectrodes (CFMEs)

  • Ag/AgCl reference electrode

  • Stimulating electrode

  • Potentiostat system

  • Brain slice chamber with artificial cerebrospinal fluid (aCSF)

  • Data acquisition and analysis software

Methodology:

  • Electrode Preparation: Fabricate CFMEs and coat with a suitable material (e.g., Nafion) to enhance sensitivity and selectivity.

  • Calibration: Calibrate each electrode with known concentrations of the target analyte (Serotonin or this compound) to determine sensitivity.

  • Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or dorsal raphe) from a rodent model.

  • Recording: Position the CFME and stimulating electrode in the target brain region within the slice chamber.

  • Waveform Application: Apply a specific voltage waveform to the CFME at a high scan rate (e.g., 400-1000 V/s). The choice of waveform is critical for selective detection.

    • For Serotonin: A specialized "Jackson" waveform (e.g., 0.2 V to 1.0 V, then to -0.1 V, and back to 0.2 V at 1000 V/s) is often used to reduce electrode fouling.[9][10]

    • For this compound (Hypothetical): A rapid triangular waveform (e.g., -0.5 V to +1.4 V and back at 1200 V/s) is theorized to be optimal for this highly labile molecule.

  • Stimulation: Evoke neurotransmitter release using a brief electrical pulse train (e.g., 60 Hz, 2 seconds) from the stimulating electrode.

  • Data Analysis: Record the resulting current, which is proportional to the analyte concentration. Analyze the current vs. time plot to extract kinetic parameters (Cmax, Tmax, t1/2).

G cluster_workflow FSCV Experimental Workflow A 1. Electrode Fabrication & Calibration B 2. Brain Slice Preparation A->B C 3. Electrode Placement B->C D 4. Apply Waveform & Electrical Stimulation C->D E 5. Data Acquisition (Current vs. Time) D->E F 6. Kinetic Analysis (Cmax, Tmax, t1/2) E->F

Caption: Workflow for FSCV experiments.

Conclusion and Future Directions

This comparative guide illustrates the fundamental differences in the subsecond dynamics between the established neurotransmitter Serotonin and a hypothetical, ultra-rapid signaling molecule, this compound. While Serotonin's actions are characterized by slower, transporter-limited clearance and diverse receptor modulation, the theoretical this compound system emphasizes speed through enzymatic degradation and exclusively fast ionotropic signaling.

For drug development professionals, understanding these kinetic and mechanistic differences is paramount. Targeting a transporter (like with SSRIs for Serotonin) is a viable strategy for a reuptake-limited system but would be ineffective for a system governed by enzymatic degradation.[11] Conversely, developing enzymatic inhibitors could potently modulate the this compound system. This comparative framework underscores the importance of characterizing the complete temporal and mechanistic profile of a neurotransmitter system when designing novel therapeutic interventions. Future research should continue to leverage advanced techniques like FSCV to further elucidate the subsecond dynamics of known neurotransmitters and to rapidly characterize novel signaling molecules.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Heritonin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Heritonin" is a fictional substance. The following guide is based on a hypothetical hazard assessment for a potent, cytotoxic research compound. This information is intended for trained laboratory professionals and should be adapted to the specific, known hazards of any actual chemical being handled. Always refer to a substance-specific Safety Data Sheet (SDS) before commencing work.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling the hypothetical cytotoxic agent, this compound.

Hazard Profile of this compound

This compound is presumed to be a highly potent, cytotoxic, and genotoxic crystalline solid. The following table summarizes its assumed hazard classifications, which dictate the stringent handling procedures required.

Hazard Category Classification & Precautionary Statements
GHS Pictograms Skull and Crossbones, Health Hazard, Exclamation Mark
Signal Word Danger
Hazard Statements H300: Fatal if swallowed.H310: Fatal in contact with skin.H330: Fatal if inhaled.H340: May cause genetic defects.H350: May cause cancer.H360: May damage fertility or the unborn child.H317: May cause an allergic skin reaction.
Precautionary Statements P201: Obtain special instructions before use.P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P405: Store locked up.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure. The required level of PPE depends on the procedure being performed and the potential for aerosol generation or direct contact.

Task / Procedure Minimum Required PPE
Unpacking & Storage - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields
Weighing of Powder - Double Nitrile Gloves (change outer pair frequently)- Disposable Gown with Knit Cuffs- N95 Respirator (at minimum; N100 or PAPR recommended)- Full-Face Shield or Safety Goggles
Reconstitution & Dilution - Double Nitrile Gloves- Disposable, fluid-resistant Gown- Safety Goggles- Work performed in a certified chemical fume hood or biological safety cabinet
Cell Culture & In Vitro Assays - Nitrile Gloves- Lab Coat or Disposable Gown- Safety Glasses- Work performed in a certified biological safety cabinet
Waste Disposal - Double Nitrile Gloves- Disposable Gown- Safety Goggles or Face Shield

Note: Gloves should be powder-free and have long cuffs that can be tucked under the sleeves of the gown.[1] All PPE used when handling this compound should be considered contaminated and disposed of as cytotoxic waste.[2][3]

Experimental Protocols: Weighing and Reconstitution

This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution. This task carries the highest risk of exposure due to the handling of the pure, fine powder.

Location: All steps must be performed inside a certified chemical fume hood or a powder containment balance enclosure.

Materials:

  • This compound (solid)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate solvent (e.g., DMSO)

  • Vortex mixer

  • Calibrated pipettes

  • Screw-cap vials for stock solution

  • Cytotoxic waste container

Procedure:

  • Preparation: Don the appropriate PPE for weighing powder as specified in the table above. Decontaminate the work surface of the fume hood before and after use.

  • Tare Balance: Place the weighing paper on the analytical balance and tare it.

  • Weighing: Carefully open the container of this compound. Using a clean spatula, transfer a small amount of the powder to the weighing paper until the desired mass is reached. Avoid any sudden movements that could aerosolize the powder.

  • Transfer: Carefully fold the weighing paper and transfer the powder into a pre-labeled, tared vial.

  • Reconstitution: In the fume hood, add the appropriate volume of solvent to the vial containing the this compound powder.

  • Dissolution: Secure the cap tightly and vortex the solution until all the solid has dissolved.

  • Storage: Store the stock solution in a clearly labeled, sealed container in a designated, secure location (e.g., -20°C freezer).

  • Decontamination: Wipe down the spatula, balance, and any other equipment with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol). Dispose of all contaminated disposables (weigh paper, pipette tips, gloves) in the designated cytotoxic waste container.

Disposal Plan

All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.[2][4] Segregation from other waste streams is crucial.[5]

  • Solid Waste:

    • Includes contaminated gloves, gowns, bench pads, weighing papers, and empty vials.[3]

    • Must be placed in a designated, puncture-proof cytotoxic waste container lined with a purple bag.[6]

  • Sharps Waste:

    • Includes needles, syringes, and contaminated glass vials.

    • Must be placed directly into a rigid, puncture-proof, purple sharps container labeled "Cytotoxic Waste".[2][4]

  • Liquid Waste:

    • Includes unused stock solutions, diluted solutions, and contaminated cell culture media.

    • Should be collected in a sealed, leak-proof container clearly labeled "Cytotoxic Liquid Waste: this compound".

    • Chemical deactivation may be possible for some agents, but incineration is the most common disposal method for cytotoxic waste.[2]

Visualizations

PPE_Selection_Workflow start Start: Handling this compound procedure Identify Procedure start->procedure unpack Unpacking/ Storage procedure->unpack Low Risk weigh Weighing Powder procedure->weigh High Risk Aerosol Potential solution Solution Work (in hood) procedure->solution Medium Risk culture Cell Culture Work procedure->culture Low Risk Dilute Solution ppe_base PPE: - Double Gloves - Lab Coat - Safety Glasses unpack->ppe_base ppe_powder PPE: - Double Gloves - Disposable Gown - N95+ Respirator - Face Shield weigh->ppe_powder ppe_solution PPE: - Double Gloves - Gown - Goggles solution->ppe_solution ppe_culture PPE: - Gloves - Gown - Safety Glasses culture->ppe_culture end Proceed with Task ppe_base->end ppe_powder->end ppe_solution->end ppe_culture->end

Disposal_Workflow start Generate this compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Gloves, Gown, Plasticware) waste_type->solid Non-Sharp sharps Sharps Waste (Needles, Glass Vials) waste_type->sharps Sharp liquid Liquid Waste (Media, Stock Solutions) waste_type->liquid Liquid container_solid Place in Purple-Lined Cytotoxic Bin solid->container_solid container_sharps Place in Purple Cytotoxic Sharps Container sharps->container_sharps container_liquid Collect in Labeled, Sealed Liquid Waste Bottle liquid->container_liquid end Arrange for Hazardous Waste Pickup container_solid->end container_sharps->end container_liquid->end

References

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Retrosynthesis Analysis

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